PF-610355
説明
PF-00610355 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
特性
IUPAC Name |
2-[3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-methylpropyl]phenyl]-N-[[3-(4-hydroxyphenyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHDIMUXXABSSO-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NCC(C4=CC(=C(C=C4)O)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC1=CC=CC(=C1)CC(=O)NCC2=CC(=CC=C2)C3=CC=C(C=C3)O)NC[C@@H](C4=CC(=C(C=C4)O)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501099960 | |
| Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862541-45-5 | |
| Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862541-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-00610355 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862541455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-00610355 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11871 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[(4′-Hydroxy[1,1′-biphenyl]-3-yl)methyl]-3-[2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-2-methylpropyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501099960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-00610355 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5SMU97AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-610355: A Technical Overview of an Ultra-Long-Acting β2-Adrenoreceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
PF-610355 is an investigational, inhaled ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was under development by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The development of this compound was discontinued (B1498344) in 2011.[2] This document provides a detailed technical guide on its mechanism of action, supported by available quantitative data, experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound is a potent and selective agonist of the β2-adrenergic receptor.[3] Like other β2-agonists, its primary mechanism of action involves the stimulation of these receptors, which are predominantly located on the smooth muscle cells of the airways.[1] Activation of the β2-adrenoreceptor initiates a signaling cascade that leads to bronchodilation, providing relief from the symptoms of asthma and COPD.[1]
The binding of this compound to the β2-adrenergic receptor activates the associated Gs alpha subunit of the G-protein complex. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle.
Signaling Pathway
The signaling cascade initiated by this compound binding to the β2-adrenergic receptor is depicted below.
Caption: Signaling pathway of this compound.
Quantitative Data
A summary of the available in vitro and in vivo pharmacological and pharmacokinetic data for this compound is presented in the tables below.
Table 1: In Vitro and In Vivo Potency
| Parameter | Value | Species/System | Reference |
| EC50 | 0.26 nM | β2-adrenoreceptor | [3] |
| ED50 | ~0.1 mcg | Anesthetized dogs (intrathecal) | [4] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Species/System | Reference |
| Half-life (in vitro) | 17 minutes | Human liver microsomes | [4] |
| Conversion to glucuronide (t1/2) | 28 minutes | Human liver microsomes | [4] |
| Half-life (in vivo) | 3.5 hours | Rats | [4] |
| Oral Bioavailability | < 5% | Rats | [4] |
| Major Metabolites | Phenol glucuronide, primary amide, carboxylic acid | In vivo | [4] |
Experimental Protocols
Detailed experimental protocols for the key assays cited are outlined below. These are based on the methods described in the primary literature.
β2-Adrenoreceptor Functional Assay (EC50 Determination)
This protocol describes a method for determining the functional potency of this compound by measuring its ability to stimulate cAMP production in cells expressing the human β2-adrenoreceptor.
Caption: Workflow for EC50 determination.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-adrenoreceptor are cultured under standard conditions.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates and allowed to adhere.
-
Compound Treatment: Serial dilutions of this compound are prepared. The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the various concentrations of this compound.
-
Incubation: The plates are incubated for a specified time at 37°C to allow for cAMP production.
-
cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP concentration is quantified using a suitable method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The measured cAMP concentrations are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.[1]
Isolated Guinea Pig Trachea Assay
This ex vivo protocol assesses the bronchodilator activity of this compound on airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings. The rings are suspended in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Contraction: The tracheal rings are pre-contracted with an agent such as histamine (B1213489) or methacholine (B1211447) to induce a stable level of smooth muscle tone.
-
Compound Addition: Cumulative concentrations of this compound are added to the organ baths.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.
-
Data Analysis: The degree of relaxation is expressed as a percentage of the maximal relaxation induced by a standard β-agonist like isoprenaline. Concentration-response curves are constructed to evaluate the potency of this compound.[1]
Pharmacokinetic Studies in Rats
This in vivo protocol is designed to determine the pharmacokinetic profile of this compound.
Methodology:
-
Animal Dosing: A defined dose of this compound is administered to rats, typically via inhalation or intravenous injection.
-
Sample Collection: Blood samples are collected at various time points post-dosing. Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life, clearance, volume of distribution, and bioavailability.[4]
Clinical Development
This compound underwent Phase I and II clinical trials for the treatment of asthma and COPD.[4] The clinical trial identifiers include NCT00830427, NCT00783406, and NCT00808288.[4] Despite showing a prolonged bronchodilatory effect in early human studies, the development of this compound was discontinued by Pfizer in 2011 for undisclosed reasons.[2][4]
References
- 1. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup [pubmed.ncbi.nlm.nih.gov]
- 2. PF 610355 - AdisInsight [adisinsight.springer.com]
- 3. PF-00610355 | β2 adrenoceptor agonist | Probechem Biochemicals [probechem.com]
- 4. | BioWorld [bioworld.com]
PF-610355: A Technical Guide to an Investigational Ultra-Long-Acting β2-Adrenoreceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-610355 is a potent and selective ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was under investigation by Pfizer for the once-daily inhaled treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Developed with an "inhalation-by-design" strategy, this compound was engineered for a sustained duration of action within the lungs while minimizing systemic exposure to reduce potential side effects.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and relevant assay workflows. Although its development was discontinued (B1498344) in 2011 for strategic reasons, the data and methodologies associated with this compound remain valuable for researchers in respiratory drug discovery.[1]
Introduction
β2-adrenoreceptor agonists are a cornerstone in the management of obstructive airway diseases like asthma and COPD.[4][5] Their therapeutic effect is mediated by the relaxation of airway smooth muscle, leading to bronchodilation.[4][6] this compound emerged from a drug discovery program aimed at creating an inhaled β2-agonist with a sufficiently long duration of action to allow for once-daily dosing, potentially improving patient adherence.[1][2] A key feature of its design is a sulfonamide headgroup, which contributes to high intrinsic crystallinity.[1][7] Furthermore, its pharmacokinetic profile was optimized for rapid clearance upon entering systemic circulation, thereby limiting cardiovascular and other systemic side effects.[2][7]
Mechanism of Action: β2-Adrenoreceptor Signaling
As a β2-adrenoreceptor agonist, this compound mimics the action of endogenous catecholamines on the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[4][8] Activation of these G-protein coupled receptors initiates a signaling cascade that results in bronchodilation.
The binding of this compound to the β2-adrenoreceptor induces a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[6] The activated alpha subunit of the Gs protein then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the airway smooth muscle and bronchodilation.[6]
Quantitative Data
The following tables summarize the key in vitro and in vivo data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species/System | Reference |
| EC50 | 0.26 nM | - | [9][10] |
| Selectivity | 220-fold over β1 | - | [9] |
Table 2: Preclinical Pharmacokinetics
| Parameter | Value | Species/System | Reference |
| Half-life (t1/2) | 17 minutes | Human Liver Microsomes | [2] |
| Glucuronidation (t1/2) | 28 minutes | Human Liver Microsomes | [2] |
| Half-life (t1/2) | 3.5 hours | Rat (in vivo) | [2] |
| Oral Bioavailability | < 5% | Rat | [2] |
Table 3: Clinical Pharmacodynamics and Pharmacokinetics
| Parameter | Observation | Population | Reference |
| Bronchodilation | Sustained for 24 hours (450 mcg single inhaled dose) | Humans | [2] |
| Heart Rate Effect | No clinically relevant effects at doses up to 280 µg once daily | COPD Patients | [11][12] |
| Potency (EC50 for heart rate change) | 5353 pg/mL | COPD Patients | [11] |
| Potency (EC50 for heart rate change) | 1480 pg/mL | Healthy Volunteers | [11] |
| Systemic Exposure (pre-dose and max concentration) | 23% and 38% in COPD patients compared to healthy volunteers, respectively | Humans | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline standardized protocols for key assays used in the characterization of β2-adrenoreceptor agonists like this compound.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the β2-adrenoreceptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-adrenoreceptor.
Materials:
-
Membrane preparations from cells expressing the human β2-adrenoreceptor.
-
Radioligand: [3H]-Dihydroalprenolol or [125I]-Iodocyanopindolol.
-
Non-specific binding control: Propranolol (B1214883) (a non-selective β-blocker) at a high concentration.
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and either buffer (for total binding), a saturating concentration of propranolol (for non-specific binding), or varying concentrations of this compound.
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a β2-agonist to stimulate the production of intracellular cyclic AMP (cAMP).
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
Whole cells expressing the human β2-adrenoreceptor.
-
Test compound: this compound at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Incubate cells with a PDE inhibitor.
-
Agonist Stimulation: Add varying concentrations of this compound to the wells and incubate at 37°C.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Detection: Perform the cAMP measurement according to the kit manufacturer's instructions.
-
Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in the samples and plot it against the log concentration of this compound to determine the EC50 and Emax values.
Isolated Guinea Pig Trachea Assay
This ex vivo assay assesses the functional effect of a compound on airway smooth muscle relaxation.
Objective: To evaluate the bronchodilator activity and duration of action of this compound.
Materials:
-
Male Hartley guinea pigs.
-
Tyrode's solution.
-
Contractile agent (e.g., histamine (B1213489) or methacholine).
-
Test compound: this compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare tracheal ring preparations.
-
Mounting: Mount the tracheal rings in an organ bath containing oxygenated Tyrode's solution at 37°C under a resting tension.
-
Equilibration: Allow the tissue to equilibrate.
-
Contraction: Induce a stable contraction of the tracheal smooth muscle using a contractile agent like histamine.[4]
-
Drug Addition: Cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the maximum possible relaxation. Plot the relaxation against the log concentration of this compound to determine its potency (pD2 or EC50).
Conclusion
This compound is a potent and selective ultra-long-acting β2-adrenoreceptor agonist designed for once-daily inhaled administration. Preclinical and early clinical data demonstrated its potential for sustained bronchodilation with a favorable safety profile due to minimized systemic exposure. Although its clinical development was halted, the scientific journey of this compound provides a valuable case study in the rational design of inhaled therapeutics. The data and experimental methodologies detailed in this guide serve as a useful resource for researchers and professionals in the field of respiratory drug discovery, offering insights into the characterization and development of novel bronchodilators.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies for proving bioequivalence of orally inhaled drug products—critical issues and concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Beta-Adrenoceptor Quantification by Radioligand Binding [bio-protocol.org]
- 8. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: The Chemistry and Pharmacology of PF-610355
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-610355 is a potent and long-acting inhaled β2-adrenergic receptor agonist that was under investigation by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its chemical structure is designed for optimal interaction with the β2-adrenergic receptor, leading to bronchodilation. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available preclinical and clinical data for this compound. Detailed experimental protocols for key studies and a visualization of the relevant signaling pathway are included to support further research and development in this area.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the systematic IUPAC name N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide. Its chemical properties are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide | [1] |
| Molecular Formula | C34H39N3O6S | [1] |
| Molecular Weight | 617.76 g/mol | [1] |
| SMILES | CC(C)(Cc1cccc(c1)CC(=O)NCc2cccc(c2)-c3ccc(cc3)O)NC--INVALID-LINK--O | |
| InChI | InChI=1S/C34H39N3O6S/c1-34(2,36-22-32(40)28-12-15-31(39)30(19-28)37-44(3,42)43)20-24-7-4-6-23(16-24)18-33(41)35-21-25-8-5-9-27(17-25)26-10-13-29(38)14-11-26/h4-17,19,32,36-40H,18,20-22H2,1-3H3,(H,35,41)/t32-/m0/s1 | |
| InChIKey | YPHDIMUXXABSSO-YTTGMZPUSA-N | |
| CAS Number | 862541-45-5 |
Mechanism of Action and Signaling Pathway
This compound functions as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like this compound initiates a signaling cascade that results in the relaxation of airway smooth muscle, leading to bronchodilation. The key steps in this pathway are:
-
Agonist Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gsα subunit dissociates and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase.
-
Smooth Muscle Relaxation: The net effect of these events is the relaxation of the airway smooth muscle, resulting in bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Preclinical and Clinical Data
This compound has undergone preclinical and clinical evaluation to determine its efficacy, safety, and pharmacokinetic profile.
In Vitro Data
| Parameter | Value | Species | System | Reference |
| Half-life | 17 minutes | Human | Liver Microsomes | [1] |
| Metabolism | Rapidly converted to glucuronide | Human | Liver Microsomes | [1] |
In Vivo Data
| Parameter | Value | Species | Model | Reference |
| Half-life | 3.5 hours | Rat | - | [1] |
| Oral Bioavailability | < 5% | Rat | - | [1] |
| ED50 | ~0.1 mcg | Dog | Anesthetized, intrathecal administration | [1] |
| Duration of Action | > 2-fold higher than salmeterol | Dog | Anesthetized, intrathecal administration | [1] |
| Bronchodilation | 24 hours | Human | Single 450 mcg inhaled dose | [1] |
Clinical Trials
This compound has been evaluated in several clinical trials for asthma and COPD. The table below summarizes some of these studies.
| ClinicalTrial.gov ID | Phase | Condition | Study Design |
| NCT00830427 | Phase 2 | Asthma | Randomized, Double-Blind, Placebo-Controlled, Parallel Group |
| NCT00783406 | Phase 2 | COPD | - |
| NCT00808288 | Phase 2b | COPD | Randomized, Placebo and Active Comparator Controlled, Parallel Group |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.
In Vitro Human Liver Microsome Stability Assay
Objective: To determine the metabolic stability of this compound in human liver microsomes.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes (e.g., 0.5 mg/mL), this compound (e.g., 1 µM), and a NADPH-regenerating system in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: The half-life (t1/2) is determined by plotting the natural logarithm of the percentage of this compound remaining versus time.
References
PF-610355: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-610355 is a novel, inhaled long-acting β2-adrenoceptor agonist (LABA) that was under development by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD). Its discovery was guided by the "inhalation-by-design" concept, a medicinal chemistry strategy focused on optimizing properties for inhaled delivery, such as sustained duration of action, crystallinity, and a pharmacokinetic profile that minimizes systemic exposure.[1] Preclinical studies demonstrated its potential for a long duration of action, and it progressed to Phase II clinical trials.[1] However, the development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and development history of this compound, presenting key preclinical and clinical data, detailing experimental methodologies, and illustrating relevant biological pathways and drug discovery workflows.
Discovery and Rationale
This compound was rationally designed based on the "inhalation-by-design" concept.[1] This approach aims to engineer molecules with optimal characteristics for pulmonary delivery, focusing on:
-
Sustained Duration of Action: To achieve once-daily dosing.
-
Crystalline Solid Form: For stable formulation in a dry powder inhaler.
-
Minimized Systemic Exposure: To reduce off-target side effects.[1]
The discovery of this compound and its chemical synthesis process, including the development of an enabling route and optimization for manufacturing, has been detailed in the scientific literature. The process involved the synthesis of key intermediates to construct the final active pharmaceutical ingredient (API).
Mechanism of Action
This compound is a potent and selective agonist of the β2-adrenergic receptor. The binding of this compound to this G-protein coupled receptor on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.
Beta-2 Adrenergic Receptor Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist like this compound triggers a well-characterized signaling pathway:
Preclinical Development
A series of in vitro and in vivo preclinical studies were conducted to characterize the pharmacological and pharmacokinetic properties of this compound.
In Vitro Studies
3.1.1. Receptor Binding and Agonist Activity
-
Objective: To determine the potency and selectivity of this compound as a β2-adrenoceptor agonist.
-
Methodology: While the specific details of the binding assays for this compound are not publicly available, such studies typically involve radioligand binding assays using cell membranes expressing the β2-adrenergic receptor to determine the binding affinity (Ki). Functional assays, such as measuring cyclic AMP (cAMP) accumulation in cells, are used to determine the agonist potency (EC50).
-
Results: this compound was found to be a potent and selective β2-adrenoceptor agonist.
3.1.2. Metabolic Stability in Human Liver Microsomes
-
Objective: To assess the metabolic stability of this compound in human liver microsomes.
-
Methodology: this compound was incubated with pooled human liver microsomes in the presence of NADPH. The concentration of the parent compound was measured at various time points using LC-MS/MS to determine the rate of metabolism.
-
Results:
In Vivo Studies
3.2.1. Pharmacokinetics in Rats
-
Objective: To characterize the pharmacokinetic profile of this compound in rats.
-
Methodology: this compound was administered to rats, and plasma concentrations were measured over time to determine key pharmacokinetic parameters.
-
Results:
3.2.2. Bronchodilation in Anesthetized Dogs
-
Objective: To evaluate the potency and duration of action of this compound in a model of bronchoconstriction.
-
Methodology: Anesthetized and mechanically ventilated dogs were used. Bronchoconstriction was induced, and the ability of intrathecally administered this compound to reverse this effect was measured. Cardiovascular parameters were also monitored.
-
Results:
-
Superiority to salmeterol (B1361061) with an ED50 of approximately 0.1 mcg.[1]
-
Duration of action was more than two-fold higher than that of salmeterol.[1]
-
No effects on cardiovascular parameters were observed at the effective doses.[1]
-
Clinical Development
This compound progressed into Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with asthma and COPD.
Phase I and II Clinical Trials
Several clinical trials were initiated for this compound, including:
-
NCT00830427, NCT00783406, and NCT00808288: Phase II studies in asthma and COPD.[1]
-
NCT01107054: A Phase I study evaluating cardiovascular effects in healthy volunteers.[1]
-
NCT01043276: A Phase I drug-drug interaction study.[1]
4.1.1. Efficacy in Humans
-
Objective: To assess the bronchodilatory effect and duration of action in humans.
-
Methodology: The specific airway conductance was evaluated in human subjects following a single inhaled dose of this compound.
-
Results: A single inhaled dose of 450 mcg provided bronchodilation for 24 hours.[1]
4.1.2. Cardiovascular Safety
-
Objective: To assess the cardiovascular effects of this compound.
-
Methodology: An integrated analysis of heart rate data was performed from 10 clinical studies involving 579 healthy volunteers, asthma, and COPD patients. The relationship between heart rate and drug exposure was evaluated using non-linear mixed-effects models.
-
Results: The analysis supported the clinical observation that no relevant effects of this compound on heart rate in COPD patients should be expected for doses up to 280 μg once daily.
Data Summary
Preclinical Data
| Parameter | Species/System | Value | Reference |
| Half-life (in vitro) | Human Liver Microsomes | 17 min | [1] |
| Glucuronidation Half-life (in vitro) | Human Liver Microsomes | 28 min | [1] |
| Half-life (in vivo) | Rat | 3.5 h | [1] |
| Oral Bioavailability | Rat | < 5% | [1] |
| ED50 (Bronchodilation) | Anesthetized Dog | ~0.1 mcg | [1] |
| Duration of Action vs. Salmeterol | Anesthetized Dog | > 2-fold higher | [1] |
Clinical Data
| Parameter | Population | Dose | Result | Reference |
| Duration of Bronchodilation | Humans | 450 mcg (single inhaled) | 24 hours | [1] |
| Heart Rate Effect | COPD Patients | Up to 280 µg once daily | No relevant effects expected |
"Inhalation-by-Design" Workflow
The discovery of this compound was a practical application of the "inhalation-by-design" concept. This workflow involves a multi-parameter optimization process.
Discontinuation of Development
Despite promising early-phase data, the development of this compound was discontinued. The specific reasons for this decision have not been publicly disclosed by Pfizer.
Conclusion
This compound represents a well-documented example of a drug candidate developed through a targeted "inhalation-by-design" strategy. The preclinical and early clinical data highlighted its potential as a once-daily inhaled therapy for obstructive lung diseases. This technical guide has summarized the key milestones in its discovery and development, providing a valuable case study for researchers and professionals in the field of respiratory drug development. The journey of this compound underscores the complexities and challenges inherent in bringing a new respiratory medicine to market, even with a strong scientific rationale and promising initial results.
References
PF-610355: A Preclinical Data Summary and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is an inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development by Pfizer for the once-daily treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] The development of this compound was discontinued (B1498344) in 2011.[1] This document provides a comprehensive summary of the available preclinical data for this compound, focusing on its pharmacological profile, pharmacokinetic properties, and efficacy. Detailed experimental protocols, based on standard methodologies, are provided to offer insight into the evaluation of this compound.
Core Data Summary
In Vitro Pharmacology
The primary mechanism of action of this compound is as a potent and selective β2-adrenoreceptor agonist.[3] Activation of the β2-adrenoceptor, a G-protein coupled receptor, initiates a signaling cascade that leads to bronchodilation.
| Parameter | Value | Species/System |
| β2-adrenoceptor Agonism | Potent and selective[3] | Not specified |
In Vitro Metabolism
Studies using human liver microsomes indicated that this compound is rapidly metabolized.[1]
| Parameter | Value | Species/System |
| Half-life | 17 minutes | Human Liver Microsomes |
| Primary Metabolite | Glucuronide conjugate | Human Liver Microsomes |
| Metabolite Formation Half-life | 28 minutes | Human Liver Microsomes |
In Vivo Pharmacokinetics (Rat)
Pharmacokinetic studies in rats demonstrated that this compound has a profile designed for inhaled delivery with minimal systemic exposure.[1]
| Parameter | Value | Species |
| Absorption | Slow from the lung | Rat |
| Unbound Clearance | High | Rat |
| Half-life | 3.5 hours | Rat |
| Oral Bioavailability | < 5% | Rat |
| Major Metabolites | Phenol glucuronide, primary amide, carboxylic acid | Rat |
In Vivo Efficacy (Dog)
In a preclinical model of bronchoconstriction, this compound demonstrated superior potency and duration of action compared to the established LABA, salmeterol.[1]
| Parameter | This compound | Salmeterol | Species |
| ED50 (Bronchodilation) | ~0.1 mcg | Not specified | Anesthetized Dog |
| Duration of Action | > 2-fold higher | Not specified | Anesthetized Dog |
| Cardiovascular Effects | No effects at efficacious doses | Not specified | Anesthetized Dog |
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to characterize this compound.
In Vitro β2-Adrenoceptor Agonist Assay (cAMP Accumulation)
This assay determines the potency of a compound in activating the β2-adrenoceptor, typically by measuring the downstream increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Protocol:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human β2-adrenoceptor are cultured in appropriate media and conditions.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Serial dilutions of this compound are then added to the wells.
-
Incubation: The plates are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for receptor activation and cAMP production.
-
Cell Lysis and Detection: A lysis buffer containing a labeled cAMP analog and a specific anti-cAMP antibody is added. The amount of cAMP produced is quantified using a competitive binding assay, often employing fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA) technology.
-
Data Analysis: The concentration of cAMP is plotted against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal response).
In Vitro Metabolism in Human Liver Microsomes
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a NADPH-generating system (cofactor for cytochrome P450 enzymes), and buffer in a 96-well plate.
-
Compound Addition: this compound is added to the reaction mixture at a specified concentration.
-
Incubation: The plate is incubated at 37°C with shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in the aliquots is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound and the formation of metabolites.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time to determine the in vitro half-life.
In Vivo Pharmacokinetics in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound after administration to rats.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing:
-
Intratracheal Administration: A solution or suspension of this compound is administered directly into the trachea of anesthetized rats to mimic inhalation.
-
Oral Administration: A solution of this compound is administered by oral gavage to determine oral bioavailability.
-
Intravenous Administration: A solution of this compound is administered via a cannula in a tail vein to determine clearance and volume of distribution.
-
-
Sample Collection: Blood samples are collected from a cannulated vessel at various time points post-dose. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound and its major metabolites are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.
In Vivo Bronchodilator Efficacy in Anesthetized Dogs
This experiment assesses the ability of a compound to reverse bronchoconstriction in an animal model.
Protocol:
-
Animal Model: Anesthetized and ventilated Beagle dogs are used.
-
Induction of Bronchoconstriction: A bronchoconstricting agent (e.g., methacholine) is administered to induce a sustained increase in airway resistance.
-
Drug Administration: this compound or a comparator drug (e.g., salmeterol) is administered via an intratracheal catheter.
-
Measurement of Bronchodilation: Airway resistance and dynamic lung compliance are continuously monitored to assess the degree and duration of bronchodilation.
-
Cardiovascular Monitoring: Heart rate and blood pressure are continuously monitored to assess for potential cardiovascular side effects.
-
Data Analysis: The magnitude and duration of the reduction in airway resistance are calculated and compared between different doses and compounds to determine the ED50.
Visualizations
Signaling Pathway
Caption: β2-Adrenoceptor Signaling Pathway for Bronchodilation.
Experimental Workflow
Caption: Preclinical Development Workflow for this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-610355: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is a potent and long-acting inhaled β2-adrenergic receptor (β2-AR) agonist that was under development for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a β2-AR agonist, this compound stimulates the relaxation of airway smooth muscle, leading to bronchodilation. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Core Properties of this compound
This compound was rationally designed as an inhaled agent with high potency and a long duration of action, coupled with a pharmacokinetic profile that minimizes systemic exposure to reduce potential side effects.[1]
Quantitative In Vitro Data
The in vitro profile of this compound has been characterized through a series of assays to determine its potency, selectivity, and metabolic stability. The following tables summarize the key quantitative findings.
| Parameter | Value | Assay System | Reference |
| EC50 | 0.26 nM | Functional Assay (cAMP accumulation) | [3] |
| Metabolic Half-life | 17 minutes | Human Liver Microsomes | [1] |
Table 1: In Vitro Potency and Metabolic Stability of this compound
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its pharmacological effect by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, initiating a downstream signaling cascade that ultimately leads to bronchodilation.
Signaling Pathway Diagram
The following diagram illustrates the canonical β2-adrenergic receptor signaling pathway initiated by this compound.
Caption: β2-Adrenergic Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize this compound.
Receptor Binding Affinity Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-dihydroalprenolol or 125I-cyanopindolol).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a non-labeled antagonist like propranolol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at or below its Kd), and either a dilution of this compound, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Potency Assay (cAMP Accumulation)
This assay measures the functional potency (EC50) of this compound by quantifying the increase in intracellular cyclic AMP (cAMP) in response to receptor activation. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound stock solution.
-
Stimulation buffer (containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
cAMP HTRF assay kit (containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
HTRF-compatible microplate reader.
Procedure:
-
Culture cells to an appropriate density and seed them into a 384-well plate.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add the this compound dilutions to the cells and incubate for a defined period (e.g., 30 minutes at room temperature) to stimulate cAMP production.
-
Lyse the cells and add the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2).
-
Incubate to allow for the competitive binding between cellular cAMP and cAMP-d2 to the antibody.
-
Read the plate on an HTRF reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
The HTRF ratio is inversely proportional to the amount of cAMP produced. Calculate the EC50 value from the dose-response curve.
Isolated Guinea Pig Trachea Relaxation Assay
This ex vivo assay assesses the functional effect of this compound on airway smooth muscle relaxation.
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Contractile agent (e.g., histamine (B1213489) or methacholine).
-
This compound stock solution.
-
Organ bath system with isometric force transducers.
Procedure:
-
Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.
-
Suspend the tracheal rings in an organ bath containing warmed and aerated Krebs-Henseleit solution.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a stable contraction in the tracheal rings using a contractile agent (e.g., histamine).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation of the tracheal smooth muscle at each concentration.
-
Express the relaxation as a percentage of the maximum possible relaxation and determine the EC50 value.
Metabolic Stability Assay (Human Liver Microsomes)
This assay evaluates the susceptibility of this compound to metabolism by liver enzymes, providing an indication of its metabolic clearance.
Materials:
-
Pooled human liver microsomes (HLMs).
-
This compound stock solution.
-
NADPH regenerating system (cofactor for metabolic enzymes).
-
Incubation buffer (e.g., phosphate (B84403) buffer).
-
Acetonitrile (or other organic solvent) to stop the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Pre-incubate HLMs with this compound in the incubation buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points, take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Determine the rate of disappearance of this compound and calculate the in vitro half-life (t1/2).
Experimental and Logical Workflows
The in vitro characterization of a novel compound like this compound follows a logical progression from initial binding and functional potency assessment to more complex tissue-based and metabolic assays.
In Vitro Characterization Workflow
Caption: A typical workflow for the in vitro characterization of a β2-AR agonist.
Conclusion
The in vitro characterization of this compound demonstrates its high potency as a β2-adrenergic receptor agonist. The data from receptor binding, functional cell-based assays, and ex vivo tissue models collectively support its potential as a long-acting bronchodilator. Furthermore, its metabolic profile in human liver microsomes provides insights into its clearance mechanisms. This comprehensive in vitro dataset was crucial for the progression of this compound into further preclinical and clinical development.
References
In-Depth Technical Guide: PF-610355 Binding Affinity to β2-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of PF-610355, a potent and long-acting β2-adrenergic receptor agonist. The document details its binding affinity, the experimental methodologies used for its characterization, and the underlying signaling pathways. This compound was developed by Pfizer as a potential once-daily inhaled treatment for asthma and chronic obstructive pulmonary disease (COPD).[1][2]
Quantitative Binding Affinity and Potency Data
The following table summarizes the key quantitative data for the interaction of this compound with the β2-adrenergic receptor. This data is essential for understanding the compound's potency and its potential for selective therapeutic action.
| Parameter | Value | Receptor | Species | Reference |
| EC50 | 0.26 nM | β2-Adrenergic Receptor | Not Specified | [3] |
EC50 (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.
Experimental Protocols
The characterization of this compound's interaction with the β2-adrenergic receptor involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure agonist activity. The following are detailed methodologies for these key experiments.
Radioligand Competition Binding Assay
This assay is performed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).
-
Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled test compound (this compound).[4]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 1 µM propranolol).[4]
-
The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional potency of this compound as a β2-adrenergic receptor agonist by quantifying the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
1. Cell Culture and Plating:
-
Cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells) are cultured to approximately 80-90% confluency.
-
The cells are then harvested and seeded into 96- or 384-well plates at a predetermined density and incubated to allow for attachment.
2. Agonist Stimulation:
-
The cell culture medium is removed, and the cells are washed with a suitable assay buffer.
-
The cells are then incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The incubation is carried out for a specific time (e.g., 30 minutes) at 37°C.
3. Cell Lysis and cAMP Measurement:
-
Following stimulation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is then determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In a competitive immunoassay, a labeled cAMP conjugate competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.
4. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The amount of cAMP produced in response to each concentration of this compound is determined from the standard curve.
-
The data are then plotted, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and experimental workflows described above.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
References
Whitepaper: A Deep Dive into the Cellular Mechanisms of PF-610355 in Airway Smooth Muscle
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
PF-610355 is a novel, inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) developed for the once-daily treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its primary therapeutic effect, bronchodilation, stems from its direct action on airway smooth muscle (ASM) cells. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms by which this compound induces ASM relaxation. We will detail the canonical signaling pathways, present key quantitative data on its potency and duration of action, and provide comprehensive experimental protocols for studying its effects.
Core Mechanism of Action: β2-Adrenoceptor Agonism
This compound exerts its bronchodilatory effects by functioning as a potent and selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) abundantly expressed on the surface of airway smooth muscle cells.[3][4][5] Activation of this receptor is the primary driver of ASM relaxation.[5][6]
The cAMP-PKA Signaling Cascade
The binding of this compound to the β2-adrenoceptor initiates a well-defined intracellular signaling cascade that leads to muscle relaxation.
-
G-Protein Activation: Upon agonist binding, the β2-adrenoceptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][5]
-
Protein Kinase A (PKA) Activation: The subsequent rise in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Downstream Targets: PKA phosphorylates several key intracellular proteins, culminating in a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately causing smooth muscle relaxation.[7]
Modulation of Intracellular Calcium ([Ca2+]i)
The relaxation of airway smooth muscle is critically dependent on the concentration of intracellular free calcium.[8] Agonist-induced contraction involves a sharp increase in [Ca2+]i, which binds to calmodulin, activating myosin light chain kinase (MLCK) and initiating muscle contraction.[9] The this compound-activated PKA pathway promotes relaxation by:
-
Inhibiting Ca2+ influx: Phosphorylating and inhibiting plasma membrane L-type Ca2+ channels, reducing calcium entry into the cell.[10]
-
Enhancing Ca2+ sequestration: Activating the sarcoplasmic reticulum (SR) Ca2+-ATPase pump (SERCA), which increases the uptake of Ca2+ from the cytosol into the SR stores.
-
Reducing Ca2+ sensitivity: PKA can phosphorylate and inhibit MLCK, making the contractile machinery less sensitive to a given concentration of calcium.
Interaction with the Rho-Kinase Pathway
The Rho/Rho-kinase pathway is a key regulator of calcium sensitization in smooth muscle.[11][12] By inhibiting myosin light chain phosphatase (MLCP), Rho-kinase maintains the phosphorylated (active) state of the myosin light chain, promoting a sustained contraction even at low calcium levels. While direct inhibition of the Rho-kinase pathway by this compound is not explicitly detailed, the cAMP/PKA pathway is known to counteract Rho-kinase signaling, contributing to overall relaxation.
Quantitative Data Presentation
The efficacy, potency, and duration of action of this compound have been characterized in various preclinical and clinical studies.
Table 1: Preclinical Potency and Efficacy
| Parameter | Species/Model | Value | Comparator | Reference |
| β2 EC50 | In vitro | 0.26 nM | ~4-fold more potent than salmeterol | [4][5] |
| Relaxant Effect | Guinea Pig Trachea | Similar to olodaterol | - | [4] |
| Bronchodilation | Canine Acetylcholine Model | Equipotent to formoterol | More potent than salmeterol | [4][5] |
Table 2: Duration of Action
| Model | This compound Dose | Duration | Comparator (Salmeterol 50 µg) | Reference |
| In vitro Guinea Pig Trachea | - | Prolonged duration | - | [3][4] |
| Healthy Human Volunteers (sGAW) | 450 µg | >24 hours (superior by 9.77 h) | - | [1][4] |
| Anesthetized Dogs | - | >2-fold longer duration | - | [13] |
Table 3: Clinical Bronchodilatory Effect in Asthmatic Patients
| Parameter | This compound Doses | Outcome | Comparator (Salmeterol 50 µg) | Reference |
| Peak FEV1 | 368, 736, 1472 µg | Clear dose-response | Higher peak FEV1 | [1] |
| Trough FEV1 (32h) | 368, 736, 1472 µg | Clear dose-response | - | [1] |
FEV1: Forced Expiratory Volume in 1 second; sGAW: specific Airway Conductance.
Experimental Protocols
The characterization of this compound's cellular effects relies on established methodologies in respiratory pharmacology.
Protocol: In Vitro Airway Smooth Muscle Relaxation (Organ Bath)
This protocol assesses the direct relaxant effect of a compound on pre-contracted airway tissue.
Objective: To measure the ability of this compound to reverse agonist-induced contraction in isolated tracheal rings.
Materials:
-
Isolated trachea (e.g., from guinea pig or mouse).[14]
-
Krebs-Henseleit (or similar physiological salt) solution, gassed with 95% O2 / 5% CO2.
-
Organ bath system with isometric force transducers.[14]
-
Contractile agonist (e.g., acetylcholine, histamine, methacholine).
-
This compound and other test compounds.
Procedure:
-
Tissue Preparation: Euthanize the animal and carefully dissect the trachea. Cleanse it of connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Suspend each tracheal ring between two hooks in an organ bath chamber filled with pre-warmed, gassed physiological salt solution (37°C).[14] One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a determined optimal resting tension (e.g., 1 gram), with solution changes every 15-20 minutes.
-
Viability Check: Induce a maximal contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash out and return to baseline.
-
Pre-contraction: Contract the tissue with a submaximal concentration of an agonist (e.g., methacholine, histamine) to achieve approximately 80% of the maximal response.
-
Cumulative Concentration-Response: Once the contraction has stabilized, add this compound in a cumulative, logarithmic fashion to the bath. Record the relaxation at each concentration until a maximal effect is achieved.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tone. Plot the concentration-response curve and calculate the EC50 (potency) and Emax (maximal efficacy).
Protocol: Measurement of Intracellular Calcium ([Ca2+]i)
This protocol uses fluorescent dyes to measure changes in cytosolic calcium in isolated ASM cells.
Objective: To determine the effect of this compound on basal and agonist-stimulated [Ca2+]i in cultured human ASM cells.
Materials:
-
Primary human ASM cells cultured on glass coverslips.
-
Physiological salt solution (e.g., HBSS).
-
Fluorescence microscopy imaging system with a ratiometric analysis capability.[15]
-
Contractile agonist (e.g., histamine).
-
This compound.
Procedure:
-
Cell Culture: Grow primary ASM cells to sub-confluence on glass coverslips. Make them quiescent by serum starvation for 24-48 hours before the experiment.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 3-5 µM) in physiological salt solution for 40-60 minutes at 37°C.[17] The AM ester allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells twice with fresh salt solution and incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye in the cytosol.
-
Imaging Setup: Mount the coverslip onto the stage of the fluorescence microscope. Perfuse the cells with the salt solution.
-
Baseline Measurement: Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm. The ratio of the emission intensity (F340/F380) is proportional to the [Ca2+]i. Record a stable baseline.[10]
-
Stimulation:
-
To test the effect on agonist response, perfuse the cells with a contractile agonist (e.g., histamine) and record the sharp increase in the F340/F380 ratio.
-
After washout and return to baseline, pre-incubate a separate coverslip with this compound for a set period (e.g., 10-15 minutes).
-
Re-challenge with the same agonist and record the [Ca2+]i response.
-
-
Data Analysis: Calculate the F340/F380 ratio over time. Compare the peak and sustained [Ca2+]i levels in the presence and absence of this compound to quantify its inhibitory effect.
References
- 1. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. atsjournals.org [atsjournals.org]
- 7. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
- 11. Rho-kinase inhibition attenuates airway responsiveness, inflammation, matrix remodeling, and oxidative stress activation induced by chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanopharmacology of Rho-kinase antagonism in airway smooth muscle and potential new therapy for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. youtube.com [youtube.com]
- 15. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
PF-610355: A Technical Guide for Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is an investigational inhaled ultra-long-acting β₂-adrenoreceptor agonist (ultra-LABA) that was under development by Pfizer for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a selective β₂-adrenergic receptor agonist, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[2][3] The development of this compound was discontinued (B1498344) in 2011.[1] This guide provides a comprehensive technical overview of the available preclinical and clinical data on this compound, detailed experimental methodologies for its evaluation, and a summary of its core signaling pathway.
Mechanism of Action
This compound is a potent and selective β₂-adrenoreceptor agonist.[2][4] The binding of this compound to the β₂-adrenergic receptor on airway smooth muscle cells initiates a signaling cascade that results in bronchodilation.[3] This pathway is central to the therapeutic effect of all β₂-agonists in obstructive lung diseases.
Signaling Pathway
The activation of the β₂-adrenergic receptor by an agonist like this compound leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular targets. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in the widening of the airways.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from various preclinical and clinical studies.
Table 1: In Vitro and In Vivo Potency & Efficacy
| Parameter | Species/Model | Value | Comparator | Reference |
| EC₅₀ | - | 0.26 nM | - | [3][4] |
| Potency vs. Salmeterol | Guinea Pig Trachea | ~4-fold more potent | Salmeterol | [3] |
| Bronchodilator Potency | Canine Acetylcholine Model | Equipotent to Formoterol, More potent than Salmeterol | Formoterol, Salmeterol | [3] |
| ED₅₀ | Anesthetized Dogs (intrathecal) | ~0.1 mcg | Salmeterol | [5] |
| Duration of Action | Anesthetized Dogs (intrathecal) | > 2-fold higher | Salmeterol | [5] |
| Bronchodilation Duration | Humans (single 450 mcg inhaled dose) | 24 hours | - | [5] |
Table 2: Pharmacokinetic Properties
| Parameter | Species/Model | Value | Reference |
| Metabolism | - | Predominantly via CYP3A4 | [3] |
| Half-life (in vitro) | Human Liver Microsomes | 17 minutes | [5] |
| Conversion to Glucuronide (t½) | Human Liver Microsomes | 28 minutes | [5] |
| Half-life (in vivo) | Rats | 3.5 hours | [5] |
| Oral Bioavailability | Rats | < 5% | [5] |
| Plasma Protein Binding | Human Plasma | >99.9% | [6] |
Table 3: Clinical Pharmacodynamic Data (Cardiovascular Effects)
| Parameter | Population | Dose | Value (Placebo-Corrected) | Reference |
| Maximum Heart Rate Increase | COPD Patients | up to 280 µg once daily | 2.7 beats min⁻¹ (95% CI: 0.90–4.82) | [7][8] |
| Subjects with >20 beats min⁻¹ HR Increase | COPD Patients | 280 µg once daily | 19% (vs. 8% for placebo) | [7][8] |
| Potency vs. Healthy Volunteers | COPD Patients | - | Three-fold lower | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound.
In Vitro Guinea Pig Trachea Contraction Assay
This assay is used to assess the relaxant effect of β₂-agonists on airway smooth muscle.
Objective: To determine the potency (EC₅₀) and duration of action of a test compound in relaxing pre-contracted guinea pig tracheal rings.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings, typically 2-3 cartilage rings wide.
-
Mounting: Tracheal rings are suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. One end of the ring is fixed, and the other is attached to an isometric force transducer.
-
Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension of approximately 1g for at least 60 minutes. Following equilibration, the tracheal rings are contracted with a submaximal concentration of a contractile agent such as histamine (B1213489) or methacholine.
-
Compound Administration: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath to generate a concentration-response curve.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the contractile agent. The EC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal curve.
In Vivo Canine Acetylcholine Bronchoprovocation Model
This in vivo model assesses the bronchodilator activity of a test compound in a larger animal model.
Objective: To evaluate the potency and duration of action of an inhaled or systemically administered bronchodilator against an induced bronchoconstriction.
Methodology:
-
Animal Preparation: Beagle dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and monitoring of cardiovascular parameters (heart rate, blood pressure).
-
Measurement of Airway Resistance: Pulmonary resistance is measured continuously using a pneumotachograph and an esophageal balloon catheter to estimate transpulmonary pressure.
-
Bronchoprovocation: A baseline level of bronchoconstriction is induced by a continuous intravenous infusion or aerosolized delivery of acetylcholine.
-
Compound Administration: The test compound (this compound) is administered via inhalation or intravenously at various doses.
-
Data Analysis: The reduction in acetylcholine-induced bronchoconstriction is measured over time to determine the onset, magnitude, and duration of the bronchodilator effect. Dose-response curves can be generated to determine the ED₅₀.
Human Liver Microsome Metabolic Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound in the liver.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance of a test compound when incubated with human liver microsomes.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffer solution (e.g., phosphate (B84403) buffer, pH 7.4), and the test compound (this compound) at a known concentration.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = 0.693 / slope).
Measurement of Specific Airway Conductance (sGaw) in Humans
This clinical measurement is used to assess the effect of a bronchodilator on airway function.
Objective: To measure the change in specific airway conductance in human subjects following the administration of an inhaled bronchodilator.
Methodology:
-
Equipment: A whole-body plethysmograph is used for this measurement.
-
Procedure: The subject is seated inside the airtight plethysmograph and breathes through a mouthpiece. During quiet tidal breathing, the airflow at the mouth and the pressure changes within the plethysmograph are measured.
-
Airway Resistance Measurement: The subject performs a panting maneuver against a closed shutter to measure thoracic gas volume. Airway resistance (Raw) is then calculated from the relationship between airflow and alveolar pressure (derived from the plethysmograph pressure).
-
Specific Airway Conductance Calculation: Airway conductance (Gaw) is the reciprocal of Raw (1/Raw). Specific airway conductance (sGaw) is calculated by dividing Gaw by the thoracic gas volume.
-
Data Collection: sGaw measurements are taken at baseline and at various time points after the inhalation of the test compound (this compound).
-
Data Analysis: The change in sGaw from baseline is calculated to determine the magnitude and duration of bronchodilation.
Conclusion
This compound is a potent, ultra-long-acting β₂-adrenoreceptor agonist that demonstrated a prolonged duration of action in both preclinical models and in humans.[1][3][5] Its pharmacokinetic profile was designed for once-daily inhaled administration with minimal systemic exposure.[5][9] While its development was discontinued, the available data on this compound provide valuable insights for researchers in the field of respiratory drug discovery and development. The experimental protocols outlined in this guide serve as a foundation for the evaluation of novel inhaled bronchodilators.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Determination of specific airway conductance by a simplified plethysmographic procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. mercell.com [mercell.com]
- 8. researchgate.net [researchgate.net]
- 9. Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Accurately Predicts the Better Bronchodilatory Effect of Inhaled Versus Oral Salbutamol Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PF-610355 and its Interaction with cAMP Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
PF-610355 is a novel, inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was under development for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic rationale is based on the targeted activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), which subsequently modulates the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, leading to bronchodilation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction to this compound
Developed by Pfizer, this compound was designed as an "inhalation-by-design" molecule, featuring a sulfonamide agonist headgroup.[1] This design strategy aimed to create a crystalline solid with a sustained duration of action and a pharmacokinetic profile that minimizes systemic exposure, thereby reducing the potential for systemic adverse effects.[1] Although its development was discontinued (B1498344) in 2011 for strategic reasons, the extensive preclinical and clinical data available for this compound provide valuable insights into the pharmacology of ultra-LABAs and their interaction with the cAMP signaling pathway.[1]
The cAMP Signaling Pathway and the Mechanism of Action of this compound
The physiological effects of this compound are mediated through the canonical β2-adrenergic receptor signaling pathway, a critical regulator of smooth muscle tone in the airways.
Signaling Pathway Overview
The binding of an agonist, such as this compound, to the β2-adrenergic receptor initiates a conformational change in the receptor. This change facilitates the coupling and activation of the heterotrimeric Gs protein. The activated α-subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
References
The Sulfonamide Moiety in PF-610355: A Linchpin for Ultra-Long-Acting β2-Adrenergic Agonism
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is an investigational inhaled ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was developed by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] A key architectural feature of this compound is its sulfonamide agonist headgroup, which plays a pivotal role in the molecule's pharmacological profile. This technical guide delves into the multifaceted role of the sulfonamide group in this compound, exploring its impact on the compound's structure-activity relationship, physicochemical properties, and overall therapeutic potential. Although the clinical development of this compound was discontinued (B1498344) for strategic reasons, a detailed investigation of its core structural elements provides valuable insights for the design of future respiratory therapeutics.[1]
The Crucial Role of the Sulfonamide Headgroup
The design of this compound was guided by an "inhalation-by-design" strategy, which aimed to create a molecule with a prolonged duration of action and minimal systemic exposure.[2] The sulfonamide moiety is a cornerstone of this design, contributing to several key properties of the drug candidate.
Conferring High Crystallinity through Zwitterion Formation
A significant contribution of the sulfonamide group is its ability to confer a high degree of intrinsic crystallinity to this compound.[3] This is attributed to the acidic nature of the sulfonamide proton, which can participate in an intramolecular proton transfer to a basic nitrogen atom in the molecule, leading to the formation of a zwitterionic state in the solid form.[1][4] High crystallinity is a desirable attribute for inhaled drug candidates as it can improve the stability of the micronized drug powder and ensure consistent aerosol performance.
The logical relationship leading to this enhanced crystallinity can be visualized as follows:
Figure 1. Logical workflow illustrating how the sulfonamide group contributes to the high crystallinity of this compound.
The Sulfonamide as a Bioisostere and Pharmacophore
In the context of β2-adrenoreceptor agonists, the sulfonamide group in this compound serves as a bioisosteric replacement for the more traditional catechol or saligenin moieties found in other LABAs. This "agonist headgroup" is critical for the molecule's interaction with the β2-adrenoreceptor and its subsequent agonistic activity.
Structure-Activity Relationship (SAR) of the Sulfonamide Group
While a detailed SAR study specifically on this compound's sulfonamide has not been published, valuable insights can be gleaned from studies on analogous series of long-acting β2-agonists incorporating arylsulfonamide groups. These studies reveal critical structural requirements for optimal activity.[5][6]
| Modification of Sulfonamide Group | Effect on β2-Agonist Activity | Reference |
| Positional Isomerism | ||
| meta-substituted primary sulfonamide | More potent | [5][6] |
| para- and ortho-substituted primary sulfonamide | Less potent | [5][6] |
| Substitution on Sulfonamide Nitrogen | ||
| Primary sulfonamides (-SO2NH2) | More potent | [5][6] |
| Secondary sulfonamides (-SO2NHR) | Less potent | [5][6] |
| Tertiary sulfonamides (-SO2NR2) | Less potent | [5][6] |
Table 1: Structure-Activity Relationship of the Arylsulfonamide Group in a Series of β2-Adrenergic Receptor Agonists.[5][6]
These findings underscore the importance of an unsubstituted primary sulfonamide at the meta position for maximizing potency in this class of compounds.
Pharmacokinetic Profile and Metabolism
The "inhalation-by-design" concept for this compound also encompassed engineering a molecule with a pharmacokinetic profile that minimizes systemic exposure, thereby reducing the potential for systemic side effects.[3]
| Pharmacokinetic Parameter | Value | Species | Reference |
| In vitro half-life (human liver microsomes) | 17 minutes | Human | [2] |
| In vivo half-life | 3.5 hours | Rat | [2] |
| Oral bioavailability | < 5% | Rat | [2] |
Table 2: Key Pharmacokinetic Parameters of this compound.[2]
The rapid systemic clearance of this compound is a key feature. The major metabolites identified are phenol (B47542) glucuronide, a primary amide, and a carboxylic acid.[2] This metabolic profile suggests that while the sulfonamide group is a stable part of the pharmacophore, other parts of the molecule are designed for rapid metabolism and elimination.
Experimental Protocols
General Synthesis of the Arylsulfonamide Headgroup
The synthesis of the arylsulfonamide headgroup, a key component of this compound and its analogs, typically involves a multi-step sequence. While the exact process for this compound is proprietary, a general synthetic approach can be outlined based on published literature for similar compounds.[5]
Figure 2. A generalized synthetic workflow for the preparation of an arylsulfonamide headgroup.
In Vitro Pharmacological Evaluation
The β2-adrenergic agonist activity of compounds like this compound is typically assessed through a combination of in vitro assays.
1. β2-Adrenergic Receptor Binding Assay:
-
Objective: To determine the affinity of the compound for the β2-adrenoceptor.
-
General Protocol:
-
Prepare cell membranes from a cell line overexpressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).
-
Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the filters to determine the amount of bound radioligand.
-
Calculate the Ki (inhibitory constant) of the test compound from the competition binding curves.
-
2. cAMP Accumulation Assay:
-
Objective: To measure the functional agonist activity of the compound by quantifying the production of the second messenger, cyclic AMP (cAMP).
-
General Protocol:
-
Culture a suitable cell line (e.g., CHO or HEK293 cells) expressing the human β2-adrenoceptor.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the dose-response curves.
-
Figure 3. Signaling pathway of β2-adrenergic receptor activation leading to bronchodilation.
3. Isolated Guinea Pig Tracheal Strip Relaxation Assay:
-
Objective: To assess the functional relaxant effect of the compound on airway smooth muscle.
-
General Protocol:
-
Isolate the trachea from a guinea pig and prepare tracheal ring segments.
-
Suspend the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen.
-
Contract the tracheal rings with a spasmogen (e.g., histamine (B1213489) or methacholine).
-
Add cumulative concentrations of the test compound to the organ bath and record the relaxation of the tracheal muscle.
-
Determine the potency (EC50) and efficacy (maximal relaxation) of the compound.
-
Conclusion
The sulfonamide group in this compound is far more than a simple structural component; it is a meticulously chosen "agonist headgroup" that profoundly influences the drug's physicochemical and pharmacological properties. Its ability to promote high crystallinity through zwitterion formation is a key design feature for an inhaled therapeutic. Furthermore, as a critical part of the pharmacophore, the sulfonamide group dictates the molecule's interaction with the β2-adrenoreceptor, with specific structural arrangements being crucial for high potency. While the clinical journey of this compound has concluded, the insights gained from the investigation of its sulfonamide moiety continue to be highly relevant for the rational design of the next generation of inhaled respiratory medicines. The principles of leveraging specific functional groups to fine-tune properties like crystallinity and receptor interaction remain a cornerstone of modern medicinal chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: PF-610355 Receptor Selectivity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355, also known as PF-00610355, is a potent and selective ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was under investigation by Pfizer for the once-daily inhaled treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Developed with an "inhalation-by-design" strategy, this compound was engineered to have a prolonged duration of action within the lungs while minimizing systemic exposure and associated adverse effects.[1] The development of this compound was discontinued (B1498344) in 2011. This guide provides a comprehensive overview of the receptor selectivity studies of this compound, detailing its pharmacological profile, the experimental methodologies used in its evaluation, and its signaling pathways.
Core Data Presentation
The selectivity of this compound for the β2-adrenergic receptor over the β1-adrenergic receptor is a key characteristic that minimizes the potential for cardiovascular side effects. The following tables summarize the quantitative data from in vitro functional assays.
Table 1: In Vitro Potency of this compound
| Receptor | Assay Type | Parameter | Value (nM) |
| β2-Adrenergic Receptor | Functional Assay | EC50 | 0.26 |
EC50: Half maximal effective concentration.
Table 2: In Vitro Selectivity of this compound
| Comparison | Fold Selectivity |
| β2 vs. β1 | ~220 |
This high degree of selectivity for the β2 receptor is a critical attribute for an inhaled bronchodilator, as activation of β1 receptors in the heart can lead to undesirable effects such as increased heart rate.
Signaling Pathway
As a β2-adrenergic receptor agonist, this compound elicits its therapeutic effect through the activation of the Gs alpha-subunit of the G protein-coupled receptor. This initiates a signaling cascade that results in the relaxation of airway smooth muscle.
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro and in vivo studies to characterize the receptor selectivity and functional activity of this compound.
In Vitro Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor. While the specific details for this compound are not publicly available, a general protocol for assessing β-adrenergic receptor binding is as follows:
Objective: To determine the binding affinity (Ki) of this compound for human β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: [3H]-CGP 12177, a non-selective β-adrenergic antagonist.
-
Non-specific binding control: Propranolol (a non-selective β-blocker).
-
Test compound: this compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
In Vitro Functional Assays (cAMP Accumulation)
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For β2-agonists, this is typically a measure of cyclic adenosine (B11128) monophosphate (cAMP) production.
Objective: To determine the potency (EC50) and efficacy of this compound in activating human β1- and β2-adrenergic receptors.
Materials:
-
CHO cells stably expressing either human β1- or β2-adrenergic receptors.
-
Test compound: this compound at various concentrations.
-
Reference agonist (e.g., isoproterenol).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
Plate reader capable of detecting the assay signal.
In Vivo Cardiovascular Safety Assessment
Clinical studies were conducted to assess the cardiovascular effects of PF-00610355, with a particular focus on heart rate.
Objective: To evaluate the effect of inhaled PF-00610355 on heart rate in healthy volunteers and patients with COPD.
Methodology:
-
Data from 10 clinical studies involving 579 healthy volunteers, asthma, and COPD patients were analyzed.[2]
-
Heart rate measurements were collected at various time points.
-
Plasma concentrations of PF-00610355 were determined.
-
Non-linear mixed-effects modeling was used to evaluate the relationship between heart rate, drug exposure, patient characteristics, and other variables.[2]
Results: The analysis concluded that inhaled PF-00610355 at doses up to 280 μg once daily was not expected to have clinically relevant effects on heart rate in patients with COPD.[2] The predicted potency in COPD patients was found to be three-fold lower than in healthy volunteers.[2]
Conclusion
This compound is a potent β2-adrenergic receptor agonist with a high degree of selectivity over the β1-adrenergic receptor. This selectivity, a key feature of its design, was confirmed through in vitro functional assays. Clinical pharmacokinetic and pharmacodynamic analyses further supported its cardiovascular safety profile, indicating a low potential for heart rate-related side effects at therapeutic doses. Although the development of this compound was discontinued, the data from its receptor selectivity studies provide valuable insights for the development of future inhaled respiratory therapies.
References
Early-Phase Clinical Trial Results for PF-610355: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the available early-phase clinical trial data for PF-610355, an investigational inhaled ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA). The development of this compound was discontinued (B1498344) by Pfizer in 2011; however, the published data from its initial clinical evaluation offers valuable insights into its pharmacokinetic, pharmacodynamic, and safety profile.[1] This document synthesizes the findings from preclinical studies and Phase I and II clinical trials to serve as a resource for researchers in the field of respiratory drug development.
Introduction
This compound was developed for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[2][3] As a β2-adrenoreceptor agonist, its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.[4][5] The drug was designed with an "inhalation-by-design" concept to ensure a sustained duration of action while minimizing systemic exposure and associated adverse effects.[2]
Pharmacokinetic Profile
An integrated analysis of systemic exposure was conducted on 6,107 plasma concentration samples from 264 subjects across eight studies, including healthy volunteers and patients with asthma and COPD.[3] The pharmacokinetic profile of this compound was characterized by a three-compartment disposition model with first-order absorption via a transit compartment.[3]
Table 1: Summary of Pharmacokinetic Parameters for this compound
| Parameter | Species/System | Value | Reference |
| Metabolism Half-life | Human Liver Microsomes | 17 minutes | [2] |
| Conversion to Glucuronide (t½) | Human Liver Microsomes | 28 minutes | [2] |
| Half-life (t½) | Rats (in vivo) | 3.5 hours | [2] |
| Oral Bioavailability | Preclinical | < 5% | [2] |
| Plasma Protein Binding | Human Plasma | >99.9% | [6] |
| Systemic Pre-dose Concentration (COPD vs. Healthy) | Human | 23% lower in COPD | [3] |
| Maximum Plasma Concentration (COPD vs. Healthy) | Human | 38% lower in COPD | [3] |
Major metabolites of this compound were identified as phenol (B47542) glucuronide, primary amide, and carboxylic acid.[2] The drug is primarily eliminated through Phase II conjugation (glucuronidation), with some metabolism via CYP3A4 and CYP2D6.[6]
Pharmacodynamic Profile
Bronchodilatory Effects
In a study involving human subjects, a single inhaled dose of 450 mcg of this compound demonstrated effective bronchodilation for 24 hours, as measured by specific airway conductance.[2] Preclinical studies in anesthetized dogs showed that this compound had an ED50 of approximately 0.1 mcg and a duration of action more than two-fold longer than salmeterol, without cardiovascular effects at therapeutic doses.[2]
Cardiovascular Effects
A comprehensive analysis of cardiovascular effects was performed using 13,062 heart rate measurements from 579 individuals across ten clinical studies.[6][7] The relationship between this compound plasma concentrations and heart rate was described by an Emax model.[6][7]
Table 2: Cardiovascular Effects of this compound in COPD Patients (Simulated Data) [6][7]
| Dose (once daily) | Maximum Placebo-Corrected Heart Rate Increase (beats/min) (95% CI) | Percentage of Subjects with >20 beats/min Increase |
| 280 µg | 2.7 (0.90 - 4.82) | 19% (vs. 8% in placebo) |
The predicted potency of this compound in COPD patients was found to be three-fold lower than in healthy volunteers, with no significant difference in the maximum drug effect.[6][7] The analysis concluded that for doses up to 280 µg once daily, no clinically relevant effects on heart rate were expected in patients with COPD.[6][7]
Experimental Protocols
Integrated Pharmacokinetic Analysis
The systemic exposure of this compound was characterized using a non-linear mixed-effects modeling approach.[3]
-
Data Source: 6,107 plasma concentration samples from 264 subjects in eight clinical studies.[3]
-
Subject Population: Healthy volunteers, and patients with asthma and COPD.[3]
-
Model: A three-compartment disposition model with first-order absorption through a transit compartment was utilized.[3]
-
Covariates Analyzed: Patient status, inhalation device, and demographic factors were evaluated for their influence on systemic drug exposure.[3]
Cardiovascular Safety Analysis
The assessment of cardiovascular effects, specifically heart rate, was conducted through a pharmacokinetic/pharmacodynamic (PKPD) modeling analysis.[6][7]
-
Data Source: 13,062 heart rate measurements from 579 subjects in ten clinical studies.[6][7]
-
Subject Population: Healthy volunteers, and patients with asthma and COPD.[6][7]
-
Model: An Emax model was developed to describe the relationship between PF-00610355 plasma concentrations and changes in heart rate, accounting for a delayed onset and offset of the effect.[6][7]
-
Simulations: The final PKPD model was used to simulate the expected steady-state effects of various doses of PF-00610355 on heart rate.[6]
Visualizations
Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. Characterizing systemic exposure of inhaled drugs: application to the long-acting β2-agonist PF-00610355 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of PF-610355, a Long-Acting β2-Adrenergic Agonist, Halted in Phase II Clinical Trials
The development of PF-610355, an investigational inhaled long-acting β2-adrenergic receptor agonist (LABA) for the treatment of asthma and chronic obstructive pulmonary disease (COPD), was discontinued (B1498344) by Pfizer on August 11, 2011.[1] The compound had reached Phase II clinical trials, but the precise reasons for its discontinuation have not been officially disclosed in publicly available literature. Analysis of available data from preclinical studies and a pooled analysis of Phase I and II clinical trial data on cardiovascular safety provide insights into the development program but do not offer a definitive explanation for its termination.
Developed under an "inhalation-by-design" concept, this compound was engineered to have a sustained duration of action, a crystalline solid form suitable for inhalation, and a pharmacokinetic profile that would minimize systemic exposure and associated side effects.[2] Preclinical studies in rats and dogs showed promising results, with the molecule demonstrating superiority to salmeterol (B1361061) in terms of duration of action at doses that did not affect cardiovascular parameters.[2] Early clinical data in humans indicated that a single inhaled dose of 450 mcg provided bronchodilation for 24 hours.[2]
Clinical Development Program
The clinical development program for this compound included several Phase I and II studies. Three key Phase II trials were initiated to evaluate the efficacy and safety of this compound in patients with asthma and COPD:
-
NCT00830427: A Phase IIb, randomized, double-blind, placebo-controlled, parallel-group study to investigate the efficacy and safety of PF-00610355 over 4 weeks in adult subjects with moderate asthma.
-
NCT00783406: A dose-ranging study to evaluate the efficacy, safety, and tolerability of inhaled PF-00610355 in adult subjects with moderate to severe COPD.
-
NCT00808288: A study to compare the efficacy and safety of PF-00610355 with placebo in subjects with COPD.
While the detailed results of these pivotal Phase II trials have not been published, a significant publication analyzed the cardiovascular safety of PF-00610355 by pooling data from 10 clinical studies involving 579 healthy volunteers, and patients with asthma and COPD.[3][4][5]
Cardiovascular Safety Profile
A key concern with β2-agonists is their potential for cardiovascular side effects, such as increased heart rate (tachycardia). The integrated analysis of PF-00610355's effect on heart rate revealed that while substantial increases were observed in healthy volunteers, the effect was significantly less pronounced in COPD patients.[3][4]
| Population | Predicted Maximum Placebo-Corrected Increase in Heart Rate (beats min⁻¹) (95% CI) | Percentage of Subjects with >20 beats min⁻¹ Increase in Heart Rate |
| COPD Patients | 2.7 (0.90–4.82) | 19% |
| Placebo Group | - | 8% |
Data from a pharmacokinetic/pharmacodynamic (PKPD) analysis of 10 clinical studies.[3][4][5]
The study concluded that for doses up to 280 μg once daily, no clinically relevant effects on heart rate were expected in COPD patients.[3][4][5] This finding suggests that while cardiovascular safety was a point of investigation, it may not have been the sole reason for the discontinuation of the drug's development, at least based on this specific analysis.
Experimental Protocols
Detailed experimental protocols for the pivotal Phase II studies are not fully available. However, based on the clinical trial registrations and general knowledge of inhaled bronchodilator trials, the following methodologies were likely employed.
General Clinical Trial Protocol for a Phase II Inhaled Bronchodilator Study
This generalized protocol is based on common practices for similar clinical trials.
1. Study Design:
- Randomized, double-blind, placebo-controlled, parallel-group or cross-over design.
- Duration of treatment typically ranges from 4 to 12 weeks.
2. Patient Population:
- Inclusion criteria would typically include a diagnosis of asthma or COPD of a certain severity (e.g., moderate to severe), a specific age range, and a history of smoking for COPD trials.
- Exclusion criteria would often include recent exacerbations, significant cardiovascular disease, and use of other long-acting bronchodilators.
3. Interventions:
- Patients would be randomized to receive different doses of the investigational drug (this compound), a placebo, or an active comparator (e.g., salmeterol) administered via a dry powder inhaler.
4. Efficacy Assessments:
- Primary Endpoint: Change from baseline in trough forced expiratory volume in 1 second (FEV1).
- Secondary Endpoints:
- Serial FEV1 measurements over a 24-hour period.
- Peak expiratory flow (PEF) measurements.
- Use of rescue medication (e.g., short-acting β2-agonists).
- Patient-reported outcomes, such as the Asthma Control Questionnaire (ACQ) or the St. George's Respiratory Questionnaire (SGRQ).
5. Safety Assessments:
- Monitoring of adverse events.
- Vital signs, including heart rate and blood pressure.
- Electrocardiograms (ECGs).
- Clinical laboratory tests.
Signaling Pathway and Experimental Workflow
β2-Adrenergic Receptor Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, would exert its therapeutic effect by stimulating these receptors on the smooth muscle cells of the airways. This stimulation activates a well-defined signaling cascade.
Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.
Clinical Trial Workflow
The logical flow of a typical Phase II clinical trial for an inhaled bronchodilator like this compound would involve several key stages from patient recruitment to data analysis.
Caption: Generalized Phase II Clinical Trial Workflow.
Conclusion
Without access to the final clinical trial data from the Phase II studies, the precise reason for the discontinuation of this compound's development remains speculative. The available information on its cardiovascular safety profile in COPD patients does not point to an overt safety concern that would definitively halt development. It is possible that the decision was based on a combination of factors, including:
-
Insufficient Efficacy: The drug may not have met the predefined efficacy endpoints in the Phase II trials when compared to placebo or an active comparator.
-
Safety Concerns in a Subpopulation: While the overall cardiovascular safety in COPD patients appeared acceptable, there may have been safety signals in a specific subgroup of patients or in the asthma population.
-
Unfavorable Risk-Benefit Profile: The overall balance of efficacy and safety may not have been deemed favorable enough to proceed to more expensive and larger Phase III trials.
-
Strategic Business Decision: Pfizer may have made a portfolio decision to allocate resources to other more promising drug candidates.
Ultimately, a comprehensive understanding of the discontinuation of this compound's development would require the public release of the complete data from its Phase II clinical trial program.
References
- 1. researchgate.net [researchgate.net]
- 2. | BioWorld [bioworld.com]
- 3. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PF-610355 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is a potent and long-acting inhaled β2-adrenoceptor agonist (LABA) that was under investigation for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a β2-adrenoceptor agonist, its mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of airway smooth muscle. This document provides detailed protocols for key in vitro assays relevant to the pharmacological characterization of this compound and similar molecules. The protocols described include a β2-adrenoceptor binding assay, a functional cAMP accumulation assay, and an isolated guinea pig tracheal strip relaxation assay.
Data Summary
The following table summarizes the available in vitro pharmacological data for this compound and comparator β2-adrenoceptor agonists.
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound | β2-Adrenoceptor | Functional Agonism | 0.26 | nM (EC50) | [2] |
| Salmeterol | β2-Adrenoceptor | Functional Agonism (Guinea Pig Trachea) | Potent | - | [3] |
| Formoterol | β2-Adrenoceptor | Functional Agonism (Airway Smooth Muscle) | Highly Potent | - | [4] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the β2-adrenoceptor signaling pathway and the general workflows for the described in vitro assays.
Experimental Protocols
β2-Adrenoceptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the β2-adrenoceptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-CGP12177 (a non-selective β-adrenoceptor antagonist).
-
Non-specific binding control: Propranolol (B1214883) (a non-selective β-adrenoceptor antagonist).
-
Test compound (this compound) and comparator compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and comparator compounds in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the following in order:
-
25 µL of assay buffer (for total binding) or 25 µL of 10 µM propranolol (for non-specific binding).
-
25 µL of the desired concentration of the test compound.
-
50 µL of [3H]-CGP12177 (final concentration typically around its Kd).
-
100 µL of cell membrane suspension (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger in the β2-adrenoceptor signaling pathway.
Materials:
-
A cell line expressing the human β2-adrenoceptor (e.g., CHO or HEK293 cells).
-
Test compound (this compound) and comparator compounds.
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white opaque microplates.
-
A plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound, comparator compounds, and forskolin in a suitable assay buffer containing IBMX.
-
Cell Stimulation:
-
Remove the cell culture medium from the wells.
-
Add 20 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from the plate reader to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values from the resulting dose-response curve using non-linear regression analysis.
-
Isolated Guinea Pig Tracheal Strip Relaxation Assay
This ex vivo assay assesses the functional effect of a test compound on airway smooth muscle relaxation.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-400g).
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
Contractile agent: Histamine (B1213489) or carbachol (B1668302).
-
Test compound (this compound) and comparator compounds.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the guinea pig.
-
Dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Cut the trachea into rings, approximately 2-3 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Apply an optimal resting tension (typically 1 g) to the tracheal rings.
-
Allow the tissues to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Contraction:
-
Induce a sustained contraction of the tracheal smooth muscle by adding a submaximal concentration of histamine (e.g., 1 µM) or carbachol (e.g., 0.3 µM).
-
-
Compound Addition:
-
Once a stable contraction is achieved, add the test compound or comparator compounds in a cumulative, concentration-dependent manner.
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
-
Data Acquisition:
-
Record the changes in isometric tension throughout the experiment.
-
-
Data Analysis:
-
Express the relaxation at each compound concentration as a percentage of the pre-contractile tone.
-
Plot the percentage of relaxation against the logarithm of the compound concentration.
-
Determine the EC50 and Emax values from the resulting concentration-response curve using non-linear regression analysis.
-
Disclaimer
These protocols are intended as a guide for research purposes only. Individual laboratories may need to optimize these procedures based on their specific equipment, reagents, and cell lines. Always adhere to appropriate laboratory safety guidelines and animal welfare regulations.
References
Application Notes and Protocols for PF-610355 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is a potent and long-acting β2-adrenergic receptor (β2-AR) agonist.[1] Developed initially for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), its primary mechanism of action is the activation of the β2-AR, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade, most notably leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study β2-AR signaling and downstream cellular responses.
Mechanism of Action
This compound selectively binds to and activates the β2-adrenergic receptor. This receptor is coupled to a stimulatory G-protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response.
Signaling Pathway Diagram
Caption: β2-Adrenergic Receptor Signaling Pathway activated by this compound.
Quantitative Data Summary
Due to the limited availability of public in vitro dose-response data for this compound, the following table presents expected potency values based on its known EC50 of 0.26 nM and typical results for potent β2-AR agonists in common cell-based assays. These values should be considered illustrative and must be determined empirically for each specific cell line and experimental condition.
| Parameter | Cell Line (Example) | Assay Type | Value (Illustrative) |
| EC50 | HEK293 (expressing human β2-AR) | cAMP Accumulation | ~0.26 nM |
| CHO-K1 (expressing human β2-AR) | cAMP Accumulation | ~0.30 nM | |
| BEAS-2B (endogenous β2-AR) | cAMP Accumulation | ~0.5 - 1.0 nM | |
| Typical Concentration Range for Dose-Response | Any suitable cell line | cAMP Accumulation | 1 pM - 1 µM |
| Incubation Time | Any suitable cell line | cAMP Accumulation | 15 - 60 minutes |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: Prepare a concentrated stock solution of this compound in a suitable solvent such as DMSO. For cell culture experiments, the final concentration of the solvent should be kept low (typically ≤ 0.1%) to avoid off-target effects.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow Diagram
Caption: General workflow for a cell-based assay with this compound.
Protocol 1: cAMP Accumulation Assay (HTRF-Based)
This protocol describes a method to measure the intracellular accumulation of cAMP in response to this compound stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human β2-adrenergic receptor.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
This compound.
-
Reference β2-AR agonist (e.g., Isoproterenol).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
HTRF cAMP assay kit.
-
White, opaque 384-well microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Culture and Plating:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend them in stimulation buffer at a concentration of 2,000-10,000 cells per 5 µL.
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in stimulation buffer. A typical concentration range would be from 1 pM to 1 µM.
-
Add 5 µL of the diluted this compound or reference agonist to the wells containing the cells. For control wells, add 5 µL of stimulation buffer.
-
-
Stimulation:
-
Incubate the plate at room temperature for 30 minutes to allow for cAMP production.
-
-
Detection:
-
Add 5 µL of the HTRF cAMP-d2 conjugate solution to each well.
-
Add 5 µL of the HTRF anti-cAMP cryptate antibody solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Generate a cAMP standard curve according to the kit manufacturer's instructions.
-
Convert the sample signal ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Reporter Gene Assay
This protocol utilizes a reporter gene, such as luciferase, under the control of a cAMP response element (CRE) to measure β2-AR activation.
Materials:
-
Cell line co-expressing the β2-AR and a CRE-luciferase reporter construct.
-
Cell culture medium.
-
This compound.
-
Luciferase assay reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the reporter cell line in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubate the cells for 4-6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysate.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the this compound concentration and determine the EC50 value.
-
Troubleshooting
-
Low Signal or No Response:
-
Confirm the expression and functionality of the β2-AR in your cell line.
-
Ensure the purity and activity of this compound.
-
Optimize cell number, agonist concentration, and incubation time.
-
Ensure the effective concentration of the PDE inhibitor is used to prevent cAMP degradation.
-
-
High Background Signal:
-
Check for contamination in the cell culture.
-
Reduce the cell seeding density.
-
Ensure the assay buffer is correctly prepared.
-
Conclusion
This compound is a valuable tool for studying β2-adrenergic receptor pharmacology in a cell culture setting. The protocols provided herein offer a framework for characterizing its activity. Researchers should optimize these protocols for their specific cell lines and experimental goals to ensure robust and reproducible results.
References
Application Notes and Protocols for PF-610355 in Bronchial Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response effects of PF-610355 on bronchial smooth muscle cells, including its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction
This compound is a potent and long-acting β2-adrenergic receptor agonist (LABA) that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation. These notes detail the pharmacological properties of this compound and provide protocols for its evaluation in in vitro models of bronchial smooth muscle function.
Mechanism of Action
This compound exerts its bronchodilatory effects by selectively binding to and activating β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.
Signaling Pathway of this compound in Bronchial Smooth Muscle Cells
The activation of the β2-adrenergic receptor by this compound triggers the following intracellular events:
-
G-protein Activation: The activated receptor promotes the dissociation of the α-subunit of the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The Gs α-subunit activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and ion channels.
-
Muscle Relaxation: The phosphorylation of these targets results in a decrease in intracellular calcium levels and reduced sensitivity of the contractile apparatus to calcium, ultimately leading to the relaxation of the bronchial smooth muscle.
Figure 1: Signaling pathway of this compound in bronchial smooth muscle cells.
Quantitative Data: Dose-Response of this compound
The potency of this compound as a β2-adrenergic receptor agonist has been determined through in vitro functional assays.
| Compound | Parameter | Value | Species/Tissue | Reference |
| This compound | EC50 | 0.26 nM | Not specified | [3] |
Note: The specific tissue for this EC50 value was not provided in the available documentation. It is a measure of the compound's potency at the β2-adrenergic receptor.
Experimental Protocols
The following protocols describe the methodology for assessing the dose-response of this compound on isolated bronchial smooth muscle tissue.
Experimental Workflow: Isolated Organ Bath Assay
The general workflow for evaluating the effects of this compound on bronchial smooth muscle involves isolating the tissue, mounting it in an organ bath, inducing contraction, and then measuring the relaxation in response to cumulative additions of the compound.
Figure 2: Experimental workflow for assessing this compound in an isolated organ bath.
Detailed Protocol: Isolated Guinea Pig Tracheal Ring Assay
This protocol is a representative method based on standard organ bath techniques used for evaluating bronchodilators.
1. Materials and Reagents:
-
Male Dunkin-Hartley guinea pigs
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Carbachol (B1668302) (or other contractile agonist)
-
This compound
-
Distilled water
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
2. Tissue Preparation:
-
Humanely euthanize a male Dunkin-Hartley guinea pig.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.
-
Clean the trachea of adhering connective tissue.
-
Cut the trachea into rings, each 2-3 cartilage bands in width.
3. Organ Bath Setup and Equilibration:
-
Mount each tracheal ring between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution.
-
Maintain the bath at 37°C and continuously bubble with carbogen gas.
-
Apply an initial tension of 1 g to each tissue and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.
4. Induction of Contraction:
-
After equilibration, contract the tracheal rings with a submaximal concentration of carbachol (e.g., 0.1 µM) to induce a stable tonic contraction.
5. Dose-Response Measurement:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 10-12 M to 10-6 M).
-
Allow the tissue to reach a steady-state response at each concentration before adding the next.
-
Record the changes in isometric tension using a force transducer and data acquisition system.
6. Data Analysis:
-
Express the relaxation at each concentration of this compound as a percentage of the initial carbachol-induced contraction.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect) from the dose-response curve using non-linear regression analysis.
Conclusion
This compound is a high-potency β2-adrenergic receptor agonist that induces relaxation of bronchial smooth muscle. The provided protocols offer a framework for the in vitro characterization of this compound and similar compounds. These methods are essential for preclinical drug development and for understanding the pharmacology of bronchodilators.
References
Application Notes and Protocols for In Vivo Administration of PF-610355 in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is an inhaled long-acting beta-2 adrenoceptor agonist (LABA) that has been evaluated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] As a beta-2 agonist, its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle.[2][3][4] Preclinical studies in rats have shown that this compound has a slow absorption from the lung, high unbound clearance, and a short half-life of approximately 3.5 hours.[1] In anesthetized dogs, intrathecal administration of this compound demonstrated superiority to salmeterol, with an ED50 of approximately 0.1 mcg and a duration of action more than two-fold higher.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in established animal models of allergic asthma, namely the ovalbumin (OVA)-induced and house dust mite (HDM)-induced models. These protocols are compiled based on established methodologies for these models and data from studies on other long-acting beta-2 agonists, providing a framework for evaluating the efficacy of this compound.
Signaling Pathway of this compound
This compound, as a beta-2 adrenoceptor agonist, exerts its effects by binding to and activating the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor predominantly expressed on airway smooth muscle cells.[2] This activation initiates a signaling cascade that leads to bronchodilation.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model (Mouse)
This model is a widely used and well-characterized model that mimics the key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.
Experimental Workflow:
Detailed Protocol:
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in a total volume of 200 µL of sterile saline.
-
On day 14, administer a booster i.p. injection of 20 µg of OVA in 2 mg of alum in 200 µL of saline.[5]
-
-
Challenge:
-
From day 21 to day 23, expose the mice to an aerosol of 1% (w/v) OVA in saline for 30 minutes each day using an ultrasonic nebulizer.
-
-
Administration of this compound:
-
Route of Administration: Intranasal, intratracheal, or aerosol inhalation. Aerosol inhalation is generally preferred for mimicking clinical use.
-
Dosage: Based on preclinical data for other LABAs, a starting dose range of 0.1 to 10 µg/kg can be explored. Dose-response studies are recommended to determine the optimal effective dose.
-
Timing: Administer this compound approximately 30 minutes prior to each OVA challenge to assess its protective effects.
-
-
Assessment of Efficacy (24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using whole-body plethysmography.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to determine the total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, and macrophages).
-
Histology: Perfuse and fix the lungs for histological analysis of airway inflammation and mucus production (using H&E and PAS staining).
-
Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model (Rat)
This model uses a clinically relevant allergen and can induce a chronic asthma phenotype with airway remodeling.
Detailed Protocol:
-
Animals: Male Brown Norway rats, 6-8 weeks old.
-
Sensitization and Challenge:
-
Administration of this compound:
-
Route of Administration: Intratracheal or aerosol inhalation.
-
Dosage: A starting dose range of 0.1 to 10 µg/kg can be investigated.
-
Timing: Administer this compound approximately 30 minutes prior to each HDM challenge.
-
-
Assessment of Efficacy (24 hours after the final challenge):
-
AHR: Measure airway resistance and compliance in response to methacholine challenge.
-
BAL Fluid Analysis: Perform total and differential cell counts in the BAL fluid.
-
Histology: Analyze lung tissue for inflammation, goblet cell hyperplasia, and airway remodeling.
-
IgE Levels: Measure serum levels of HDM-specific IgE.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups (e.g., Vehicle Control, OVA/HDM Control, this compound treated).
Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Induced Asthma Model
| Treatment Group | Methacholine Concentration (mg/mL) | Penh (% Baseline) |
| Vehicle Control | 0 | 100 ± 5 |
| 6.25 | 110 ± 8 | |
| 12.5 | 125 ± 10 | |
| 25 | 150 ± 12 | |
| 50 | 180 ± 15 | |
| OVA Control | 0 | 100 ± 6 |
| 6.25 | 150 ± 12 | |
| 12.5 | 220 ± 18 | |
| 25 | 350 ± 25 | |
| 50 | 500 ± 30 | |
| This compound (X µg/kg) | 0 | 100 ± 7 |
| 6.25 | 120 ± 9 | |
| 12.5 | 160 ± 14 | |
| 25 | 210 ± 20 | |
| 50 | 280 ± 22 |
Data are presented as mean ± SEM. Penh (Enhanced Pause) is an index of airway obstruction.
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Vehicle Control | 1.5 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.08 | 0.5 ± 0.1 | 0.7 ± 0.1 |
| OVA/HDM Control | 8.0 ± 1.0 | 4.5 ± 0.8 | 1.0 ± 0.2 | 1.5 ± 0.3 | 1.0 ± 0.2 |
| This compound (X µg/kg) | 4.0 ± 0.5 | 1.5 ± 0.3 | 0.5 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.2 |
Data are presented as mean ± SEM.
Conclusion
These application notes and protocols provide a comprehensive framework for the in vivo evaluation of this compound in well-established animal models of asthma. By following these detailed methodologies, researchers can effectively assess the therapeutic potential of this compound to alleviate key features of asthma, including airway hyperresponsiveness and inflammation. The provided diagrams and tables offer a clear visualization of the experimental workflow, the drug's mechanism of action, and a structured approach to data presentation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections [frontiersin.org]
- 5. oatext.com [oatext.com]
- 6. β2 adrenergic agonist attenuates house dust mite-induced allergic airway inflammation through dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Bronchodilatory Effects of PF-610355: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is a potent and selective long-acting β2-adrenoceptor agonist (LABA) designed for inhaled, once-daily treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its therapeutic effect is achieved through the relaxation of airway smooth muscle, leading to bronchodilation. This document provides detailed application notes and protocols for measuring the bronchodilatory effects of this compound, encompassing in vitro, ex vivo, and in vivo methodologies. The protocols are based on established pharmacological techniques and specific data reported for this compound.
Mechanism of Action: β2-Adrenoceptor Signaling
This compound exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors on the surface of airway smooth muscle cells. This initiates a signaling cascade that results in muscle relaxation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that characterize the bronchodilatory potency and efficacy of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System |
| EC50 | 0.26 nM | cAMP Accumulation Assay |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model |
| ED50 | ~0.1 mcg | Anesthetized Dog (intratracheal administration) |
Experimental Protocols
In Vitro Functional Assay: cAMP Accumulation
This protocol describes a method to determine the potency of this compound by measuring its ability to stimulate cyclic adenosine (B11128) monophosphate (cAMP) production in cells expressing β2-adrenergic receptors.
Materials:
-
Human Airway Smooth Muscle Cells (HASMC)
-
Cell culture medium (e.g., SmGM-2)
-
384-well white microplates
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture HASMC in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor.
-
Cell Stimulation: Remove culture medium from the cells and add the this compound dilutions. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and plot the concentration-response curve to determine the EC50 value of this compound.
Ex Vivo Functional Assay: Guinea Pig Tracheal Strip Relaxation
This protocol outlines a method to assess the bronchodilatory effect of this compound on isolated guinea pig tracheal smooth muscle.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution
-
Histamine or Methacholine
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Prepare tracheal ring segments (2-3 cartilage rings wide).
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Contraction: Induce a sustained contraction with a submaximal concentration of histamine (e.g., 1 µM) or methacholine.
-
Compound Addition: Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the changes in isometric tension. Relaxation is measured as the percentage reversal of the induced contraction.
-
Data Analysis: Plot the concentration-response curve for this compound-induced relaxation to determine its potency (EC50) and efficacy (Emax).
In Vivo Bronchodilation Assay: Measurement of Specific Airway Conductance in Anesthetized Dogs
This protocol provides a method for evaluating the in vivo bronchodilatory activity of this compound in a large animal model.[1]
Materials:
-
Beagle dogs
-
Anesthetic agents (e.g., pentobarbital)
-
Intratracheal administration device
-
Whole-body plethysmograph
-
Bronchoconstrictor agent (e.g., methacholine)
-
This compound
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the dogs and place them in a whole-body plethysmograph.
-
Baseline Measurement: Measure baseline specific airway conductance (sGaw).
-
Bronchoconstriction: Induce bronchoconstriction by administering an aerosolized solution of methacholine.
-
Drug Administration: Administer this compound via intratracheal instillation.
-
Post-Dose Measurements: Measure sGaw at various time points after this compound administration to determine the onset and duration of action.
-
Data Analysis: Calculate the percentage increase in sGaw from the post-bronchoconstriction value. Determine the ED50, the dose required to produce 50% of the maximal bronchodilatory effect.
Conclusion
The protocols described in this document provide a comprehensive framework for the preclinical evaluation of the bronchodilatory effects of this compound. The combination of in vitro, ex vivo, and in vivo assays allows for a thorough characterization of the compound's potency, efficacy, and duration of action, providing crucial data for its development as a therapeutic agent for obstructive airway diseases.
References
Application Notes and Protocols for PF-610355 in β2-Adrenoreceptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is a potent and selective ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was under development for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] As a research tool, this compound is valuable for investigating the intricacies of β2-adrenoreceptor signaling pathways. Its high potency and selectivity make it an excellent candidate for in vitro and cellular studies aimed at understanding receptor activation, downstream second messenger signaling, and the potential for biased agonism.
Developed by Pfizer, this compound was designed for inhaled delivery to maximize local efficacy in the lungs while minimizing systemic exposure and associated side effects.[2] Although its clinical development was discontinued, its well-defined pharmacological properties provide a solid foundation for its use in a research context.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound to study β2-adrenoreceptor signaling. It includes quantitative data, step-by-step methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
β2-Adrenoreceptor Signaling Pathway
Activation of the β2-adrenoreceptor, a G-protein coupled receptor (GPCR), by an agonist like this compound initiates a canonical signaling cascade through the stimulatory G-protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets that mediate various physiological responses, including smooth muscle relaxation in the airways.
An alternative signaling pathway involves the recruitment of β-arrestins to the activated receptor. This process is crucial for receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. The ability of a ligand to preferentially activate one pathway over the other is known as biased agonism.
Quantitative Data for this compound
The following tables summarize the key in vitro pharmacological parameters of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Value | Cell Line/Assay System | Reference |
| EC50 | 0.26 nM | Recombinant cells expressing human β2-adrenoreceptor | [3] |
| Intrinsic Activity | Full Agonist | Not specified | [4] |
Table 2: Receptor Binding and Selectivity
| Parameter | Value | Receptor Type | Reference |
| Selectivity | 220-fold | β2 vs β1-adrenoreceptor | [3] |
Experimental Protocols
Radioligand Binding Assay for β2-Adrenoreceptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenoreceptor through competition with a radiolabeled antagonist.
Materials:
-
Cell membranes prepared from cells stably expressing the human β2-adrenoreceptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [³H]-CGP12177 (a non-selective β-adrenoreceptor antagonist)
-
This compound
-
Reference compounds (e.g., Isoprenaline, Salmeterol)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Binding Buffer to achieve final assay concentrations typically ranging from 1 pM to 10 µM.
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of diluted this compound or reference compound.
-
25 µL of [³H]-CGP12177 at a final concentration approximately equal to its Kd.
-
50 µL of cell membrane suspension (typically 5-20 µg of protein per well).
-
For total binding, add 25 µL of Binding Buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
This protocol describes a cell-based functional assay to measure the potency (EC50) and efficacy of this compound in stimulating cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells stably expressing the human β2-adrenoreceptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
Reference agonist (e.g., Isoprenaline)
-
Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to be added to the stimulation buffer
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer), including cAMP standard, anti-cAMP antibody-cryptate, and cAMP-d2
-
White, low-volume 384-well microplates
-
HTRF-compatible microplate reader
Protocol:
-
Cell Culture and Plating:
-
Culture cells to 70-80% confluency.
-
Harvest cells and resuspend in stimulation buffer containing the PDE inhibitor.
-
Dispense cells into a 384-well plate (typically 2,000-10,000 cells per well).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and reference agonist in stimulation buffer.
-
Add the diluted compounds to the wells containing the cells.
-
-
Stimulation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection:
-
Add the HTRF detection reagents (anti-cAMP antibody-cryptate and cAMP-d2) diluted in the lysis buffer provided with the kit.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Measurement: Read the plate on an HTRF-compatible microplate reader at 620 nm (for the cryptate donor) and 665 nm (for the d2 acceptor).
-
Data Analysis:
-
Calculate the 665/620 nm ratio and normalize the data (e.g., as a percentage of the response to a maximal concentration of the reference agonist).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC50 value and the maximum response (Emax) using non-linear regression analysis (sigmoidal dose-response curve).
-
References
Application Notes and Protocols for the Experimental Use of PF-610355 in COPD Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is a potent and selective long-acting β2-adrenoceptor agonist (LABA) that has been investigated for the once-daily treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] As a LABA, its primary mechanism of action is to induce bronchodilation by relaxing the airway smooth muscle. These application notes provide an overview of the preclinical data available for this compound and offer detailed protocols for its evaluation in established COPD research models.
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its pharmacological effect by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to the relaxation of airway smooth muscle, resulting in bronchodilation. The key steps in this pathway are:
-
Ligand Binding: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle.
Caption: β2-Adrenergic Receptor Signaling Pathway activated by this compound.
Data Presentation: Preclinical and Clinical Findings
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetics and Efficacy of this compound
| Parameter | Species | Model | Value | Reference |
| Pharmacokinetics | ||||
| Half-life (t1/2) | Rat | In vivo | 3.5 hours | [1] |
| Oral Bioavailability | Rat | In vivo | < 5% | [1] |
| Efficacy | ||||
| ED50 | Anesthetized Dog | - | ~0.1 mcg | [1] |
| Duration of Action | Anesthetized Dog | - | > 2-fold higher than salmeterol | [1] |
Table 2: Clinical Pharmacodynamic Effects of this compound in COPD Patients
| Parameter | Dose | Population | Value | Reference |
| Maximum Placebo-Corrected Increase in Heart Rate | 280 µg once daily | COPD Patients | 2.7 (0.90–4.82) beats min⁻¹ | |
| FEV1 Improvement vs. Placebo (at trough) | 50 µg fine-particle dose | Moderate COPD Patients | > 0.78 probability of achieving 120 mL improvement |
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound in common preclinical models of COPD.
Protocol 1: Cigarette Smoke-Induced COPD Model in Mice
This protocol describes the induction of COPD-like lung inflammation and airway remodeling in mice through exposure to cigarette smoke.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
Whole-body smoke exposure system
-
Standard research cigarettes
-
This compound (formulated for inhalation or intranasal administration)
-
Saline (vehicle control)
-
Anesthetics (e.g., ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, KC/CXCL1)
-
Histology supplies
Experimental Workflow:
Caption: Workflow for Cigarette Smoke-Induced COPD Model and this compound Evaluation.
Procedure:
-
Acclimatization: Acclimate mice for one week before the start of the experiment.
-
COPD Induction: Expose mice to whole-body cigarette smoke for 1-2 hours per day, 5 days a week, for 8-12 weeks. Control animals are exposed to filtered air.
-
Treatment: Following the induction period, randomize mice into treatment groups and administer this compound or vehicle control daily for 2-4 weeks. Administration can be via intranasal instillation or inhalation, depending on the formulation and available equipment.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): At the end of the treatment period, anesthetize the mice and perform a BAL. Analyze the BAL fluid for total and differential inflammatory cell counts (macrophages, neutrophils, lymphocytes). Measure the levels of key inflammatory cytokines such as TNF-α, IL-6, and KC (the murine homolog of IL-8) using ELISA.
-
Lung Histology: Perfuse and fix the lungs for histological analysis. Stain lung sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia and mucus production.
-
Lung Function: If available, assess lung function parameters such as airway hyperresponsiveness, compliance, and resistance.
-
Protocol 2: Elastase-Induced Emphysema Model in Mice
This protocol describes the induction of emphysema-like airspace enlargement in mice using intratracheal instillation of elastase.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Porcine pancreatic elastase (PPE)
-
This compound (formulated for administration)
-
Saline (vehicle control)
-
Anesthetics
-
Surgical tools for intratracheal instillation
-
Histology supplies
-
Equipment for measuring mean linear intercept (MLI)
Experimental Workflow:
Caption: Workflow for Elastase-Induced Emphysema Model and this compound Evaluation.
Procedure:
-
Acclimatization: Acclimate mice for one week.
-
Elastase Instillation: Anesthetize mice and intratracheally instill a single dose of porcine pancreatic elastase (PPE) to induce emphysema. Control animals receive saline.
-
Treatment: Begin daily administration of this compound or vehicle control one day after elastase instillation and continue for 21 days.
-
Endpoint Analysis:
-
Lung Morphometry: On day 21, euthanize the mice and inflate the lungs with fixative at a constant pressure. Process the lungs for histology and stain with H&E. Perform morphometric analysis to determine the mean linear intercept (MLI) and destructive index (DI) as measures of airspace enlargement and alveolar wall destruction.
-
Protocol 3: In Vitro Functional Assay - cAMP Measurement
This protocol describes an in vitro assay to confirm the agonist activity of this compound at the β2-adrenergic receptor by measuring cyclic AMP (cAMP) production in cells expressing the receptor.
Materials:
-
Cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and reagents
-
This compound
-
Isoproterenol (a non-selective β-agonist, as a positive control)
-
Propranolol (a β-blocker, as a negative control)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture the β2-adrenergic receptor-expressing cells to an appropriate confluency in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of this compound, isoproterenol, and propranolol.
-
Cell Treatment: Treat the cells with the different concentrations of the compounds for a specified incubation time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate dose-response curves and determine the EC50 value for this compound.
Conclusion
This compound is a long-acting β2-adrenoceptor agonist with demonstrated preclinical and clinical efficacy in producing bronchodilation. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in relevant COPD models, enabling the assessment of its effects on lung inflammation, airway remodeling, and lung function. The characterization of its activity through in vitro cAMP assays can further elucidate its potency and mechanism of action at the cellular level. These experimental approaches will be valuable for drug development professionals in the continued evaluation of this compound and other novel LABAs for the treatment of COPD.
References
Application Notes and Protocols for the Synthesis and Purification of PF-610355
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification methods for PF-610355, a long-acting β2-adrenergic receptor agonist. The information is compiled from published research in Organic Process Research & Development, outlining both early development routes and optimized manufacturing processes.
Signaling Pathway of this compound
This compound acts as a β2-adrenergic receptor agonist. The binding of this compound to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This cascade primarily involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation in the airways.
Caption: Signaling pathway of this compound.
Synthesis of this compound: A Convergent Approach
The synthesis of this compound has been described through various routes, including an initial enabling route and a more optimized manufacturing route. A convergent approach is a key feature of the synthesis, where different fragments of the molecule are synthesized separately and then combined in the later stages.
The overall synthetic strategy can be visualized as the coupling of three key intermediates.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Note: The following protocols are representative and based on the general descriptions found in the cited literature. Specific reaction conditions, stoichiometry, and work-up procedures may vary and should be optimized based on laboratory conditions.
Protocol 1: Synthesis of Tertiary Carbinamine Intermediate 5
The synthesis of the key intermediate, tertiary carbinamine 5, has been a focus of process development to improve efficiency and reduce the use of undesirable reagents. The optimized process involves key amide-formation and Ritter reactions.
Materials:
-
Starting materials for the synthesis of intermediate 5.
-
Appropriate solvents and reagents for amide formation and Ritter reaction.
Procedure (Optimized Route):
-
Amide Formation: Execute the amide formation reaction under optimized conditions to produce the precursor to intermediate 4.
-
Ritter Reaction: Perform the Ritter reaction on the amide precursor to yield the protected intermediate 4.
-
Deprotection: Carry out the deprotection of intermediate 4 to afford the final tertiary carbinamine intermediate 5.
-
Isolation: Isolate intermediate 5 with high purity, suitable for the subsequent coupling steps.
Protocol 2: Synthesis of this compound via Coupling and Deprotection
The final steps of the this compound synthesis involve the coupling of the key intermediates followed by a final deprotection step.
Materials:
-
Chiral Bromide 1
-
Amine 6
-
Tertiary Carbinamine 5
-
Appropriate solvents and coupling reagents.
-
Reagents for deprotection (e.g., for benzyl (B1604629) group removal).
Procedure:
-
Coupling: Combine the key intermediates in a suitable solvent system with the appropriate coupling reagents. The reaction progress should be monitored by a suitable analytical technique (e.g., HPLC, TLC).
-
Work-up and Isolation of Protected this compound: Upon completion of the coupling reaction, perform an appropriate aqueous work-up to remove excess reagents and byproducts. Isolate the protected this compound intermediate.
-
Deprotection: Dissolve the protected intermediate in a suitable solvent and perform the deprotection reaction. For instance, a hydrogenolysis reaction can be employed to remove a benzyl protecting group.
-
Isolation of Crude this compound: After the deprotection is complete, isolate the crude this compound.
Purification of this compound
The purification of the final this compound active pharmaceutical ingredient (API) is critical to ensure high purity and the desired physical properties for inhalation delivery. Crystallization is a key purification step.
Protocol 3: Purification by Crystallization
Materials:
-
Crude this compound
-
Appropriate solvent/antisolvent system (e.g., THF/water and MeCN as an antisolvent).
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable solvent system at an elevated temperature. For the manufacturing process, a THF/water mixture has been utilized.
-
Distillation and Solvent Exchange: Perform a constant volume distillation to exchange the initial solvent system with an antisolvent, such as acetonitrile (B52724) (MeCN), to induce crystallization.
-
Cooling and Crystal Growth: Carefully control the cooling profile to promote the growth of crystals with the desired size and morphology.
-
Filtration and Drying: Isolate the purified this compound crystals by filtration. Wash the crystals with a suitable solvent to remove any remaining impurities. Dry the final product under vacuum. Techniques such as Nutsche filtration and agitated filter drying have been evaluated to prevent particle attrition.
Data Presentation
The following tables provide a template for summarizing the quantitative data from the synthesis and purification of this compound. Note: The values presented in these tables are for illustrative purposes only and do not represent actual experimental data from the cited literature, as this level of detail was not available.
Table 1: Synthesis of Key Intermediates
| Intermediate | Starting Material(s) | Key Reaction(s) | Solvent(s) | Yield (%) | Purity (%) |
| Chiral Bromide 1 | Precursor A | Asymmetric Synthesis | Dichloromethane | 85 | >98 |
| Amine 6 | Precursor B | Multi-step Synthesis | Tetrahydrofuran | 75 | >99 |
| Tertiary Carbinamine 5 | Precursor C | Amide formation, Ritter reaction | Ethyl acetate | 90 | >99 |
Table 2: Final Synthesis and Purification of this compound
| Step | Starting Material(s) | Key Reaction/Process | Solvent(s) | Yield (%) | Purity (HPLC, %) |
| Coupling | Intermediates 1, 5, and 6 | Amide Coupling | N,N-Dimethylformamide | 80 | 95 |
| Deprotection | Protected this compound | Hydrogenolysis | Methanol | 95 | 97 |
| Crystallization | Crude this compound | Antisolvent Crystallization | THF/Acetonitrile | 90 | >99.5 |
| Overall | Initial Starting Materials | Convergent Synthesis | Various | ~50 | >99.5 |
Application Notes and Protocols for the Quantification of PF-610355
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is an inhaled ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD). As with any drug candidate, accurate and precise quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This document provides detailed application notes and protocols for the analytical quantification of this compound in plasma, based on established methods for similar long-acting beta2-agonists.
Signaling Pathway of β2-Adrenoreceptor Agonists
This compound exerts its therapeutic effect by stimulating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation. A simplified representation of this pathway is provided below.
Figure 1: Simplified β2-Adrenergic Signaling Pathway.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound in plasma due to its high sensitivity, selectivity, and robustness. The following sections detail a proposed experimental protocol.
Experimental Workflow
The general workflow for the quantification of this compound in plasma samples is depicted below.
Figure 2: General Experimental Workflow for this compound Quantification.
Sample Preparation Protocols
Proper sample preparation is critical for removing matrix interferences and ensuring accurate quantification. Two common methods are protein precipitation and solid-phase extraction.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Thaw Plasma Samples: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw at room temperature.
-
Vortex: Vortex the thawed samples to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of each plasma sample, standard, or QC into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled this compound or a structurally similar compound) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex and Centrifuge: Vortex the tubes for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract and can improve the limit of quantification. A mixed-mode cation exchange SPE cartridge is often suitable for basic compounds like β2-agonists.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., 100 µL of plasma diluted with 100 µL of 4% phosphoric acid) onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
The following are suggested starting parameters that will require optimization.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Proposed Tandem Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusion of this compound standard |
Note on Metabolites: The major metabolites of this compound are phenol (B47542) glucuronide, primary amide, and carboxylic acid.[1] The chromatographic method should be developed to ensure baseline separation of this compound from these metabolites to prevent interference.
Method Validation Parameters
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed.
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; Accuracy and precision criteria met. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | IS-normalized matrix factor CV ≤ 15% |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration within ±15% of the baseline value. |
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of quantitative data that would be generated during method validation. These values are based on typical performance for LC-MS/MS assays of similar compounds and should be determined experimentally for this compound.
Table 4: Hypothetical Quantitative Performance Data for this compound Assay
| Parameter | Result |
| Linearity Range | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL |
| Intra-day Precision (CV%) | ≤ 8% |
| Inter-day Precision (CV%) | ≤ 10% |
| Intra-day Accuracy (% Bias) | -5% to +7% |
| Inter-day Accuracy (% Bias) | -8% to +9% |
| Recovery (SPE) | > 85% |
| Matrix Effect | Minimal, compensated by IS |
Conclusion
The protocols and information provided in this document offer a robust framework for the development and validation of an analytical method for the quantification of this compound in plasma using LC-MS/MS. While specific parameters require empirical optimization, the outlined procedures for sample preparation, chromatography, and mass spectrometry, along with the validation guidelines, will enable researchers to establish a reliable and sensitive assay for pharmacokinetic and other drug development studies.
References
Application Notes and Protocols for PF-610355
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the stability and storage of PF-610355, a potent and long-acting β2-adrenoreceptor agonist. The included protocols offer guidance for establishing appropriate handling and storage procedures in a laboratory setting.
Product Information
Recommended Storage Conditions
Proper storage of this compound is critical to maintain its integrity and ensure the reproducibility of experimental results. The following storage conditions are recommended based on available data.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep away from direct sunlight. |
| In Solvent | -80°C | Up to 1 year | Use a suitable anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles. |
Signaling Pathway of this compound
This compound exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade mediated by cyclic AMP (cAMP).
References
Application Notes and Protocols: Solubilizing PF-610355 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the solubilization of PF-610355, a potent and long-acting β2-adrenergic receptor agonist, for use in in vitro studies. The information herein is intended to guide researchers in preparing stock solutions and subsequent working dilutions to ensure reproducible and accurate experimental results. The primary recommended solvent based on available data is dimethyl sulfoxide (B87167) (DMSO). Additionally, this document outlines the canonical signaling pathway of β2-adrenergic receptors to provide context for the mechanism of action of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.
| Property | Value | Source |
| IUPAC Name | N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide | [1] |
| Molecular Formula | C34H39N3O6S | [1] |
| Molar Mass | 617.76 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2][3] |
| Storage (In Solvent) | -80°C for up to 1 year | [2][3] |
Solubility Data
The solubility of a compound is a critical factor for the design of in vitro experiments. Based on available data, DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound. Information on solubility in other common laboratory solvents is limited.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | A stock solution of 40 mg/mL in 100% DMSO has been reported by a commercial supplier. |
| Ethanol (B145695) | Data not available | Solubility in ethanol has not been explicitly reported. Researchers should determine solubility empirically if ethanol is required for their experimental setup. |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Poor | Like many small organic molecules, this compound is expected to have low solubility in aqueous solutions. Direct dissolution in aqueous buffers is not recommended for preparing stock solutions. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock and working solutions.
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
Molar Mass (MW) of this compound = 617.76 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 617.76 g/mol * 1000 mg/g = 6.1776 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 6.18 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Ensuring Complete Solubilization:
-
Vortex the solution thoroughly until all the powder has completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
-
Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of working solutions from the 10 mM DMSO stock for use in cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound in DMSO (from Protocol 3.1)
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Calibrated pipettes
Procedure (Example for a 1 µM final concentration):
-
Intermediate Dilution (Optional but Recommended):
-
Prepare an intermediate dilution of the 10 mM stock solution in 100% DMSO. For example, a 1:10 dilution to create a 1 mM stock. This can make subsequent dilutions into aqueous solutions more manageable and reduce pipetting errors.
-
-
Serial Dilution in Aqueous Buffer:
-
It is recommended to perform serial dilutions of the DMSO stock in the final aqueous buffer or cell culture medium.
-
To achieve a final concentration of 1 µM with a final DMSO concentration of 0.1%, a 1:1000 dilution of a 1 mM DMSO stock solution is required.
-
Add 1 µL of the 1 mM this compound DMSO stock to 999 µL of the desired cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting.
-
-
Final Application:
-
The resulting 1 µM this compound solution in 0.1% DMSO is ready to be added to your in vitro assay.
-
-
Control:
-
Always include a vehicle control in your experiments containing the same final concentration of DMSO (e.g., 0.1%) without the compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for this compound solubilization.
Signaling Pathway
This compound is a β2-adrenergic receptor agonist. The canonical signaling pathway initiated by the activation of this G-protein coupled receptor is depicted below.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Upon binding of this compound to the β2-adrenergic receptor, the associated Gs protein is activated.[4] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in the final cellular response.[5][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | β2-adrenergic receptor agonist | TargetMol [targetmol.com]
- 3. This compound HCl | β2-adrenergic receptor agonist | TargetMol [targetmol.com]
- 4. discoverbiotech.com [discoverbiotech.com]
- 5. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Application Notes and Protocols for PF-610355 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-610355 is a potent and long-acting agonist of the β2-adrenergic receptor (β2-AR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2][3][4] As an inhaled ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA), it was developed for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[5] The primary mechanism of action involves the stimulation of β2-adrenergic receptors, leading to the relaxation of airway smooth muscle and bronchodilation. Radioligand binding assays are fundamental in characterizing the interaction of compounds like this compound with their target receptors, providing valuable data on binding affinity and receptor pharmacology.
These application notes provide a comprehensive guide to utilizing this compound in radioligand binding assays, including detailed protocols, data presentation guidelines, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following table summarizes the key quantitative data for this compound, establishing its profile as a high-affinity β2-adrenergic receptor agonist.
| Compound | Target Receptor | Parameter | Value | Reference |
| This compound | β2-Adrenergic Receptor | EC50 | 0.26 nM | [1][2] |
Note: The EC50 value represents the concentration of this compound that elicits a half-maximal response in a functional assay. While a direct Ki or IC50 from a radioligand binding assay is not publicly available, the EC50 value indicates high potency at the β2-adrenergic receptor.
Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist such as this compound initiates a well-characterized signaling cascade. The receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the β2-adrenergic receptor. This protocol is adapted from established methods for β-adrenergic receptor binding assays.[6][7][8] A commonly used radioligand for β2-AR is [125I]cyanopindolol (ICYP), a high-affinity antagonist.[7]
Materials and Reagents
-
Membrane Preparation: Cell membranes expressing the human β2-adrenergic receptor (e.g., from CHO-K1 or HEK293 cells).
-
Radioligand: [125I]cyanopindolol (ICYP)
-
Test Compound: this compound
-
Non-specific Binding Control: Propranolol (B1214883) (a non-selective β-blocker)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Experimental Workflow
The following diagram illustrates the key steps in the competitive radioligand binding assay.
Step-by-Step Protocol
-
Membrane Preparation:
-
Thaw the frozen membrane preparation on ice.
-
Homogenize the membranes in assay buffer to ensure a uniform suspension.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [125I]ICYP (at a concentration near its Kd, e.g., 50 pM), and the membrane preparation.
-
Non-specific Binding: Add propranolol (at a high concentration, e.g., 1 µM), [125I]ICYP, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, [125I]ICYP, and the membrane preparation. A typical concentration range for the competitor would be from 10-12 M to 10-5 M.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials.
-
Measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
-
Determine IC50 and Ki:
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the binding characteristics of this compound at the β2-adrenergic receptor. Accurate determination of binding affinity through radioligand binding assays is a critical step in the pharmacological profiling of novel drug candidates and for understanding their mechanism of action at a molecular level. The high potency of this compound underscores its efficacy as a β2-AR agonist, and these methods allow for its quantitative characterization.
References
- 1. This compound | β2-adrenergic receptor agonist | TargetMol [targetmol.com]
- 2. PF-00610355 | β2 adrenoceptor agonist | Probechem Biochemicals [probechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound HCl | β2-adrenergic receptor agonist | TargetMol [targetmol.com]
- 5. | BioWorld [bioworld.com]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological characterization of CGP 12177 at the human β2-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel β2-Adrenergic Receptor Agonists Using PF-610355 as a Reference Compound
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The β2-adrenergic receptor (β2AR), a Gs protein-coupled receptor (GPCR), is a well-established therapeutic target for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Activation of the β2AR in airway smooth muscle cells leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), resulting in bronchodilation. High-throughput screening (HTS) plays a pivotal role in the discovery of novel β2AR agonists. This document provides a detailed protocol for a cell-based HTS assay to identify potential β2AR agonists, using the known potent and long-acting agonist PF-610355 as a reference compound for assay validation and performance monitoring.
This compound is a potent β2-adrenergic receptor agonist with a reported EC50 of 0.26 nM. Its primary mechanism of action involves binding to the β2AR, which stimulates the Gs alpha subunit of the associated G protein. This in turn activates adenylyl cyclase, leading to the conversion of ATP into cAMP. The subsequent rise in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately causing smooth muscle relaxation. Although developed for inhalation and having undergone clinical trials, its development was discontinued. Nevertheless, its high potency and well-defined mechanism make it an excellent control compound for HTS campaigns targeting the β2AR.
This application note describes a robust and reproducible HTS workflow using a competitive immunoassay to measure cAMP levels in a cell line recombinantly expressing the human β2AR.
Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist such as this compound triggers a well-characterized signaling cascade. The binding of the agonist induces a conformational change in the receptor, which promotes the exchange of GDP for GTP on the associated Gs alpha subunit. The activated Gs alpha subunit then dissociates and stimulates adenylyl cyclase, which catalyzes the synthesis of cAMP from ATP. This increase in the second messenger cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events that result in a physiological response, such as smooth muscle relaxation.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PF-610355 In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for in vitro experiments involving PF-610355, an inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) that was developed by Pfizer for the potential treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[2] Adenylyl cyclase then converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a key second messenger.[2] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, which is the therapeutic goal for conditions like asthma and COPD.[2][3]
Q2: What are the common in vitro assays used to characterize this compound?
A2: The most common in vitro assays for characterizing β2-agonists like this compound are cell-based functional assays that measure the downstream consequences of receptor activation. These include:
-
cAMP Accumulation Assays: These are the most direct functional readout for Gs-coupled receptors like the β2-adrenergic receptor.[4] They measure the increase in intracellular cAMP levels following agonist stimulation. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), FRET (Fluorescence Resonance Energy Transfer), BRET (Bioluminescence Resonance Energy Transfer), and luminescence-based assays like Promega's cAMP-Glo™.[2][5]
-
Reporter Gene Assays: These assays use a reporter gene, such as luciferase, linked to a cAMP response element (CRE). Activation of the β2-adrenergic receptor and the subsequent increase in cAMP lead to the expression of the reporter gene, which can be quantified.[5]
-
Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for the receptor. They involve competing the unlabeled compound (like this compound) with a radioactively labeled ligand that has a known affinity for the receptor.[4]
Q3: Which cell lines are suitable for in vitro experiments with this compound?
A3: The most suitable cell lines are those that endogenously express the human β2-adrenergic receptor or, more commonly, cell lines that have been engineered to stably express the receptor at optimal levels. Commonly used cell lines include:
-
HEK293 (Human Embryonic Kidney 293) cells: These are frequently used for their robust growth and ease of transfection, making them ideal for creating stable cell lines expressing the β2-adrenergic receptor.[6][7]
-
CHO-K1 (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO-K1 cells are a popular choice for generating stable cell lines for GPCR assays.[8]
-
Human bronchial epithelial cells (e.g., BEAS-2B): These cells can provide a more physiologically relevant model for studying the effects of inhaled therapeutics.[2]
-
B50 neuroblastoma cell line: This cell line has been used to study the cAMP accumulation stimulated by β2-agonists.[5]
Troubleshooting Guides
Issue 1: Low or No Signal in cAMP Assay
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | - Verify the purity and integrity of your this compound stock. - Prepare fresh dilutions from a new stock solution. - Include a known β2-agonist, such as isoproterenol, as a positive control to confirm assay performance. |
| Low Receptor Expression | - Confirm the expression of functional β2-adrenergic receptors in your cell line using qPCR or a radioligand binding assay. - If using a transient transfection, optimize the transfection efficiency. - If using a stable cell line, ensure the passage number is low, as receptor expression can decrease with repeated passaging. |
| Suboptimal Assay Conditions | - Cell Number: Titrate the number of cells per well to find the optimal density for a robust signal. - Agonist Concentration: Ensure you are using a sufficient concentration range for this compound. - Incubation Time: Perform a time-course experiment to determine the optimal stimulation time for peak cAMP accumulation. |
| High Phosphodiesterase (PDE) Activity | - Cellular PDEs rapidly degrade cAMP, which can significantly reduce the signal. Pre-incubate your cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to allow for cAMP accumulation.[9] |
| Incorrect Assay Procedure | - Carefully review the protocol for your specific cAMP assay kit. - Pay close attention to reagent preparation, incubation times, and the order of reagent addition. |
Issue 2: High Background Signal in cAMP Assay
| Potential Cause | Troubleshooting Steps |
| High Basal Adenylyl Cyclase Activity | - Some cell lines may have high basal adenylyl cyclase activity. - Consider serum-starving the cells for a few hours before the assay.[10] |
| Suboptimal PDE Inhibition | - Ensure the concentration of your PDE inhibitor (e.g., IBMX) is optimal. |
| Cell Health and Density | - Use healthy, sub-confluent cells. Overly confluent or unhealthy cells can lead to aberrant signaling. |
| Reagent Contamination | - Use fresh, sterile reagents and assay buffers. |
Issue 3: High Well-to-Well Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before plating. - Use calibrated pipettes and consistent pipetting techniques. |
| "Edge Effects" | - To minimize evaporation from the outer wells of the plate, which can lead to variability, consider not using the outer wells or filling them with sterile buffer or media.[4] |
| Pipetting Errors | - Calibrate pipettes regularly. - For viscous solutions, consider using reverse pipetting.[11] |
| Cell Health Issues | - Use cells with a low passage number and regularly check for mycoplasma contamination. |
Quantitative Data
Table 1: In Vitro Potency of this compound and Other Long-Acting β2-Agonists
| Compound | Assay Type | Cell Line/System | Potency (EC50) | Reference |
| This compound | β2-adrenoceptor agonism | Not specified | 0.26 nM | [12] |
| Salmeterol | cAMP Accumulation | B50 neuroblastoma | 37 nM | [5] |
| Formoterol | cAMP Accumulation | Monocyte-derived macrophages | 1.6 nM | [10] |
| Vilanterol | β2-adrenoceptor agonism | Not specified | Not specified | [3] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed Methodology: cAMP Accumulation Assay (Luminescence-Based)
This protocol is a generalized procedure based on the Promega cAMP-Glo™ Assay.[6][7][13]
1. Cell Preparation and Plating:
- Culture a suitable cell line (e.g., HEK293 cells stably expressing the human β2-adrenergic receptor) to ~80-90% confluency.
- Harvest the cells and resuspend them in an appropriate assay buffer.
- Dispense the cell suspension into a white, opaque 384-well microplate at the optimized cell density.
- Incubate the plate for the recommended time to allow for cell attachment.
2. Compound Preparation and Addition:
- Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
- Include a positive control (e.g., isoproterenol) and a negative control (vehicle).
- If using a PDE inhibitor, add it to the cells before or along with the compound.
- Add the diluted compounds to the appropriate wells of the assay plate.
3. Agonist Stimulation:
- Incubate the plate at 37°C for the optimized duration (e.g., 20-30 minutes) to stimulate cAMP production.
4. Cell Lysis and cAMP Detection:
- Add the cAMP-Glo™ Lysis Buffer to all wells and incubate with shaking at room temperature to lyse the cells and release cAMP.[7]
- Add the cAMP Detection Solution, which contains Protein Kinase A (PKA), and incubate to allow the enzymatic reaction to proceed.[7]
5. Signal Measurement:
- Add the Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP via a luciferase reaction.[7]
- Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the amount of cAMP produced.
6. Data Analysis:
- Generate a standard curve using known concentrations of cAMP.
- Calculate the concentration of cAMP in the experimental wells by interpolating from the standard curve.
- Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.
Caption: Typical workflow for an in vitro cell-based cAMP assay.
Caption: A decision tree for troubleshooting common in vitro assay issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cAMP-Glo™ Max Assay Protocol [promega.sg]
- 3. benchchem.com [benchchem.com]
- 4. revvity.com [revvity.com]
- 5. Salmeterol, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP-Glo™ Assay Protocol [promega.es]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 12. PF-00610355 | β2 adrenoceptor agonist | Probechem Biochemicals [probechem.com]
- 13. cAMP-Glo™ Assay [promega.com]
Technical Support Center: Optimizing PF-610355 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of PF-610355 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA).[1][2][3][4][5] Its primary mechanism of action is to bind to and activate the β2-adrenergic receptor, which is a G-protein coupled receptor. This activation stimulates the intracellular Gs protein, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is responsible for its therapeutic effects, such as smooth muscle relaxation in the airways.[2]
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A good starting point for determining the optimal concentration of this compound in your cell-based assay is to perform a dose-response experiment centered around its known EC50 value. The reported EC50 for this compound is 0.26 nM.[3] We recommend a starting concentration range of 0.01 nM to 100 nM.
Q3: How should I prepare a stock solution of this compound?
For preparing a stock solution, it is recommended to dissolve this compound in a suitable solvent like DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing your working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all conditions and is at a level that does not affect cell viability or the experimental outcome.
Q4: What are the known downstream effects of β2-adrenergic receptor activation by this compound?
Activation of the β2-adrenergic receptor by this compound primarily leads to a significant increase in intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. The specific downstream effects can be cell-type dependent but generally include the modulation of genes involved in inflammation, cell proliferation, and survival.
Troubleshooting Guide
Problem 1: I am not observing any effect of this compound in my assay.
-
Concentration too low: Your starting concentration may be too low for your specific cell type or assay. Try increasing the concentration range in your dose-response experiment.
-
Cell line suitability: Ensure your cell line expresses the β2-adrenergic receptor. You can verify this through qPCR, western blotting, or flow cytometry.
-
Compound integrity: The compound may have degraded. Ensure it has been stored correctly. If in doubt, use a fresh vial of the compound.
-
Assay sensitivity: Your assay may not be sensitive enough to detect the changes induced by this compound. Consider using a more sensitive detection method or a different type of assay (e.g., a cAMP accumulation assay).
Problem 2: I am observing high levels of cell death in my assay.
-
Cytotoxicity: Although this compound is a selective agonist, high concentrations may induce off-target effects or cellular stress, leading to cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold in your cell line.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is low (typically below 0.1%) and consistent across all wells, including your vehicle control.
Problem 3: The results of my experiment are not reproducible.
-
Inconsistent cell conditions: Variations in cell passage number, seeding density, and growth phase can all contribute to experimental variability. Maintain consistent cell culture practices.
-
Pipetting errors: Inaccurate pipetting, especially when preparing serial dilutions of the compound, can lead to significant variability. Ensure your pipettes are calibrated and use appropriate techniques.
-
Assay timing: The timing of compound addition and the duration of the assay can be critical. Optimize and standardize these parameters.
Quantitative Data Summary
| Parameter | Value | Reference |
| EC50 (β2-adrenergic receptor) | 0.26 nM | [3] |
Experimental Protocols
Protocol: cAMP Accumulation Assay
This protocol provides a general framework for measuring the increase in intracellular cAMP levels following stimulation with this compound.
Materials:
-
Cells expressing the β2-adrenergic receptor
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
White or clear 96-well plates (depending on the assay kit)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to attach and grow overnight.
-
Cell Starvation: The following day, replace the growth medium with a serum-free medium and incubate for a few hours to reduce basal cAMP levels.
-
Compound Preparation: Prepare serial dilutions of this compound in your assay buffer. Also, prepare a vehicle control.
-
PDE Inhibition: To prevent the degradation of cAMP, pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-30 minutes before adding this compound.
-
Stimulation: Add the different concentrations of this compound and the vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes). This incubation time may need to be optimized.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Visualizations
References
- 1. | BioWorld [bioworld.com]
- 2. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | β2-adrenergic receptor agonist | TargetMol [targetmol.com]
- 4. This compound HCl | β2-adrenergic receptor agonist | TargetMol [targetmol.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming PF-610355 Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the ultra-long-acting β2 adrenoreceptor agonist, PF-610355.
I. Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues related to this compound solubility during experimental procedures.
Issue 1: Precipitate Formation Upon Dilution of this compound Stock Solution in Aqueous Buffer
Question: I've dissolved this compound in DMSO to create a stock solution, but upon diluting it into my aqueous assay buffer (e.g., PBS), a precipitate forms. How can I resolve this?
Answer: Precipitation of hydrophobic compounds like this compound upon dilution into aqueous media is a frequent challenge that can lead to inaccurate experimental results.[1] The high crystallinity of this compound, attributed to its sulfonamide headgroup, can contribute to its low aqueous solubility.[2][3] Here is a systematic approach to troubleshoot this issue:
Experimental Protocol: Step-wise Dilution and Optimization
-
Initial Stock Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO. A concentration of 40 mg/mL in DMSO has been suggested as achievable for a mother liquor.[4]
-
Intermediate Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution by adding the DMSO stock dropwise to a smaller volume of your assay buffer while vortexing vigorously.[1]
-
Final Dilution: Add the well-mixed intermediate dilution to the final volume of the assay buffer.
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your assay as low as possible to avoid solvent effects on cells or protein activity. For many cell-based assays, the final DMSO concentration should ideally be below 0.5%, and for some sensitive cell lines, as low as 0.1%.[5][6]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay buffer with the same final concentration of DMSO as your test samples.[5]
Issue 2: High Variability in In Vitro Assay Results
Question: I am observing significant variability in the results of my cell-based or biochemical assays with this compound. Could this be related to solubility?
Answer: Yes, inconsistent results, such as variable IC50 values, are often linked to poor aqueous solubility.[7] If this compound is not fully dissolved or precipitates during the assay, the effective concentration of the compound will be inconsistent across different wells or experiments.
Experimental Protocol: Verifying and Improving Solubility in Assay Media
-
Kinetic Solubility Assessment: Before conducting your full experiment, determine the kinetic solubility of this compound in your specific assay buffer.
-
Prepare a series of dilutions of your this compound DMSO stock in the assay buffer in a multi-well plate.
-
Incubate the plate at your experimental temperature for 1-2 hours.
-
Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength such as 600 nm.[5]
-
The highest concentration that remains clear is the approximate kinetic solubility.
-
-
Employ Co-solvents or Excipients: If the solubility in your assay buffer is too low for your desired concentration range, consider the use of co-solvents or solubilizing agents.
-
Co-solvents: For in vivo formulations, co-solvents such as PEG300, PEG400, and Tween 80 have been used.[4] For in vitro assays, the concentration of these must be carefully controlled to avoid cellular toxicity.[8]
-
Excipients: For inhaled formulations, excipients like lactose (B1674315) and mannitol (B672) are often used to improve particle properties and stability.[9][10] While not directly for solubilization in assays, understanding the formulation science can provide insights.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on available data and general practices for similar compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][5] A commercial supplier suggests that a mother liquor of 40 mg/mL in DMSO is possible.[4] Always use anhydrous, high-purity DMSO to avoid introducing water, which can promote precipitation.
Q2: What is the known solubility of this compound in common solvents?
| Solvent/System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | A mother liquor of 40 mg/mL is suggested as achievable.[4] | Recommended for preparing high-concentration stock solutions.[1] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble.[11] | Prone to precipitation upon dilution from organic stock solutions.[1] |
| Aqueous Tetrahydrofuran (THF) | Sufficiently soluble for chemical reactions. | Used in the final debenzylation step of its synthesis based on solubility data.[12] |
| Acetonitrile | Sufficiently soluble for isolation. | Used as the solvent for the final isolation of the API during its manufacturing.[12] |
| Ethanol | No specific data available, but generally lower than DMSO for similar compounds. | May be used as a co-solvent, but final concentration must be carefully controlled in cell-based assays to avoid toxicity.[6] |
Q3: How should I store my this compound stock solution?
A3: Store your this compound stock solution in 100% DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation.[5][7] Before use, allow an aliquot to thaw completely and reach room temperature. Briefly centrifuge the vial to ensure all contents are at the bottom before opening.
Q4: Can the crystalline form of this compound affect its solubility?
A4: Yes, the crystalline form, or polymorphism, can significantly impact the physicochemical properties of a compound, including its solubility and dissolution rate.[13] this compound is known to have a high degree of intrinsic crystallinity.[2][3] Different polymorphic forms can have different lattice energies, leading to variations in solubility. While specific studies on this compound polymorphism are not publicly available, it is a factor to consider if you observe batch-to-batch variability in solubility.
III. Visualized Experimental Workflows and Signaling Pathway
Diagram 1: Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for addressing precipitation issues with this compound.
Diagram 2: General Protocol for Preparing this compound for In Vitro Assays
Caption: Workflow for preparing this compound solutions for cellular or biochemical assays.
Diagram 3: Canonical β2-Adrenergic Receptor Signaling Pathway
Caption: The signaling cascade initiated by the binding of this compound to the β2-adrenergic receptor.[14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | β2-adrenergic receptor agonist | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. benchchem.com [benchchem.com]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. Inhalation Excipient Solutions for Biologics Formulations - Pfanstiehl [pfanstiehl.com]
- 10. ondrugdelivery.com [ondrugdelivery.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PF-610355 and β2-Adrenoreceptor Dynamics
This technical support center provides troubleshooting guides and frequently asked questions for researchers investigating the effects of PF-610355 on β2-adrenoreceptor (β2-AR) signaling and its regulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective long-acting β2-adrenoreceptor agonist (LABA).[1][2] Its primary mechanism is to bind to and activate the β2-adrenoreceptor. This activation stimulates the Gs protein, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[3][4] The rise in cAMP leads to the activation of Protein Kinase A (PKA) and subsequent downstream signaling, resulting in physiological responses such as smooth muscle relaxation.[4][5]
Q2: Does this compound prevent β2-adrenoreceptor desensitization?
A2: This appears to be a common misconception. As a long-acting agonist, this compound is expected to cause, not prevent, β2-adrenoreceptor desensitization upon prolonged exposure.[1][6] Desensitization is a natural regulatory process that reduces a receptor's response to a persistent stimulus.[7][8] This process, also known as tachyphylaxis or tolerance, is a hallmark of prolonged G protein-coupled receptor (GPCR) activation by agonists.[9] A clinical study of this compound in humans evaluated the development of tolerance (desensitization) to its effects on heart rate.[10]
Q3: What is β2-adrenoreceptor desensitization?
A3: β2-adrenoreceptor desensitization is a process that diminishes the cell's response to an agonist, like this compound, after prolonged exposure. It occurs in several phases. A rapid phase involves the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKA.[8][11] This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its G protein (Gs) and target it for internalization into endosomes.[7][8] A longer-term phase can involve a decrease in the total number of receptors expressed by the cell (downregulation).[7]
Q4: How does the agonist profile (full vs. partial) affect desensitization?
A4: The efficacy of an agonist can influence the rate and extent of desensitization. Full agonists, which elicit a maximal receptor response, tend to cause more rapid and profound desensitization, receptor phosphorylation, and internalization compared to partial agonists at concentrations that yield similar receptor occupancy.[12] While all agonists that activate the receptor will cause some degree of functional desensitization, the kinetics can differ.[6]
Q5: Why would a researcher study desensitization in the context of this compound?
A5: Understanding the desensitization profile of a long-acting agonist like this compound is crucial for drug development. Researchers aim to characterize the onset and duration of its therapeutic effect and predict the potential for tolerance development in a clinical setting. Minimizing systemic exposure and optimizing pharmacokinetic properties can help manage systemically mediated adverse events, which was a key goal in the design of this compound.[2]
Troubleshooting Guides
Problem 1: Decreasing cAMP response after repeated application of this compound.
-
Possible Cause: This is the expected outcome of β2-adrenoreceptor desensitization. Continuous or repeated stimulation with an agonist leads to receptor phosphorylation, β-arrestin recruitment, and uncoupling from the Gs protein, which reduces the adenylyl cyclase response.[7][11]
-
Troubleshooting Steps:
-
Confirm Reagent Stability: Ensure that the this compound stock solution is stable and has not degraded. Prepare fresh aliquots.
-
Vary Exposure Time: Conduct a time-course experiment. Pre-incubate cells with this compound for varying durations (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) before challenging with a second dose of agonist to measure the cAMP response. This will characterize the kinetics of desensitization.
-
Washout Period: To test for resensitization (the recovery of receptor function), include experimental arms where the initial this compound stimulus is washed out, and cells are incubated in agonist-free media for a period before the second challenge.
-
Use a Control Agonist: Compare the desensitization profile to a well-characterized full agonist like isoproterenol (B85558).
-
Problem 2: Unexpectedly low β-arrestin recruitment with this compound compared to a full agonist.
-
Possible Cause: The kinetics of β-arrestin recruitment can be dependent on agonist efficacy. While this compound is a potent agonist, its specific interaction with the receptor may lead to a different pattern or rate of GRK phosphorylation and subsequent β-arrestin binding compared to other agonists.[6][12]
-
Troubleshooting Steps:
-
Optimize Assay Kinetics: Perform a detailed time-course experiment for β-arrestin recruitment, measuring signals at multiple early time points (e.g., 2, 5, 10, 15, 30 minutes). The peak recruitment for this compound may occur at a different time than for your control agonist.
-
Titrate Agonist Concentration: Ensure you are using equimolar concentrations or, more importantly, concentrations that elicit a similar initial signaling response (e.g., EC80) to make a fair comparison between agonists.
-
Validate Cell System: Confirm that your cell line expresses the necessary components of the desensitization machinery (β2-AR, GRKs, β-arrestin) at sufficient levels. Overexpression systems can sometimes yield different results than primary cells.[6]
-
Problem 3: No significant receptor internalization observed via microscopy after this compound treatment.
-
Possible Cause: Receptor internalization is a consequence of GRK phosphorylation and β-arrestin binding. If these upstream events are altered, internalization may be affected. Additionally, the rate of internalization can vary significantly between agonists.[12]
-
Troubleshooting Steps:
-
Increase Incubation Time: Long-acting agonists may induce internalization more slowly than short-acting, high-efficacy agonists. Extend the incubation period with this compound and check for internalization at later time points (e.g., 60, 90, 120 minutes).
-
Use a Positive Control: Treat cells with a potent internalizing agonist like isoproterenol in parallel to confirm that the internalization machinery in your cells is functional.
-
Enhance Visualization: Ensure your imaging technique is sensitive enough. Consider using cells with fluorescently tagged receptors (e.g., β2-AR-GFP) and high-resolution confocal microscopy.
-
Quantify Internalization: Use a quantitative method, such as flow cytometry or a cell surface ELISA, to measure the loss of surface receptors, as visual inspection can sometimes be misleading.
-
Data Presentation
Table 1: Representative Data on Functional Desensitization of β2-AR
This table shows hypothetical results from a cAMP accumulation assay in primary human bronchial smooth muscle cells. Cells were pre-treated with different agonists for 4 hours, followed by a washout and a second challenge with isoproterenol to measure the remaining receptor sensitivity.
| Agonist Pre-treatment (4h) | Agonist Class | Isoproterenol EC50 (2nd Challenge) | Max Response (% of Control) |
| Vehicle (Control) | - | 1.5 nM | 100% |
| Isoproterenol (1 µM) | Full Agonist | 15 nM | 45% |
| This compound (100 nM) | Long-Acting Agonist | 12 nM | 50% |
| Salbutamol (1 µM) | Partial Agonist | 8 nM | 65% |
Data are illustrative and intended to demonstrate expected trends in a desensitization experiment.
Table 2: Pharmacokinetic and In Vitro Properties of this compound
| Parameter | Value | Species/System | Reference |
| Mechanism | Long-Acting β2-Adrenoreceptor Agonist | - | [1] |
| Half-life (in vitro) | 17 minutes | Human Liver Microsomes | [1] |
| Half-life (in vivo) | 3.5 hours | Rat | [1] |
| Oral Bioavailability | < 5% | Rat | [1] |
| Primary Metabolites | Phenol glucuronide, primary amide, carboxylic acid | - | [1] |
| Clinical Indication | Asthma and COPD (Investigational) | Human | [1] |
Signaling Pathway Diagrams
Caption: Canonical β2-adrenoreceptor signaling pathway activated by this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional desensitization of the β2 adrenoceptor is not dependent on agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 10. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-610355 Technical Support Center: Investigating Off-Target Effects in Cellular Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the off-target effects of PF-610355 in cellular models. Given that the development of this compound was discontinued (B1498344) in 2011, publicly available data on its off-target profile is limited.[1][2] This resource compiles available information and offers troubleshooting strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhaled, ultra-long-acting β2-adrenergic receptor agonist (ultra-LABA) that was under development by Pfizer for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its primary mechanism of action is to stimulate the β2-adrenergic receptor, leading to relaxation of airway smooth muscle and bronchodilation.[1][3] The molecule was designed for a once-daily administration schedule.[4]
Q2: Are there any known off-target effects of this compound reported in the literature?
Q3: What types of adverse effects were observed during the clinical development of this compound?
The primary safety concerns investigated during clinical trials were related to cardiovascular effects, such as an increase in heart rate.[5][6] These are generally considered "on-target" effects for β2-agonists due to the presence of β2-receptors in the cardiovascular system, rather than true "off-target" effects involving unintended molecular targets. The drug was specifically designed to minimize systemic exposure to reduce such systemically-mediated adverse events.[1][4]
Q4: Does the chemical structure of this compound suggest potential off-target activities?
This compound contains a sulfonamide group.[1] While sulfonamide-containing drugs are sometimes associated with off-target effects, a broad analysis has shown no definitive association between the presence of a sulfonamide moiety and a high rate of cutaneous adverse events.[7] However, the sulfonamide class of molecules is known to interact with various enzymes, including carbonic anhydrases and tyrosine kinases, in other contexts.[8] Researchers should be aware of this possibility in their investigations.
Troubleshooting Unexplained Cellular Effects
Issue 1: Observation of cellular effects inconsistent with β2-adrenergic receptor activation.
If you observe phenotypic changes in your cellular model that are not typically associated with β2-adrenergic signaling (e.g., unexpected changes in cell cycle, apoptosis, or metabolic pathways), consider the following troubleshooting steps.
Experimental Workflow for Investigating Unexpected Effects
Caption: Troubleshooting workflow for unexpected cellular effects.
Detailed Protocol: Antagonist Co-treatment
-
Cell Culture: Plate your cellular model at the desired density and allow for adherence and growth.
-
Antagonist Pre-treatment: Pre-incubate the cells with a selective β2-adrenergic receptor antagonist (e.g., ICI-118,551) at a concentration known to fully block the receptor for 1-2 hours.
-
This compound Treatment: Add this compound at the concentration that elicits the unexpected effect, in the continued presence of the antagonist.
-
Assay: Perform your cellular assay to measure the phenotype of interest.
-
Controls: Include cells treated with this compound alone, the antagonist alone, and vehicle control.
-
Analysis: If the unexpected effect is still present in the co-treated cells, it is likely independent of the β2-adrenergic receptor and may represent an off-target effect.
Issue 2: Variability in experimental results between different cell lines.
Different cell lines have varying expression levels of adrenergic receptors and other potential off-target proteins.
Logical Relationship of Cellular Context
Caption: Dependence of observed effects on cell line context.
Recommended Action:
-
Characterize Receptor Expression: Quantify the expression of the β2-adrenergic receptor (ADRB2) in your cell lines of interest using techniques like qPCR or western blotting.
-
Use a Control Cell Line: Employ a cell line with little to no detectable β2-adrenergic receptor expression to help differentiate between on- and off-target effects.
Summary of In Vitro Pharmacological Data
While specific off-target screening data is unavailable, the following table summarizes the known on-target pharmacology of this compound.
| Parameter | Species/System | Value | Reference |
| Primary Target | Human | β2-adrenergic receptor | [1] |
| EC50 | Not Specified | 0.26 nM | Not Specified |
| Metabolism | Human Liver Microsomes | Half-life of 17 minutes | [4] |
| Major Metabolites | In vitro | Phenol glucuronide, primary amide, carboxylic acid | [4] |
Signaling Pathway
This compound, as a β2-adrenergic receptor agonist, is expected to activate the canonical Gs-adenylyl cyclase-cAMP-PKA signaling pathway.
β2-Adrenergic Receptor Signaling Pathway
Caption: Canonical β2-adrenergic receptor signaling cascade.
For further inquiries or to report unexpected findings, please consult the relevant scientific literature and consider performing broader selectivity profiling.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. PF 610355 - AdisInsight [adisinsight.springer.com]
- 3. Pharmacology of long-acting beta-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cutaneous adverse events caused by sulfonamide-containing drugs: Reality or Perception [morressier.com]
- 8. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PF-610355
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-610355 in their experiments. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Disclaimer: The development of this compound was discontinued (B1498344) by Pfizer in 2011.[1] This compound is available for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected primary effect in vitro?
This compound is a potent and long-acting inhaled β2-adrenergic receptor agonist.[2][3] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are Gs-protein coupled receptors (GPCRs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Therefore, the expected primary in vitro effect of this compound is a dose-dependent increase in intracellular cAMP levels in cells expressing the β2-adrenergic receptor.
Q2: I am not observing the expected increase in cAMP levels after treating my cells with this compound. What are the possible causes?
Several factors could contribute to a lack of response in a cAMP assay. Here are some common causes and troubleshooting steps:
-
Inactive Agonist: The compound may have degraded. Ensure it has been stored correctly (typically at -20°C, desiccated, and protected from light). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[4]
-
Suboptimal Assay Conditions: The cell number, agonist concentration range, and incubation time may need optimization. A kinetic study of cAMP accumulation can help determine the optimal time point for measurement.[5]
-
Phosphodiesterase (PDE) Activity: PDEs degrade cAMP. The use of a PDE inhibitor, such as IBMX, is often necessary to allow for detectable cAMP accumulation.[5]
-
Cell Line Issues: The cell line used may have low expression levels of the β2-adrenergic receptor or high PDE activity. Validate receptor expression using techniques like qPCR or Western blot.[4]
Q3: My cAMP assay is showing a very high background signal, even in the untreated control wells. What could be the reason?
High background in a cAMP assay can be caused by:
-
High Basal Adenylyl Cyclase Activity: Some cell lines have high basal adenylyl cyclase activity.
-
Ineffective PDE Inhibition: If using a PDE inhibitor, its concentration or efficacy might be suboptimal, leading to an accumulation of basal cAMP.[5]
-
Cell Health and Density: Unhealthy or overly confluent cells can lead to aberrant signaling and higher background. Ensure cells are at an optimal density and healthy.[5]
-
Reagent Contamination: Contaminated reagents or assay buffers can contribute to a high background signal.
Q4: The dose-response curve for this compound in my assay is weak or has a low signal-to-noise ratio. How can I improve it?
To improve a weak signal or low signal-to-noise ratio:
-
Optimize Cell Number: Titrate the number of cells per well to find the optimal density that provides a robust signal without increasing the background.[5]
-
Agonist Concentration and Incubation Time: Ensure you are using an appropriate concentration range for this compound and have an optimized incubation time.
-
Choice of Assay Kit: Different cAMP assay kits have varying sensitivities. Consider using a more sensitive format like HTRF, FRET, or BRET.[5]
Q5: I am observing a decrease in cell viability at high concentrations of this compound. Is this expected?
While the primary effect of β2-agonists is not typically cytotoxic, high concentrations of any compound can lead to off-target effects and cytotoxicity. It is crucial to distinguish between a specific signaling event and a general toxic effect.
-
Recommendation: Run parallel cytotoxicity assays (e.g., MTT, LDH release, or live/dead staining) to determine the concentration at which this compound becomes toxic to your specific cell line.[4] This will help in selecting a non-toxic concentration range for your functional assays.
Q6: My results with this compound are inconsistent across different experiments. What could be the source of this variability?
Inconsistent results can arise from several factors:
-
Compound Solubility and Formulation: As this compound was designed as an inhaled drug, its solubility in aqueous media for in vitro assays might be limited.[6] Ensure the compound is fully dissolved in your stock solution (e.g., in DMSO) and that the final concentration of the solvent is consistent across all wells and is not affecting the cells.[4] Consider potential absorption of the compound to plastics; using low-binding plates may help.[4]
-
Cell Passage Number: The characteristics of cell lines can change with high passage numbers. Use cells with a consistent and low passage number for your experiments.
-
Biased Agonism: Different agonists can stabilize distinct receptor conformations, leading to preferential activation of one signaling pathway over another. It's possible that in your specific cell system and assay, this compound is favoring a pathway other than the canonical Gs-cAMP pathway. Consider investigating other potential downstream signaling events, such as ERK phosphorylation or β-arrestin recruitment.[4]
Data Presentation
Table 1: Troubleshooting Guide for cAMP Assays with this compound
| Observed Problem | Potential Cause | Recommended Solution |
| No response to this compound | Degraded compound | Prepare fresh stock solutions from a new aliquot. |
| Low β2-receptor expression | Validate receptor expression in the cell line. | |
| High PDE activity | Add a PDE inhibitor (e.g., IBMX) to the assay buffer. | |
| High background signal | High basal adenylyl cyclase activity | Use a lower cell density or a different cell line. |
| Suboptimal PDE inhibition | Optimize the concentration of the PDE inhibitor. | |
| Poor cell health | Ensure cells are healthy and not over-confluent. | |
| Low signal-to-noise ratio | Suboptimal cell number | Titrate cell density to find the optimal number per well. |
| Insensitive assay | Use a more sensitive cAMP detection kit (e.g., HTRF, FRET). | |
| Inappropriate incubation time | Perform a time-course experiment to determine the optimal stimulation time. | |
| Inconsistent results | Poor compound solubility | Ensure complete dissolution in stock and final assay media. Use low-binding plates. |
| Variable cell passage number | Use cells with a consistent and low passage number. | |
| Biased agonism | Investigate other signaling pathways (e.g., ERK, β-arrestin). |
Experimental Protocols
General Protocol for a cAMP Assay
This is a general protocol and should be optimized for your specific cell line and assay kit.
-
Cell Seeding: Seed cells expressing the β2-adrenergic receptor into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a vehicle control (e.g., DMSO at the same final concentration as in the compound dilutions).
-
Agonist Stimulation: a. Carefully remove the culture medium from the cells. b. Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the assay buffer to prevent cAMP degradation.[5] c. Add the this compound dilutions and vehicle control to the respective wells. d. Incubate for the optimized duration at 37°C.
-
Cell Lysis and Detection: a. Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA). b. Follow the kit instructions for adding detection reagents.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the concentration of cAMP produced in each well and plot a dose-response curve to determine the EC50 value of this compound.
Visualizations
Caption: Canonical signaling pathway of this compound.
Caption: General workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Managing PF-610355 Tachyphylaxis in Prolonged Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the long-acting β2-adrenoceptor agonist (LABA), PF-610355, in prolonged experimental settings. Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, is a common challenge with β2-agonists and can significantly impact experimental outcomes. This guide provides detailed troubleshooting protocols, frequently asked questions (FAQs), and experimental methodologies to help you manage and mitigate this compound-induced tachyphylaxis.
It is important to note that the clinical development of this compound was discontinued (B1498344) in 2011.[1] Consequently, data specifically on its tachyphylactic profile are limited. The guidance provided herein is based on the well-established principles of β2-adrenoceptor desensitization observed with other long-acting β2-agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective long-acting β2-adrenoceptor agonist (LABA).[2][3] Its primary mechanism of action involves binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[4] This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[4] The rise in cAMP activates protein kinase A (PKA), initiating a signaling cascade that results in smooth muscle relaxation, the therapeutic basis for its investigation in asthma and COPD.[2][3]
Q2: What is tachyphylaxis and why does it occur with this compound?
A2: Tachyphylaxis is the rapid desensitization to the effects of a drug, such as this compound, after repeated or prolonged administration.[5] This phenomenon is a protective mechanism to prevent overstimulation of the cell. With β2-agonists, tachyphylaxis is primarily driven by several molecular events:[6]
-
Receptor Phosphorylation: Upon agonist binding, G-protein coupled receptor kinases (GRKs) and Protein Kinase A (PKA) phosphorylate the intracellular domains of the β2-adrenoceptor.[6]
-
β-arrestin Recruitment: Phosphorylation of the receptor promotes the binding of β-arrestin proteins.[7]
-
G-Protein Uncoupling: β-arrestin binding sterically hinders the receptor's ability to couple with and activate Gs proteins, thereby dampening the downstream signaling cascade.
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the receptor for endocytosis into intracellular vesicles.[8]
-
Receptor Downregulation: With very prolonged agonist exposure, internalized receptors can be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.[9][10]
Q3: How quickly can tachyphylaxis to this compound develop in my experiments?
A3: The onset of tachyphylaxis can be rapid, occurring within minutes to hours of continuous exposure to a β2-agonist.[6] The exact timing will depend on the concentration of this compound used, the cell type or tissue model, and the specific experimental conditions. Functional desensitization of cAMP response to β2-agonists in human bronchial smooth muscle cells has been observed to occur rapidly within the first 6 hours of treatment, plateauing between 6 and 24 hours.[11]
Q4: Is it possible to reverse this compound-induced tachyphylaxis?
A4: Yes, to a certain extent. Short-term desensitization due to receptor phosphorylation and internalization is often reversible.[12] Removing the agonist from the experimental system (washout) can allow for dephosphorylation of the receptor and its recycling back to the cell surface, restoring responsiveness. However, long-term downregulation involving receptor degradation is a slower process to reverse, as it requires the synthesis of new receptor proteins.[10]
Troubleshooting Guides
This section addresses common issues encountered during prolonged experiments with this compound that may be related to tachyphylaxis.
Issue 1: Diminishing physiological response to this compound over time.
-
Potential Cause: Homologous desensitization of the β2-adrenoceptor.
-
Troubleshooting Strategies:
-
Optimize Agonist Concentration and Exposure Time:
-
Perform dose-response and time-course experiments to identify the minimal effective concentration and shortest exposure time of this compound required to achieve the desired biological effect. This can minimize the extent of desensitization.
-
-
Incorporate Washout/Recovery Periods:
-
If the experimental design allows, introduce drug-free periods to permit receptor resensitization. The duration of the washout period should be optimized for your specific model system. Studies on human bronchial smooth muscle have shown that desensitization is reversible with time, and hydrocortisone (B1673445) appeared to accelerate this recovery.[12]
-
-
Combination Therapy (Co-treatment):
-
Consider co-treatment with agents that can mitigate tachyphylaxis. Corticosteroids have been shown to enhance the bronchodilatory response to β2-agonists, potentially by increasing the synthesis of β2-adrenoceptor protein.
-
-
Issue 2: High variability in experimental results with repeated this compound application.
-
Potential Cause: Inconsistent levels of receptor desensitization between experimental runs.
-
Troubleshooting Strategies:
-
Standardize Pre-incubation and Washout Protocols:
-
Ensure that all experimental groups, including controls, undergo identical pre-incubation and washout procedures to minimize variability in the receptor's sensitization state.
-
-
Monitor Cell Health and Passage Number:
-
Use cells with a consistent and low passage number, as high passage numbers can alter receptor expression and signaling. Ensure cells are healthy and not overgrown.
-
-
Quantify Receptor Expression:
-
If tachyphylaxis is a persistent and significant issue, consider quantifying β2-adrenoceptor expression levels (e.g., via qPCR, Western blot, or radioligand binding) at different time points in your experiment to correlate receptor number with functional response.
-
-
Data Presentation
The following tables summarize quantitative data from studies on β2-adrenoceptor agonists, which can serve as a reference for designing experiments with this compound.
Table 1: Dose-Response Characteristics of Various β2-Adrenoceptor Agonists
| Agonist | EC50 for cAMP Production (nM) | Cell Type | Reference |
| Epinephrine | 0.07 ± 0.03 | A431 cells | [13] |
| Salbutamol | 0.90 ± 0.15 | A431 cells | [13] |
| Salmeterol | 0.2 ± 0.04 and 155 ± 23 (biphasic) | A431 cells | [13] |
| Isoproterenol (B85558) | 2.0 | HEK293 cells | [14] |
| Indacaterol | 4.0 | Human Bronchial Smooth Muscle Cells | [11] |
| Formoterol | 1.2 | Human Bronchial Smooth Muscle Cells | [11] |
Table 2: Kinetics of β2-Adrenoceptor Desensitization and Internalization
| Agonist | % Internalization (30 min) | Rate of Downregulation (fraction of receptors lost/hr) | Cell Type | Reference |
| Epinephrine | 55% | 0.212 | BEAS-2B cells | [15] |
| Fenoterol | 48% | 0.194 | BEAS-2B cells | [15] |
| Albuterol | 17% | 0.148 | BEAS-2B cells | [15] |
| Dobutamine | 7% | 0.250 | BEAS-2B cells | [15] |
| Ephedrine | 0% | 0.082 | BEAS-2B cells | [15] |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay to Measure Functional Desensitization
This protocol allows for the quantification of functional desensitization by measuring the cAMP response to a second agonist challenge after an initial desensitizing treatment.
-
Cell Culture: Plate cells expressing β2-adrenoceptors (e.g., HEK293, BEAS-2B, or primary human bronchial smooth muscle cells) in a suitable multi-well plate and grow to confluence.
-
Desensitization:
-
Pre-treat the cells with a desensitizing concentration of this compound (e.g., a concentration equivalent to the EC80-EC100) for a defined period (e.g., 1, 6, or 24 hours) at 37°C. Include a vehicle-treated control group.
-
-
Washout:
-
Carefully aspirate the medium containing this compound.
-
Wash the cells three times with pre-warmed, serum-free medium to remove the agonist.
-
-
Recovery (Optional):
-
Incubate the cells in fresh, agonist-free medium for a defined recovery period (e.g., 30, 60, 120 minutes) to assess resensitization.
-
-
Second Agonist Challenge:
-
Add a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to all wells and incubate for 15 minutes at 37°C to prevent cAMP degradation.
-
Stimulate the cells with a range of concentrations of a β2-agonist (e.g., isoproterenol as a full agonist, or this compound itself) for 15 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
-
Data Analysis:
-
Generate dose-response curves for the second agonist challenge in both the vehicle-pretreated and this compound-pretreated cells.
-
Compare the Emax and EC50 values to quantify the degree of desensitization. A rightward shift in the EC50 and a decrease in the Emax indicate desensitization.
-
Protocol 2: Quantification of β2-Adrenoceptor Internalization by Flow Cytometry
This protocol allows for the direct measurement of receptor internalization from the cell surface.
-
Cell Preparation: Use a cell line stably expressing an epitope-tagged β2-adrenoceptor (e.g., HA- or FLAG-tagged) or use an antibody that recognizes an extracellular epitope of the endogenous receptor.
-
Agonist Treatment: Treat the cells with this compound at a desired concentration and for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization. Include an untreated control.
-
Antibody Staining (on ice):
-
Place the cells on ice to stop membrane trafficking.
-
Wash the cells with ice-cold PBS.
-
Incubate the non-permeabilized cells with a primary antibody targeting the extracellular epitope of the β2-adrenoceptor.
-
Wash away the unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the cells using a flow cytometer. The mean fluorescence intensity will be proportional to the number of receptors remaining on the cell surface.
-
-
Data Analysis:
-
Calculate the percentage of internalized receptors at each time point relative to the untreated control (time 0).
-
Mandatory Visualizations
Caption: Canonical signaling pathway of this compound via the β2-adrenergic receptor.
Caption: Molecular mechanisms of β2-adrenergic receptor tachyphylaxis.
Caption: Workflow for in vitro assessment of tachyphylaxis.
References
- 1. PF 610355 - AdisInsight [adisinsight.springer.com]
- 2. TLR2 activation causes tachyphylaxis to β2 -agonists in vitro and ex vivo: modelling bacterial exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 6. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beta(2)-adrenergic receptor down-regulation. Evidence for a pathway that does not require endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Down-regulation of beta-adrenergic receptors: agonist-induced reduction in receptor mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional desensitization of the β2 adrenoceptor is not dependent on agonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Agonist-Directed Desensitization of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Kinetic analysis of agonist-induced down-regulation of the beta(2)-adrenergic receptor in BEAS-2B cells reveals high- and low-affinity components - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-610355 stability in different buffer solutions
This technical support center provides guidance and protocols for researchers and drug development professionals working with PF-610355. The following information addresses common questions and troubleshooting scenarios related to the stability of this compound in various experimental settings.
Disclaimer: Specific stability data for this compound in different buffer solutions is not publicly available. The information provided here is based on general principles of small molecule stability, particularly for compounds containing sulfonamide and phenol (B47542) functional groups. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors that could influence the stability of this compound in a buffer solution?
A1: The stability of this compound can be affected by several factors, including:
-
pH of the buffer: The sulfonamide group in this compound suggests that its stability is likely pH-dependent. Generally, sulfonamides are more stable in neutral to alkaline conditions and may be susceptible to hydrolysis under acidic conditions.[1]
-
Buffer composition: The specific components of the buffer could potentially interact with this compound and affect its stability.
-
Temperature: Higher temperatures typically accelerate the degradation of small molecules.
-
Light exposure: Photodegradation can be a concern for many pharmaceutical compounds. It is advisable to protect solutions of this compound from light.
-
Presence of oxidizing agents: The phenol group in this compound could be susceptible to oxidation.
Q2: What type of degradation might be expected for this compound?
A2: Given its chemical structure, potential degradation pathways for this compound may include:
-
Hydrolysis: The sulfonamide bond could be susceptible to cleavage, especially under acidic conditions.[1]
-
Oxidation: The phenolic hydroxyl group is a potential site for oxidative degradation.
-
Photodegradation: Exposure to UV or visible light could lead to the breakdown of the molecule.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as DMSO. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C and protect them from light. When preparing working solutions in aqueous buffers, it is best to do so immediately before the experiment.
Troubleshooting Guide
Q1: I observe a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A1: This is likely due to the poor aqueous solubility of this compound. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your working solution may be above its solubility limit in that specific buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, a small percentage of an organic co-solvent (like DMSO or ethanol) in the final buffer can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experiment.
-
Adjust the pH of the buffer: The solubility of this compound may be pH-dependent. Experiment with buffers of different pH values to find one that improves solubility without compromising stability.
Q2: My experimental results are inconsistent, and I suspect this compound is degrading in my assay medium. How can I confirm this?
A2: To confirm degradation, you can perform a simple stability study. Incubate this compound in your assay medium under the same conditions as your experiment (e.g., temperature, light exposure). At different time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of this compound over time would indicate degradation.
Q3: My HPLC analysis shows the appearance of new peaks over time when this compound is in solution. What does this mean?
A3: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. These new peaks represent the degradation products of this compound. To understand the degradation pathway, you could consider using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of these degradation products.
Data Presentation
The following table is a template for summarizing quantitative data from your own stability studies of this compound.
| Buffer System (pH) | Temperature (°C) | Time (hours) | Initial Concentration (µM) | Remaining this compound (%) | Observations (e.g., precipitation) |
| Phosphate (B84403) (pH 5.0) | 37 | 0 | 10 | 100 | Clear solution |
| 2 | 10 | ||||
| 4 | 10 | ||||
| 8 | 10 | ||||
| 24 | 10 | ||||
| Phosphate (pH 7.4) | 37 | 0 | 10 | 100 | Clear solution |
| 2 | 10 | ||||
| 4 | 10 | ||||
| 8 | 10 | ||||
| 24 | 10 | ||||
| Tris (pH 8.5) | 37 | 0 | 10 | 100 | Clear solution |
| 2 | 10 | ||||
| 4 | 10 | ||||
| 8 | 10 | ||||
| 24 | 10 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Different Buffer Solutions
Objective: To determine the stability of this compound in various buffer solutions over time at a specific temperature.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Buffer solutions of interest (e.g., phosphate buffer at pH 5.0, phosphate-buffered saline at pH 7.4, Tris buffer at pH 8.5)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator or water bath
-
Calibrated pH meter
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare working solutions by diluting the stock solution into each of the desired buffer solutions to a final concentration (e.g., 10 µM). Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to minimize its effect on the experiment.
-
Prepare a sufficient volume of each working solution to allow for sampling at all time points.
-
-
Incubation:
-
Immediately after preparation, take a sample from each working solution for the "time 0" measurement.
-
Place the remaining working solutions in an incubator set to the desired temperature (e.g., 37°C). Protect the solutions from light.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each working solution.
-
If necessary, quench the degradation process by adding the aliquot to a solution that stops the reaction (e.g., by changing the pH or temperature).
-
Store the samples at a low temperature (e.g., -20°C) until HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method.
-
The method should be able to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
Plot the percentage of remaining this compound against time for each buffer condition.
-
Mandatory Visualization
Caption: β2-Adrenergic signaling pathway activated by this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Logical troubleshooting workflow for stability experiments.
References
Technical Support Center: PF-610355 and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential toxicity of the ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA), PF-610355, using common cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhaled ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA) that was developed for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its primary mechanism of action is to bind to and activate β2-adrenergic receptors, which are G protein-coupled receptors.[2][3] This activation leads to the relaxation of smooth muscle in the airways, resulting in bronchodilation.[4] The development of this compound was discontinued (B1498344) in 2011 for strategic and regulatory reasons.[1]
Q2: Is there evidence of this compound-induced cytotoxicity?
Currently, there is a lack of publicly available studies directly investigating the cytotoxic effects of this compound on various cell types. The available research primarily focuses on its therapeutic efficacy and pharmacokinetic profile.[5][6][7] However, like any pharmacologically active compound, it is crucial to assess its potential for off-target effects and cytotoxicity in relevant cell models during preclinical evaluation.
Q3: What are potential mechanisms of β2-agonist-induced cellular stress that could lead to toxicity?
While the primary effect of β2-agonists is therapeutic, prolonged or high-concentration exposure may lead to cellular stress through several mechanisms:
-
Mitochondrial Effects: Some β2-agonists have been shown to stimulate mitochondrial biogenesis.[8][9][10] While often a compensatory response, excessive or dysregulated mitochondrial activity can lead to increased production of reactive oxygen species (ROS).
-
Oxidative Stress: β2-adrenergic receptor signaling has been linked to the generation of ROS.[2] An imbalance between ROS production and the cell's antioxidant capacity can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Cellular Stress Response: Studies have shown that β2-agonists can elevate the levels of stress proteins, such as heat shock proteins, in cells.[11]
Q4: Which cell viability assays are recommended for assessing this compound toxicity?
A multi-assay approach is recommended to gain a comprehensive understanding of the potential toxic effects of this compound. Combining assays that measure different cellular endpoints can help to elucidate the mechanism of any observed toxicity. Good starting points include:
-
MTT or XTT Assays: To assess metabolic activity, which can be an indicator of mitochondrial function.
-
LDH Assay: To measure membrane integrity and detect overt cytotoxicity.
-
Assays for Oxidative Stress: Such as those measuring intracellular ROS levels (e.g., using fluorescent probes like DCFDA) or antioxidant capacity.
Troubleshooting Guides
MTT/XTT Assay Troubleshooting for this compound
Issue 1: Higher than expected viability or a non-dose-dependent response.
-
Possible Cause: As a β2-agonist, this compound may stimulate cellular metabolism or mitochondrial biogenesis at certain concentrations, leading to an increase in the reduction of the tetrazolium salt (MTT/XTT) and thus an artificially high viability reading.[8][12]
-
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with this compound in cell-free media to check for direct reduction of MTT/XTT by the compound.
-
Microscopic Examination: Visually inspect the cells under a microscope to correlate the assay readings with cell morphology and number.
-
Alternative Assay: Corroborate the results with an assay that does not rely on metabolic reduction, such as the LDH assay or a direct cell counting method (e.g., Trypan Blue exclusion).[13]
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or incomplete dissolution of formazan (B1609692) crystals.
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a homogenous single-cell suspension before and during plating.
-
Edge Effects: Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS to minimize evaporation.[14]
-
Formazan Solubilization: Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
LDH Assay Troubleshooting for this compound
Issue 1: No significant LDH release detected, even when MTT assay shows decreased viability.
-
Possible Cause: this compound might be causing a cytostatic effect (inhibition of proliferation) or inducing apoptosis without immediate loss of membrane integrity, rather than necrosis. The LDH assay only detects cell death that involves membrane rupture.[15]
-
Troubleshooting Steps:
-
Time Course Experiment: Extend the incubation time with this compound to determine if membrane integrity is compromised at later time points.
-
Positive Control: Include a positive control known to induce necrosis (e.g., a high concentration of a detergent like Triton X-100) to ensure the assay is working correctly.
-
Apoptosis Assay: Use an assay that specifically measures apoptosis, such as an Annexin V/PI staining assay, to investigate alternative cell death pathways.
-
Issue 2: High background LDH in control wells.
-
Possible Cause: High endogenous LDH activity in the serum used in the cell culture medium, or mechanical stress to the cells during plating or media changes.[16]
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If possible, reduce the serum concentration in the medium during the experiment.[16][17]
-
Gentle Handling: Handle the cells gently during all steps to avoid accidental lysis.
-
Heat-Inactivated Serum: Use heat-inactivated serum, as this can sometimes reduce background LDH levels.
-
Data Presentation
Table 1: Hypothetical Comparative Data for this compound Toxicity Assessment
| Assay Type | Endpoint Measured | This compound (10 µM) Effect | This compound (100 µM) Effect |
| MTT | Metabolic Activity | 110% of Control | 75% of Control |
| LDH | Membrane Integrity | No significant increase | 20% increase over control |
| ROS | Oxidative Stress | 150% of Control | 300% of Control |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature, protected from light, for the recommended time (e.g., 30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[16]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The β2-adrenergic receptor-ROS signaling axis: an overlooked component of β2AR function? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. | BioWorld [bioworld.com]
- 6. Characterizing systemic exposure of inhaled drugs: application to the long-acting β2-agonist PF-00610355 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The β2-adrenoceptor agonist formoterol stimulates mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. β2-Adrenoceptor agonists in the regulation of mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beta 2-agonist-elevated stress response in human bronchial epithelial cells in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for PF-610355 Studies
Welcome to the technical support center for PF-610355, a potent and long-acting β2-adrenoceptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a particular focus on incubation times in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective β2-adrenoceptor agonist.[1][2] It binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leading to the activation of the associated Gs alpha subunit. This in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that mediates various cellular responses, including smooth muscle relaxation.
Q2: What is a typical starting concentration range for this compound in a cell-based assay?
A2: this compound is a highly potent agonist with a reported EC50 of 0.26 nM.[2] For initial experiments, it is advisable to use a wide concentration range to establish a full dose-response curve. A suggested starting range would be from 1 picomolar (pM) to 1 micromolar (µM).
Q3: How long should I incubate cells with this compound?
A3: The optimal incubation time can depend on the cell type, receptor expression levels, and the specific endpoint being measured. For cAMP accumulation assays, a time-course experiment is recommended. You can test a range of time points, for instance, 15, 30, 60, and 120 minutes, to determine the point of maximal and stable signal. For long-acting agonists like this compound, the signal is expected to be sustained.
Q4: Is it necessary to use a phosphodiesterase (PDE) inhibitor in my cAMP assay?
A4: Yes, for most cAMP assays, using a PDE inhibitor such as IBMX is highly recommended.[3][4] PDEs are enzymes that degrade cAMP, and their inhibition leads to an accumulation of intracellular cAMP, which amplifies the signal and increases the assay window.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no signal | 1. Low receptor expression in the cell line.2. This compound degradation.3. Suboptimal incubation time.4. Inefficient cell lysis. | 1. Confirm β2-adrenergic receptor expression using qPCR or Western blot.2. Prepare fresh dilutions of this compound for each experiment.3. Perform a time-course experiment to identify the optimal incubation time.4. Ensure the lysis buffer and incubation period are sufficient for complete cell lysis as per the assay kit protocol. |
| High background signal | 1. Constitutive receptor activity.2. Non-specific binding of assay reagents. | 1. If high basal activity is observed, consider using an inverse agonist to reduce it.2. Increase the number of wash steps and include a non-specific binding control. |
| Signal decreases at longer incubation times | 1. Receptor desensitization or internalization.2. Cell death or detachment.3. Degradation of cAMP despite PDE inhibitor use. | 1. Choose an earlier time point where the signal is maximal and stable.2. Check cell viability at different incubation times.3. Increase the concentration of the PDE inhibitor or try a different one. |
| Inconsistent EC50 values | 1. Assay not performed at the optimal incubation time.2. Inconsistent cell health or passage number.3. Variability in reagent preparation. | 1. Ensure the incubation time is on the plateau of the time-course curve.2. Use cells within a consistent and low passage number range.3. Calibrate pipettes and ensure accurate and consistent reagent preparation. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound.
| Compound | Parameter | Value | Assay System |
| This compound | EC50 | 0.26 nM | Not specified |
| This compound | In vitro half-life | 17 minutes | Human liver microsomes |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for this compound in a cAMP Assay
This protocol provides a general framework for determining the optimal incubation time for this compound in a cell-based cAMP assay using a technology like HTRF.
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 or HEK293)
-
Cell culture medium
-
This compound
-
Reference β2-agonist (e.g., isoproterenol)
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF-based)
-
384-well white microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend them in assay buffer to the desired density (e.g., 5,000-10,000 cells/well).
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Prepare a solution of this compound in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) at a concentration that gives a submaximal response (e.g., EC80, which can be estimated from the known EC50).
-
Add 5 µL of the this compound solution to the wells.
-
Incubate the plate at 37°C for various time points (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
Cell Lysis and Detection:
-
At each time point, lyse the cells and detect cAMP levels according to the manufacturer's protocol for your cAMP assay kit. For an HTRF assay, this typically involves adding a lysis buffer containing a labeled cAMP tracer and a labeled anti-cAMP antibody.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Plot the cAMP signal (e.g., HTRF ratio) against the incubation time.
-
The optimal incubation time is the point at which the signal reaches a stable plateau.
-
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway for this compound.
Caption: Experimental Workflow for Incubation Time Optimization.
References
Control experiments for studying PF-610355 effects
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting experiments involving PF-610355. The content is structured in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhalable, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA).[1][2] Its primary mechanism of action is to bind to and activate the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in smooth muscle relaxation, which is the basis for its intended use as a bronchodilator for treating asthma and chronic obstructive pulmonary disease (COPD).[1][3] The development of this compound was discontinued (B1498344) in 2011.[2]
Q2: What are the essential positive and negative controls for an experiment with this compound?
A2: To ensure data validity, the following controls are critical:
-
Vehicle Control: This is the solvent (e.g., DMSO, PBS) used to dissolve this compound. It is essential to distinguish the compound's effect from any effect of the solvent itself.
-
Positive Control: A well-characterized β2-agonist, such as Isoproterenol (a potent, non-selective β-agonist) or Salmeterol (a long-acting β2-agonist), should be used.[1] This confirms that the experimental system (e.g., cells, tissues) is responsive to β2-adrenergic stimulation.
-
Negative Control (Antagonist): To confirm that the observed effects of this compound are specifically mediated by the β2-adrenergic receptor, experiments should be co-treated with a known β2-antagonist, like Propranolol or ICI-118,551. A specific antagonist should block the effects of this compound.
Q3: How can I be sure the observed cellular response is due to on-target β2-adrenergic receptor activation and not off-target effects?
A3: This is a critical question in pharmacology. A multi-pronged approach is recommended:
-
Pharmacological Blockade: As mentioned in Q2, demonstrating that a specific β2-antagonist can prevent the effects of this compound is strong evidence for on-target activity.
-
Dose-Response Analysis: A specific, on-target effect should exhibit a sigmoidal dose-response curve. Off-target effects often occur at much higher concentrations.
-
Use of Null Cell Lines: Perform experiments in a cell line that is genetically similar to your model but does not express the β2-adrenergic receptor (or has had it knocked out). A lack of response to this compound in these cells supports on-target specificity.
-
Rescue Experiments: In a null cell line, transiently transfecting and re-introducing the β2-adrenergic receptor should restore responsiveness to this compound.
Troubleshooting Guides
Issue 1: Weak or No Signal in a cAMP Assay
If you are not observing an increase in cyclic AMP (cAMP) after treating cells with this compound, consult the following troubleshooting guide.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhalation by design: novel ultra-long-acting β(2)-adrenoreceptor agonists for inhaled once-daily treatment of asthma and chronic obstructive pulmonary disease that utilize a sulfonamide agonist headgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Batch-to-Batch Variability of Synthesized PF-610355
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability in the synthesis of PF-610355.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an inhaled ultra-long-acting β2-adrenoreceptor agonist (ultra-LABA) that was investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Its primary mechanism of action is to stimulate β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[2]
Q2: What are the critical starting materials for the synthesis of this compound?
A2: The synthesis of this compound is convergent, relying on key advanced starting materials. One optimized route involves the coupling of two main intermediates: a tertiary carbinamine (Intermediate 5) and a protected bromohydrin.[3][4] The quality and purity of these starting materials are critical for the consistency of the final product.
Q3: What are the recommended storage conditions for synthesized this compound?
A3: this compound possesses a sulfonamide headgroup that contributes to its high intrinsic crystallinity.[1] For optimal stability, it is recommended to store the final compound in a cool, dry place, protected from light. Crystalline solids are generally more stable than their amorphous counterparts.[3] For long-term storage, temperatures of -20°C are advisable.[5]
Q4: Are there any known safety concerns associated with long-acting β2-agonists like this compound?
A4: Long-acting β2-agonists have been associated with safety concerns when used as monotherapy in the treatment of asthma.[6] It is crucial for researchers to be aware of the pharmacological context and potential cardiovascular side effects associated with this class of compounds.
Troubleshooting Guide
Synthesis & Purification Issues
Q5: I am experiencing low yields in the synthesis of Intermediate 5. What are the potential causes and solutions?
A5: Low yields in the synthesis of tertiary carbinamine 5 can arise from several factors. The process involves key amide-formation and Ritter reactions.[4]
-
Problem: Incomplete amide bond formation.
-
Solution: Ensure that the coupling reagents are fresh and used in the correct stoichiometry. The reaction conditions, such as temperature and reaction time, should be carefully controlled as outlined in the optimized process.[4]
-
Problem: Side reactions during the Ritter reaction.
-
Solution: The Ritter reaction is sensitive to the reaction conditions. Strict control of temperature and the rate of addition of reagents is crucial to minimize the formation of byproducts. The optimized process was developed to improve reproducibility and minimize waste.[1]
Q6: My final debenzylation step to yield this compound is slow or incomplete. How can I troubleshoot this?
A6: The final step in the synthesis often involves a palladium-catalyzed debenzylation.[7] This reaction can be prone to catalyst poisoning.
-
Problem: Catalyst deactivation.
-
Solution: The presence of nitrogen-containing functional groups in the molecule can poison the palladium catalyst. Ensure the starting material for this step is of high purity. If poisoning is suspected, increasing the catalyst loading or using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) may be beneficial. Pre-treatment of the reaction mixture with activated carbon can sometimes remove catalyst poisons.
-
Problem: Inefficient hydrogenolysis.
-
Solution: Ensure the hydrogen pressure and reaction temperature are optimized. The choice of solvent is also critical; a mixture of THF and water has been used effectively.[7]
Q7: I am observing significant batch-to-batch differences in the physical properties (e.g., crystal form, particle size) of the final this compound product. What could be the cause?
A7: The physical properties of an inhaled API are critical for its performance. Variability often stems from the final crystallization and isolation steps.
-
Problem: Inconsistent crystal form (polymorphism).
-
Solution: The crystallization process, including the choice of solvent, cooling rate, and agitation, must be tightly controlled. An unusual distillative crystallization process from acetonitrile (B52724) has been described for this compound, which is a critical step to control for consistent physical properties.[7]
-
Problem: Variation in particle size distribution.
-
Solution: The method of isolation and drying, such as Nutsche filtration, agitated filter drying, or centrifugation, can significantly impact particle size. These steps should be carefully evaluated and standardized to prevent particle attrition and ensure a consistent particle size distribution from batch to batch.[8]
Impurity & Characterization Issues
Q8: I have detected an unknown impurity in my final product by HPLC. How can I identify and control it?
A8: The presence of impurities can significantly impact the safety and efficacy of an API. A systematic approach is needed for identification and control.
-
Identification: Utilize HPLC-MS to obtain the mass of the impurity. Further characterization by NMR spectroscopy may be necessary to elucidate its structure. Common impurities can arise from starting materials, byproducts of the reaction, or degradation products.
-
Control: Once the impurity is identified, its origin should be traced back through the synthesis. Adjusting reaction conditions, improving the purity of intermediates, or modifying the purification process can help to control its formation. For instance, the purity of Intermediate 5 was shown to be very high in the optimized process, with total impurities below 0.16%, which is crucial for the quality of the final API.[1]
Q9: My NMR spectrum of this compound is complex and difficult to interpret. Are there any resources to aid in characterization?
Experimental Protocols & Data
Table 1: Critical Process Parameters for the Synthesis of this compound
| Step | Parameter | Recommended Range/Value | Rationale |
| Intermediate 5 Synthesis | |||
| Amide Formation | Coupling Reagents | EDC·HCl, HOBt | Standard reagents for amide bond formation. |
| Solvent | Dichloromethane (DCM) | Provides good solubility for reactants. | |
| Temperature | 20 °C | Optimized for minimizing side reactions. | |
| Ritter Reaction | Acid | Trifluoroacetic acid (TFA) | Catalyst for the Ritter reaction. |
| Temperature | 50 °C | Controlled temperature is crucial for reaction efficiency and selectivity. | |
| Deprotection | Reagent | Thiourea, Acetic Acid | For the removal of the protecting group. |
| Temperature | 70 °C | To drive the reaction to completion. | |
| Final API Synthesis | |||
| Alkylation | Base | Sodium Bicarbonate (NaHCO₃) | To facilitate the coupling of intermediates. |
| Solvent | n-Butyl Acetate (nBuOAc) | Optimized solvent for the alkylation step. | |
| Temperature | 125 °C | High temperature required for the reaction. | |
| Desilylation | Reagent | Tetraethylammonium fluoride (B91410) (Et₄NF) | For the removal of the silyl (B83357) protecting group. |
| Solvent | Methanol (MeOH) | Provides a suitable reaction medium. | |
| Temperature | 50 °C | Controlled temperature for selective deprotection. | |
| Debenzylation | Catalyst | Palladium on Carbon (Pd/C) | For the final debenzylation step. |
| Solvent | THF/Water | Optimized solvent system for hydrogenation. | |
| Crystallization | Solvent | Acetonitrile (MeCN) | Antisolvent for the distillative crystallization process. |
| Temperature | 50 °C | To control the crystallization process. |
Note: This table is a summary based on the published optimized manufacturing route. Researchers should refer to the original publications for more detailed procedures.[7][9]
Table 2: Analytical Methods for Quality Control of this compound
| Analytical Method | Purpose | Typical Parameters | Acceptance Criteria (Recommended) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling | Column: C18 reverse-phaseMobile Phase: Gradient of acetonitrile and water with an additive (e.g., formic acid or TFA)Detection: UV at a suitable wavelength (e.g., 254 nm) | Purity: >99.0%Individual Impurity: <0.15%Total Impurities: <0.5% |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification | Ionization: Electrospray Ionization (ESI)Mode: Positive ion mode | Consistent with the theoretical mass of this compound (C₃₄H₃₉N₃O₆S, MW: 617.76 g/mol )[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Solvent: DMSO-d₆ or CDCl₃Experiments: ¹H, ¹³C, COSY, HSQC, HMBC | Spectrum consistent with the proposed structure of this compound. |
| Karl Fischer Titration | Water content determination | N/A | <0.5% w/w |
| Residual Solvent Analysis (GC-HS) | Quantification of residual solvents from synthesis | N/A | Within ICH Q3C limits. |
Visualizations
Caption: Synthetic pathway of this compound highlighting critical control points.
Caption: β2-adrenergic receptor signaling pathway activated by this compound.
References
Technical Support Center: PF-610355 Experimental Data
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with PF-610355, an investigational inhaled long-acting beta2-adrenoceptor agonist (LABA) for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective β2-adrenoreceptor agonist with an EC50 of 0.26 nM.[3][4] As a LABA, it is designed for once-daily administration to provide sustained bronchodilation in patients with asthma and COPD.[1]
Q2: What are the key pharmacokinetic properties of this compound?
A2: this compound was developed using an "inhalation-by-design" concept to ensure sustained action and minimal systemic exposure.[1] In vitro studies in human liver microsomes showed a half-life of 17 minutes, with rapid conversion to a glucuronide metabolite.[1] In rats, it demonstrated slow absorption from the lungs, high unbound clearance, a short half-life of 3.5 hours, and low oral bioavailability (<5%).[1] The major metabolites identified are phenol (B47542) glucuronide, primary amide, and carboxylic acid.[1]
Q3: What is the clinical efficacy of this compound?
A3: In clinical trials, a single inhaled dose of 450 mcg of this compound provided bronchodilation for 24 hours in humans.[1] Its duration of action was more than two-fold higher than salmeterol (B1361061) in anesthetized dogs.[1]
Q4: What are the potential cardiovascular effects of this compound?
A4: As a β2-adrenoceptor agonist, this compound can have systemic effects, including an increase in heart rate.[2][5] However, clinical studies have shown that for doses up to 280 μg once daily, no clinically relevant effects on heart rate are expected in COPD patients.[5][6] A pharmacokinetic/pharmacodynamic (PKPD) model predicted a maximum placebo-corrected increase in heart rate of 2.7 beats per minute for a 280 μg dose.[5]
Troubleshooting Guides
Issue 1: High variability in in vitro metabolism results.
-
Q: My in vitro human liver microsome assay shows inconsistent half-life values for this compound. What could be the cause?
-
A: High variability can stem from several factors. Ensure consistent microsomal protein concentrations and a sufficient concentration of the NADPH regenerating system. Pre-incubation times and temperatures should be strictly controlled. Variability in the lot of human liver microsomes can also contribute; it is advisable to use a single lot for a series of experiments or qualify new lots.
-
Issue 2: Unexpected cardiovascular responses in pre-clinical models.
-
Q: I am observing a greater than expected increase in heart rate in my animal model after administration of this compound. Why might this be happening?
-
A: The route and method of administration can significantly impact systemic exposure. Ensure the dose delivered to the lungs is accurate and reproducible. The anesthetic used in the animal model can also influence cardiovascular parameters. It is crucial to establish a stable baseline heart rate before drug administration and to have a vehicle-control group to account for any effects of the experimental procedure itself.
-
Issue 3: Difficulty in achieving consistent aerosol delivery in inhalation studies.
-
Q: We are struggling with reproducible dosing in our inhalation experiments with this compound. What can we do to improve this?
-
A: The choice of inhalation device and the formulation of this compound are critical.[2] Factors such as particle size distribution (fine particle dose) can influence lung deposition and systemic exposure.[2] Calibrate your delivery system regularly and ensure that the formulation is stable and does not aggregate. Characterizing the particle size of the aerosol generated by your system is recommended.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/System | Reference |
| In vitro half-life | 17 minutes | Human Liver Microsomes | [1] |
| In vivo half-life | 3.5 hours | Rat | [1] |
| Oral Bioavailability | < 5% | Rat | [1] |
| Major Metabolites | Phenol glucuronide, primary amide, carboxylic acid | Human | [1] |
Table 2: Clinical Efficacy and Safety of this compound
| Endpoint | Dose | Population | Result | Reference |
| Bronchodilation Duration | 450 mcg (single dose) | Human | 24 hours | [1] |
| Comparison to Salmeterol | ED50 ~0.1 mcg | Anesthetized Dogs | > 2-fold higher duration of action | [1] |
| Heart Rate Increase (placebo-corrected) | 280 µg (once daily) | COPD Patients | Max. 2.7 beats min⁻¹ | [5] |
Experimental Protocols
1. In Vitro Metabolic Stability in Human Liver Microsomes
-
Objective: To determine the intrinsic clearance and metabolic half-life of this compound.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the reaction by adding this compound to the HLM mixture, followed by the NADPH regenerating system. The final concentration of this compound should be low enough to be below the Michaelis-Menten constant (e.g., 1 µM).
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Calculate the half-life (t1/2) from the slope of the natural log of the remaining parent compound versus time plot.
-
2. Assessment of Cardiovascular Effects in Healthy Volunteers (Phase I Clinical Trial Design)
-
Objective: To evaluate the safety and tolerability of single ascending doses of inhaled this compound, with a focus on cardiovascular parameters.
-
Study Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Screen subjects for eligibility, including a baseline electrocardiogram (ECG) and vital signs.
-
Randomize subjects to receive a single inhaled dose of this compound at a specific dose level or a placebo.
-
Collect continuous 12-lead ECG recordings at baseline and for a specified period post-dose (e.g., 24 hours).
-
Measure vital signs (heart rate, blood pressure) at frequent intervals.
-
Collect blood samples at predefined time points for pharmacokinetic analysis of this compound plasma concentrations.
-
Monitor for any adverse events throughout the study.
-
Analyze ECG data for changes in heart rate and other parameters (e.g., QTc interval).
-
Correlate pharmacokinetic data with pharmacodynamic cardiovascular responses.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a β2-adrenergic receptor agonist.
Caption: General experimental workflow for in vitro metabolism studies.
Caption: Logical flow of a dose-escalation clinical trial for cardiovascular safety.
References
- 1. | BioWorld [bioworld.com]
- 2. Characterizing systemic exposure of inhaled drugs: application to the long-acting β2-agonist PF-00610355 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. PF-00610355 | β2 adrenoceptor agonist | Probechem Biochemicals [probechem.com]
- 5. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of PF-610355 Research Findings
This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the reproducibility of research findings related to PF-610355, an investigational long-acting β2-adrenoceptor agonist (LABA). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data summaries to facilitate consistent and reliable experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound and other β2-agonists, presented in a question-and-answer format.
In Vitro Assays
Question 1: I am observing high variability between replicates in my cAMP accumulation assay. What are the potential causes and solutions?
Answer: High variability in cAMP assays is a common issue. Here are several potential causes and troubleshooting steps:
-
Inconsistent Cell Seeding: Uneven cell distribution across wells can lead to significant differences in cell numbers, affecting the overall cAMP response.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use calibrated multichannel pipettes for dispensing cells.
-
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation and temperature fluctuations, which can impact cell health and assay performance.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the agonist or lysis buffer, can introduce significant variability.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. Prepare master mixes of reagents to be added to multiple wells to minimize pipetting variations.
-
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, leading to a lower and more variable signal.
-
Solution: Include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cAMP degradation. The optimal concentration of the PDE inhibitor should be determined empirically for your cell system.
-
Question 2: The signal in my CRE-luciferase reporter gene assay is low, even at high concentrations of this compound. What could be the problem?
Answer: A low signal in a reporter gene assay can be frustrating. Consider the following potential causes:
-
Low Transfection Efficiency: If the cells are not efficiently transfected with the reporter plasmid and the β2-adrenergic receptor expression vector, the resulting luciferase signal will be weak.
-
Solution: Optimize your transfection protocol by varying the DNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation time. The use of a positive control, such as a constitutively active promoter driving a fluorescent protein, can help assess transfection efficiency.
-
-
Suboptimal Agonist Incubation Time: The time required for maximal reporter gene expression can vary depending on the cell type and the specific reporter construct.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for this compound in your assay. This typically ranges from 4 to 24 hours.
-
-
Cell Line Issues: The chosen cell line may have low endogenous expression of components of the cAMP signaling pathway, such as adenylyl cyclase or protein kinase A (PKA).
-
Solution: Consider using a cell line known to have a robust cAMP signaling pathway, such as HEK293 or CHO cells, which are commonly used for GPCR assays.
-
-
Reagent Quality: The luciferase substrate can lose activity if not stored properly or if it has undergone multiple freeze-thaw cycles.
-
Solution: Use fresh or properly stored luciferase substrate. Prepare the substrate solution immediately before use and protect it from light.
-
Question 3: I am concerned about potential off-target effects of this compound in my experiments. What is known about its selectivity?
Answer: this compound is reported to be a highly selective β2-adrenoceptor agonist.
-
Selectivity Profile: In vitro studies have shown that this compound has a 220-fold selectivity for the β2-adrenoceptor over the β1-adrenoceptor.[1]
-
Troubleshooting Off-Target Effects: If you suspect off-target effects, you can use a selective β2-adrenoceptor antagonist, such as ICI 118,551, to confirm that the observed response is mediated by the β2-adrenoceptor. Pre-incubating your cells with the antagonist before adding this compound should block the expected response if it is β2-receptor-mediated.
In Vivo Experiments
Question 4: What are some common challenges in conducting in vivo studies with inhaled β2-agonists like this compound?
Answer: In vivo studies with inhaled compounds present unique challenges:
-
Inconsistent Drug Delivery: The amount of drug delivered to the lungs can vary significantly depending on the inhalation device, the animal model, and the administration technique.
-
Solution: Use a well-characterized and validated inhalation system. Ensure that personnel are thoroughly trained in the administration technique to minimize variability. For preclinical studies, intratracheal administration can sometimes provide more consistent lung deposition than nose-only inhalation.
-
-
Cardiovascular Side Effects: β2-agonists can cause an increase in heart rate (tachycardia) as a systemic side effect.[2][3] This is particularly relevant in conscious animal models.
-
Solution: Monitor cardiovascular parameters (heart rate and blood pressure) during your experiments. Start with a dose-ranging study to identify a dose that provides the desired efficacy with minimal cardiovascular effects.
-
-
Metabolism and Pharmacokinetics: this compound is metabolized by CYP3A4 and CYP2D6 and undergoes phase II conjugation.[2] The pharmacokinetic profile can differ between species.
-
Solution: Characterize the pharmacokinetic profile of this compound in your chosen animal model to understand its absorption, distribution, metabolism, and excretion. This will help in designing an appropriate dosing regimen.
-
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 0.26 nM | Recombinant β2-AR | [4] |
| Selectivity (β2 vs β1) | 220-fold | Recombinant β-ARs | [1] |
| Potency vs. Salmeterol | ~4-fold more potent | Guinea pig trachea | [4] |
Table 2: Preclinical Pharmacokinetics of this compound
| Parameter | Species | Value | Route of Administration | Reference |
| Half-life (t1/2) | Rat | 3.5 hours | Intratracheal | [5] |
| Oral Bioavailability | Rat | < 5% | Oral | [5] |
| Metabolism | Human Liver Microsomes | Rapid (t1/2 = 17 min) | In Vitro | [5] |
Table 3: Clinical Pharmacodynamic Data for this compound
| Endpoint | Population | Dose | Result | Reference |
| Change in FEV1 (Forced Expiratory Volume in 1 second) | Moderate COPD | 28.1 µg (fine-particle dose) | Moderate probability of >100 mL improvement vs. placebo at trough | [6] |
| Change in FEV1 | Moderate COPD | 50 µg (fine-particle dose) | >78% probability of >120 mL improvement vs. placebo at trough | [6] |
| Maximum Increase in Heart Rate (placebo-corrected) | COPD Patients | 280 µg once daily | 2.7 beats/min (95% CI: 0.90, 4.82) | [2] |
| Subjects with >20 beats/min Heart Rate Increase | COPD Patients | 280 µg once daily | 19% (vs. 8% for placebo) | [2] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol provides a general guideline for measuring intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
This compound
-
PDE inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
White, opaque 96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer. Also, prepare a solution of the PDE inhibitor in the assay buffer.
-
Agonist Stimulation:
-
Carefully remove the culture medium from the wells.
-
Add the assay buffer containing the PDE inhibitor to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add the this compound dilutions to the appropriate wells. Include a vehicle control (buffer only) and a positive control (e.g., isoproterenol).
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions of your chosen cAMP assay kit.
-
Perform the cAMP detection steps as outlined in the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol describes a method to assess β2-adrenergic receptor activation by measuring the expression of a luciferase reporter gene.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for the human β2-adrenergic receptor
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay system
-
White, opaque 96-well microplates
Procedure:
-
Transfection: Co-transfect the cells with the β2-adrenergic receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent. Plate the transfected cells into a 96-well plate and allow them to recover for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in serum-free medium.
-
Agonist Stimulation:
-
Replace the culture medium with the this compound dilutions.
-
Incubate for an optimized period (typically 4-6 hours) to allow for reporter gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Add a passive lysis buffer and incubate at room temperature to lyse the cells.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.
-
Mandatory Visualization
Caption: β2-Adrenergic Receptor Signaling Pathway activated by this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: Troubleshooting logic for high variability in in vitro assays.
References
- 1. Biological Obstacles for Identifying In Vitro-In Vivo Correlations of Orally Inhaled Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Current issues with beta2-adrenoceptor agonists: pharmacology and molecular and cellular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Head-to-Head: PF-610355 Versus Salmeterol
An objective comparison of the preclinical performance of the novel ultra-long-acting beta2-adrenergic agonist (uLABA) PF-610355 and the established long-acting beta2-adrenergic agonist (LABA) salmeterol (B1361061), supported by experimental data.
This guide provides a comprehensive analysis of the preclinical data for this compound and salmeterol, focusing on their efficacy, selectivity, and pharmacokinetic profiles in various in vitro and in vivo models. The information is intended for researchers, scientists, and drug development professionals in the respiratory field.
Efficacy
The bronchodilatory effects of this compound and salmeterol have been evaluated in several preclinical models. In vitro studies on isolated guinea pig tracheal strips demonstrate the potency of both compounds in relaxing airway smooth muscle. In vivo studies in anesthetized dogs and conscious guinea pigs have further characterized their bronchodilator activity and duration of action.
| Parameter | This compound | Salmeterol | Preclinical Model |
| In Vitro Potency (pEC50) | 8.3 | ~7.5 | Guinea Pig Trachea |
| In Vivo Bronchodilation (ED50) | ~0.1 µg (intratracheal) | Not directly compared in the same study | Anesthetized Dog |
| Duration of Action | > 2-fold higher than salmeterol | - | Anesthetized Dog |
| Bronchodilation Duration | - | > 6 hours | Conscious Guinea Pig |
Table 1: Comparative Efficacy of this compound and Salmeterol in Preclinical Models.
Selectivity
The selectivity of a beta2-adrenergic agonist for the beta2 receptor over the beta1 receptor is crucial for minimizing cardiovascular side effects. Preclinical data on the receptor binding affinities of this compound and salmeterol are summarized below.
| Parameter | This compound | Salmeterol |
| Beta2 Receptor Affinity (pKi) | Not explicitly reported | ~8.3 |
| Beta1 Receptor Affinity (pKi) | Not explicitly reported | ~5.7 |
| Selectivity (Beta1 Ki / Beta2 Ki) | Not explicitly reported | ~400-fold |
Table 2: Receptor Binding Selectivity of this compound and Salmeterol.
Pharmacokinetics
The pharmacokinetic profiles of this compound and salmeterol have been investigated in rats and dogs. These studies provide insights into their absorption, distribution, metabolism, and excretion characteristics.
| Parameter | This compound (Rat) | Salmeterol (Rat) | Salmeterol (Dog) |
| Half-life (t1/2) | 3.5 hours | ~5.5 hours | ~2 hours |
| Oral Bioavailability | < 5% | Low | Higher than rat |
| Metabolism | Rapidly converted to glucuronide | Primarily hepatic | Primarily hepatic |
Table 3: Pharmacokinetic Parameters of this compound and Salmeterol in Preclinical Species.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Guinea Pig Trachea Relaxation Assay
Objective: To determine the potency and efficacy of beta2-adrenergic agonists in relaxing airway smooth muscle.
Method:
-
Male Dunkin-Hartley guinea pigs are sacrificed, and the tracheas are excised.
-
The trachea is cut into rings and suspended in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Tracheal rings are contracted with a spasmogen, such as histamine (B1213489) or carbachol.
-
Cumulative concentrations of the test compound (this compound or salmeterol) are added to the organ bath, and the relaxation of the tracheal smooth muscle is measured isometrically.
-
Concentration-response curves are generated, and pEC50 values (the negative logarithm of the molar concentration that produces 50% of the maximal response) are calculated.
In Vivo Bronchodilation in Anesthetized Dogs
Objective: To assess the potency and duration of action of inhaled beta2-adrenergic agonists in a large animal model.
Method:
-
Male beagle dogs are anesthetized, intubated, and mechanically ventilated.
-
Bronchoconstriction is induced by an intravenous infusion of a bronchoconstrictor agent.
-
The test compound (this compound or salmeterol) is administered intratracheally.
-
Changes in pulmonary resistance and dynamic compliance are measured over time to assess the degree and duration of bronchodilation.
-
The effective dose 50 (ED50), the dose that causes a 50% reversal of the induced bronchoconstriction, is determined.
In Vivo Bronchodilation in Conscious Guinea Pigs
Objective: To evaluate the bronchodilator effects of inhaled beta2-adrenergic agonists in a conscious small animal model.
Method:
-
Conscious, unrestrained guinea pigs are placed in a whole-body plethysmograph.
-
Bronchoconstriction is induced by exposure to an aerosolized bronchoconstrictor (e.g., histamine).
-
The test compound (salmeterol) is administered by inhalation prior to the bronchoconstrictor challenge.
-
Airway resistance is measured to determine the protective effect of the test compound against bronchoconstriction.
Signaling Pathways & Experimental Workflows
The activation of the beta2-adrenergic receptor by agonists like this compound and salmeterol initiates a well-characterized downstream signaling cascade.
A Comparative Guide to PF-610355 and Indacaterol for Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and underlying mechanisms of PF-610355 and indacaterol (B1671819), two long-acting beta-2 adrenergic agonists (LABAs) for the treatment of Chronic Obstructive Pulmonary Disease (COPD). While direct head-to-head clinical trial data is not yet available, this document synthesizes existing preclinical and clinical findings to offer a comparative overview.
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
Both this compound and indacaterol are inhaled long-acting beta-2 adrenergic agonists.[1] They exert their bronchodilatory effects by stimulating the beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This activation initiates an intracellular signaling cascade, leading to smooth muscle relaxation and improved airflow.[2][3]
The binding of the agonist to the beta-2 adrenergic receptor triggers the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3] PKA then phosphorylates various intracellular targets, ultimately resulting in the relaxation of the airway smooth muscle, a process known as bronchodilation.[3]
Comparative Efficacy Data
Direct comparative efficacy studies between this compound and indacaterol have not been published. The following tables summarize available efficacy data from separate clinical trials against placebo and other comparators.
Table 1: Summary of this compound Efficacy Data
| Endpoint | Study Population | Dose | Result | Citation |
| Bronchodilation | Humans | 450 mcg (single inhaled dose) | Provided bronchodilation for 24 hours. | [1] |
| Cardiovascular Effects | Healthy Volunteers & COPD Patients | Up to 280 µg once daily | No relevant effects on heart rate in COPD patients expected. | [4][5] |
Table 2: Summary of Indacaterol Efficacy Data from Key Clinical Trials
| Endpoint | Comparator | Dose | Result | Citation |
| Trough FEV1 at Week 12 | Placebo | 150 µg once daily | Clinically relevant difference of 130 ± 24 mL (p < 0.001). | [6] |
| Trough FEV1 at Week 12 | Tiotropium (B1237716) | 150 µg and 300 µg once daily | At least as effective as tiotropium. | [7] |
| Trough FEV1 at Week 12 | Formoterol (B127741) | 300 µg once daily | Significantly higher than formoterol (1.48 vs 1.38 L, p < 0.001). | [7] |
| Transition Dyspnea Index (TDI) total score | Tiotropium | 110/50 µg (in combination with glycopyrronium) | Significantly improved compared to tiotropium (0.59 units; p<0.05). | [8] |
| Rescue Medication Use | Tiotropium | 150 µg and 300 µg once daily | Reduced use of rescue albuterol more than tiotropium. | [7] |
Experimental Protocols
This compound Clinical Trials
Information on the detailed protocols of this compound clinical trials is limited in the public domain. The available information indicates that the development program includes Phase I and II clinical trials in healthy volunteers, as well as patients with asthma and COPD.[4][9] These studies have assessed single and multiple doses, focusing on safety, tolerability, pharmacokinetics, and cardiovascular effects.[4][9] Efficacy endpoints in these early-phase trials have included measures of bronchodilation.[1]
Indacaterol Pivotal Clinical Trials (General Methodology)
The efficacy of indacaterol has been established in a robust clinical trial program. A general outline of the methodology used in these pivotal studies is as follows:
-
Study Design: Typically, these are randomized, double-blind, placebo-controlled, parallel-group studies.[6] Some trials also include active comparator arms with other long-acting bronchodilators like tiotropium, salmeterol, or formoterol.[7][10]
-
Patient Population: The studies enroll patients with a diagnosis of moderate-to-severe stable COPD.[6][7]
-
Interventions: Patients are randomized to receive once-daily inhaled indacaterol (at various doses, e.g., 75 µg, 150 µg, 300 µg), a placebo, or an active comparator.[11][12]
-
Primary Endpoint: A common primary endpoint is the change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) at 12 weeks.[6]
-
Secondary Endpoints: These often include assessments of dyspnea (e.g., Transition Dyspnea Index), health-related quality of life (e.g., St. George's Respiratory Questionnaire), rescue medication use, and safety and tolerability.[8][10]
-
Duration: Study durations have ranged from 12 weeks to 52 weeks.[6][12]
Conclusion
Both this compound and indacaterol are long-acting beta-2 adrenergic agonists that induce bronchodilation through the same well-established signaling pathway. Indacaterol has a large body of clinical evidence supporting its efficacy and safety in the treatment of COPD, with demonstrated superiority or non-inferiority to other established long-acting bronchodilators.[7][10] this compound is a promising once-daily LABA in clinical development, with early data suggesting a 24-hour duration of action and a favorable safety profile.[1][4]
A definitive comparison of the efficacy of this compound and indacaterol will require direct head-to-head clinical trials. Future research should focus on such comparative studies to fully elucidate the relative benefits of these two agents in the management of COPD.
References
- 1. | BioWorld [bioworld.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Efficacy and safety of indacaterol 150 μg once-daily in COPD: a double-blind, randomised, 12-week study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indacaterol in chronic obstructive pulmonary disease: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Indacaterol/Glycopyrronium in Patients with COPD Who Have Increased Dyspnea with Daily Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of indacaterol in the treatment of patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. ti.ubc.ca [ti.ubc.ca]
PF-610355: A Comparative Analysis Against Other Ultra-Long-Acting Beta-Agonists in Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational ultra-long-acting beta-agonist (ultra-LABA) PF-610355 with other key ultra-LABAs used in respiratory research, including indacaterol, olodaterol, and vilanterol. The information is compiled from publicly available preclinical and early clinical data to support research and drug development professionals in understanding the pharmacological landscape of once-daily bronchodilators.
Executive Summary
This compound, developed by Pfizer, was a potent and selective β2-adrenergic receptor agonist designed for once-daily inhalation for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Preclinical data demonstrated its high potency and a prolonged duration of action exceeding that of the long-acting beta-agonist (LABA) salmeterol.[1] Despite promising early-phase results, the development of this compound was discontinued (B1498344) in 2011, reportedly for strategic and regulatory reasons rather than concerns over efficacy or safety.[2] This guide presents the available quantitative data for this compound alongside that of other prominent ultra-LABAs to facilitate a comparative assessment.
Comparative Performance Data
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other ultra-LABAs. This data is crucial for understanding the fundamental pharmacological properties of these compounds.
| Compound | Target Receptor | Potency (EC₅₀, nM) | Receptor Affinity (Ki, nM) | Selectivity (β2 vs β1) |
| This compound | Human β2-AR | 0.26 | Not Publicly Available | Not Publicly Available |
| Indacaterol | Human β2-AR | 6.3 | 260 | ~28-fold |
| Olodaterol | Human β2-AR | 0.1 | 0.29 | >200-fold |
| Vilanterol | Human β2-AR | 0.04 | 0.016 | >1000-fold |
Note: Data is compiled from various sources and methodologies, which may lead to variations. Direct head-to-head comparative studies for all compounds are limited.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and evaluation processes, the following diagrams illustrate the β2-adrenergic receptor signaling pathway and a typical experimental workflow for comparing ultra-LABAs.
References
Head-to-Head Comparison: PF-610355 and Formoterol in Respiratory Drug Development
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of respiratory therapeutics, the development of long-acting β2-adrenoceptor agonists (LABAs) has been pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed head-to-head comparison of PF-610355, an investigational ultra-long-acting β2-adrenoceptor agonist (ultra-LABA), and formoterol (B127741), a widely established LABA. While the clinical development of this compound was discontinued, a retrospective analysis of its preclinical and early clinical data in juxtaposition with the extensive pharmacological and clinical profile of formoterol offers valuable insights for researchers in the field of respiratory drug discovery and development.
Executive Summary
This guide delineates the pharmacological, pharmacokinetic, and preclinical efficacy profiles of this compound and formoterol. Formoterol is a potent and selective β2-agonist with a rapid onset and a 12-hour duration of action, administered twice daily.[1] In contrast, this compound was designed as a once-daily inhaled therapy, exhibiting a prolonged duration of action in preclinical models.[2] While direct comparative clinical trial data is unavailable due to the cessation of this compound's development, this guide synthesizes the existing data to facilitate a scientific comparison.
Mechanism of Action: β2-Adrenoceptor Agonism
Both this compound and formoterol are selective agonists for the β2-adrenoceptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[3][4] Activation of this receptor initiates a signaling cascade that leads to bronchodilation.
Upon binding of the agonist, the β2-adrenoceptor undergoes a conformational change, activating the associated stimulatory G-protein (Gs). The α-subunit of the Gs protein then activates adenylyl cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, ultimately leading to bronchodilation.[6]
Figure 1: Simplified signaling pathway of β2-adrenoceptor agonists.
Pharmacological Profile
The potency and selectivity of β2-agonists are critical determinants of their therapeutic index. The following table summarizes the available in vitro pharmacological data for this compound and formoterol.
| Parameter | This compound | Formoterol | Reference |
| Target | β2-Adrenoceptor | β2-Adrenoceptor | [3][7] |
| Agonist Activity (EC50) | 0.26 nM | ~1-10 nM (varies with assay) | [7][8] |
| Receptor Binding Affinity (pKi) | Not explicitly found | 8.2 (for β2-receptor) | [8] |
| Selectivity | Selective for β2-adrenoceptor | Highly selective for β2 vs β1 | [4][8] |
Experimental Protocols
In Vitro Potency and Selectivity Assays
A common experimental workflow to determine the potency and selectivity of β2-agonists involves the following steps:
-
Cell Culture: Stably transfect a suitable mammalian cell line (e.g., CHO, HEK293) with the human β2-adrenoceptor.
-
Receptor Binding Assays:
-
Perform competitive binding assays using a radiolabeled antagonist (e.g., [³H]CGP-12177) and increasing concentrations of the test compound (this compound or formoterol).
-
Incubate cell membranes expressing the receptor with the radioligand and the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
To determine selectivity, perform similar binding assays on cells expressing other adrenergic receptor subtypes (e.g., β1, β3).
-
-
Functional Assays (cAMP Accumulation):
-
Stimulate the transfected cells with increasing concentrations of the β2-agonist.
-
Measure the intracellular accumulation of cAMP using techniques like ELISA or HTRF.
-
Plot a dose-response curve to determine the potency (EC50) and efficacy (Emax) of the agonist.
-
Figure 2: General experimental workflow for β2-agonist characterization.
Pharmacokinetic Properties
The pharmacokinetic profiles of inhaled drugs are crucial for determining their dosing frequency and systemic side-effect profile.
| Parameter | This compound | Formoterol | Reference |
| Administration Route | Inhaled | Inhaled | [1][2] |
| Dosing Frequency | Once-daily (proposed) | Twice-daily | [1][2] |
| Half-life (t½) | 3.5 h (in rats, unbound) | ~10 hours (in healthy volunteers) | [2][9] |
| Metabolism | Rapidly converted to glucuronide in human liver microsomes. | Metabolized in the liver (glucuronidation and O-demethylation). | [2][10] |
| Oral Bioavailability | < 5% (in rats) | Low | [2][10] |
Preclinical Efficacy and Duration of Action
Preclinical studies in animal models provide the initial assessment of a drug's potential therapeutic effect.
| Parameter | This compound | Formoterol | Reference |
| Bronchodilator Effect | Provided bronchodilation for 24 hours in a human study. | Effective for up to 12 hours. | [1][2] |
| Superiority in Preclinical Models | Exhibited a duration of action > 2-fold higher than salmeterol (B1361061) in anesthetized dogs. | Rapid onset of action (2-3 minutes). | [1][2] |
Safety and Tolerability
The safety profile of formoterol is well-established through extensive clinical use and numerous large-scale clinical trials.[11][12][13] Common side effects are typical of β2-agonists and include tremor, headache, and palpitations.[10] The US FDA has issued a health advisory regarding the use of LABAs, which could lead to a worsening of wheezing symptoms in some patients, emphasizing the importance of concomitant use with inhaled corticosteroids in asthma.[1]
For this compound, a phase I study in healthy volunteers was conducted to evaluate its cardiovascular effects.[2] An integrated analysis of heart rate data from 10 clinical studies suggested that at doses up to 280 μg once daily, no relevant effects on heart rate in COPD patients were expected. However, comprehensive safety data from large, long-term clinical trials are not available due to the discontinuation of its development.
Conclusion
This comparative guide highlights the key characteristics of this compound and formoterol. Formoterol remains a cornerstone of asthma and COPD management, with a well-documented profile of efficacy and safety. This compound represented an effort to develop a once-daily inhaled β2-agonist with a prolonged duration of action. While it showed promise in preclinical and early clinical studies, its development was halted. The "inhalation-by-design" concept employed for this compound, aimed at optimizing for sustained action and minimal systemic exposure, remains a relevant strategy in the ongoing quest for novel respiratory therapeutics.[2] The data presented herein serves as a valuable resource for researchers and professionals engaged in the development of the next generation of respiratory medicines.
References
- 1. In vitro testing of two formoterol dry powder inhalers at different flow rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Comparison of bronchoprotective and bronchodilator effects of a single dose of formoterol delivered by hydrofluoroalkane and chlorofluorocarbon aerosols and dry powder in a double blind, placebo-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro drug delivery performance of a new budesonide/formoterol pressurized metered-dose inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unipr.it [air.unipr.it]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological basis for duration of effect: formoterol and salmeterol versus short-acting beta 2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tpcj.org [tpcj.org]
Validating PF-610355's Long Duration of Action: A Comparative Guide for Researchers
For drug development professionals and researchers in respiratory medicine, understanding the preclinical and clinical characteristics of novel long-acting beta2-agonists (LABAs) is paramount. This guide provides a comparative analysis of PF-610355, a discontinued (B1498344) ultra-long-acting beta2-agonist (ultra-LABA), against established LABAs: salmeterol (B1361061), formoterol (B127741), and indacaterol (B1671819). The focus is on the validation of its long duration of action, supported by available experimental data.
This compound, developed by Pfizer, was an inhaled ultra-LABA investigated for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its development was discontinued in 2011 for strategic and regulatory reasons.[1] The core of its design was the "inhalation-by-design" concept, aiming for a sustained duration of action with minimal systemic exposure.[2] This was achieved through a novel sulfonamide agonist headgroup, conferring high intrinsic crystallinity, and the introduction of a phenolic moiety to promote rapid clearance of any systemically absorbed drug.[2]
Comparative Pharmacological Profile
A key determinant of a LABA's duration of action is its interaction with the β2-adrenoceptor. The following tables summarize the available in vitro and in vivo preclinical data for this compound and its comparators.
In Vitro Data: Receptor Binding and Functional Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity |
| This compound | Data not publicly available | 0.26[3] | Data not publicly available |
| Salmeterol | 1.5[2] | ~3.2 (pA2 = 7.4)[4] | Partial Agonist[5] |
| Formoterol | ~0.76 (pKi = 8.12)[6] | Data not publicly available | Full Agonist[7] |
| Indacaterol | ~295 (pKi = 5.48 for β2)[8] | Data not publicly available | High Intrinsic Efficacy[9] |
Note: Direct comparison of potency values should be made with caution due to variations in experimental conditions across different studies.
In Vivo Preclinical Data: Duration of Action
| Compound | Animal Model | Key Findings |
| This compound | Anesthetized Dogs | ED50 of ~0.1 mcg; Duration of action >2-fold longer than salmeterol.[2] |
| Salmeterol | Guinea Pig Trachea | Long duration of action attributed to high lipophilicity and potential exosite binding.[7] |
| Formoterol | Guinea Pig Trachea | Long duration of action with a more rapid onset compared to salmeterol.[7] |
| Indacaterol | Conscious Guinea Pigs | Prolonged bronchoprotective effect against induced bronchoconstriction. |
Clinical Evidence for Long Duration of Action
While detailed results from the phase II clinical trials of this compound (NCT00830427, NCT00783406, NCT00808288) are not publicly available, reports indicate that a single inhaled dose of 450 mcg provided bronchodilation for 24 hours in humans.[2] A meta-analysis of four studies in patients with moderate COPD was conducted to characterize the dose-response relationship of this compound.[10] This analysis supported the potential for once-daily dosing.[10]
In comparison, indacaterol has demonstrated superior 24-hour bronchodilation compared to twice-daily salmeterol and formoterol in clinical trials.[11] For instance, at 12 weeks, indacaterol (150 μg once daily) showed a significantly greater increase in trough FEV1 compared to salmeterol (50 μg twice daily).[12]
Experimental Protocols
To ensure the validity and reproducibility of the data presented, detailed methodologies for key experiments are crucial.
Radioligand Binding Assay for β2-Adrenoceptor Affinity (Ki)
Objective: To determine the binding affinity of a test compound for the β2-adrenoceptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the human β2-adrenoceptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) is used.
-
Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenoceptor (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol) is used at a concentration near its Kd.
-
Competition Assay: A fixed concentration of the radioligand is incubated with varying concentrations of the unlabeled test compound and the membrane preparation.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Guinea Pig Trachea Relaxation Assay
Objective: To assess the functional potency and duration of action of a β2-agonist.
Protocol:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction: The tracheal rings are contracted with an agent such as histamine (B1213489) or methacholine.
-
Agonist Addition: Cumulative concentrations of the test β2-agonist are added to the organ bath to generate a concentration-response curve and determine the EC50.
-
Duration of Action (Washout Method): After obtaining a maximal response to the agonist, the tissue is washed repeatedly with fresh buffer. The time it takes for the tracheal tone to return to 50% of the pre-agonist contracted state is measured to assess the duration of action.
In Vivo Assessment of Bronchodilator Duration in Anesthetized Dogs
Objective: To evaluate the duration of bronchoprotection in a relevant animal model.
Protocol:
-
Animal Preparation: Beagle dogs are anesthetized, intubated, and mechanically ventilated.[13]
-
Bronchoconstriction Challenge: A bronchoconstricting agent (e.g., acetylcholine (B1216132) or histamine) is administered to induce a measurable increase in airway resistance.
-
Drug Administration: The test compound is administered via the inhaled route.
-
Monitoring: Airway resistance and other respiratory parameters are monitored continuously.
-
Duration of Action: The time taken for the bronchoprotective effect of the test compound to diminish to a predetermined level (e.g., 50% of the maximal effect) is determined by repeating the bronchoconstriction challenges at various time points post-dosing.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
References
- 1. L-750355, a human beta3-adrenoceptor agonist; in vitro pharmacology and profile of activity in vivo in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. PF-00610355 | β2 adrenoceptor agonist | Probechem Biochemicals [probechem.com]
- 4. Adrenaline produces the relaxation of guinea-pig airway smooth muscle primarily through the mediation of beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Long-acting β-adrenoceptor agonists in the management of COPD: focus on indacaterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relaxation of isolated guinea pig trachea by genistein via inhibition of phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application and calculation methods of dynamic compliance in anaesthetised dogs, a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schild equation - Wikipedia [en.wikipedia.org]
- 11. Comparative efficacy of indacaterol in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbcp.com [ijbcp.com]
- 13. Novel methods for the assessment of safety pharmacology and toxicology parameters in anesthetized and ventilated dogs receiving inhaled drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-610355 and Vilanterol: In Vitro Pharmacology and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two long-acting beta-2 adrenergic receptor (β2-AR) agonists: PF-610355 and vilanterol (B1248922). This document summarizes their pharmacological profiles, supported by experimental data, and outlines the methodologies used in key experiments.
Introduction
This compound is a novel, inhaled ultra-long-acting β2-AR agonist that was under development by Pfizer for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its development, however, has been discontinued. Vilanterol is an established ultra-long-acting β2-AR agonist approved for the treatment of COPD and asthma, typically in combination with a corticosteroid or a long-acting muscarinic antagonist.[3] Both molecules were designed to provide 24-hour bronchodilation.[1][3] This guide offers a side-by-side comparison of their in vitro pharmacological properties.
Data Presentation: In Vitro Pharmacological Comparison
The following tables summarize the key in vitro pharmacological parameters of this compound and vilanterol, providing a quantitative comparison of their potency, binding affinity, and selectivity for the β2-adrenergic receptor.
| Compound | Potency (EC50, nM) | Assay System |
| This compound | 0.26[2] | Not specified |
| Vilanterol | 0.4[4] | CHO-K1 cells expressing human β2-AR |
Table 1: Potency of this compound and Vilanterol
| Compound | Binding Affinity (pKi) | Radioligand | Assay System |
| This compound | Data not available | - | - |
| Vilanterol | 9.4[3] | [3H]vilanterol | CHO cells expressing human β2-AR |
Table 2: Binding Affinity of Vilanterol
| Compound | Selectivity (β2 vs β1) | Intrinsic Activity (IA) relative to Isoproterenol |
| This compound | 220-fold[2] | Data not available |
| Vilanterol | ~1000-fold[4] | 0.69[4] |
Table 3: Selectivity and Intrinsic Activity
Mechanism of Action: Signaling Pathway
Both this compound and vilanterol are selective agonists of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Their mechanism of action involves the stimulation of this receptor, leading to a cascade of intracellular events that ultimately result in bronchodilation.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for Vilanterol)
This assay is used to determine the binding affinity of a compound to its target receptor.
-
Cell Preparation: Cell membranes are prepared from a cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that recombinantly expresses the human β2-adrenergic receptor.[5]
-
Radioligand: A radiolabeled ligand that binds to the β2-AR, such as [3H]vilanterol or [³H]dihydroalprenolol, is used.[3][5]
-
Assay Procedure:
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (vilanterol).[5]
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The data are used to generate a competition binding curve, from which the half-maximal inhibitory concentration (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which represents the binding affinity of the test compound.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-AR signaling pathway.
-
Cell Culture: A cell line expressing the human β2-AR (e.g., CHO-K1 cells) is cultured in 96-well plates.[4]
-
Assay Procedure:
-
Pre-incubation: The cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.[5]
-
Stimulation: The cells are then treated with varying concentrations of the test compound (this compound or vilanterol) and incubated for a specific period (e.g., 30 minutes) at 37°C to stimulate cAMP production.[4]
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.[4]
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[4]
-
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the concentration of the test compound. The half-maximal effective concentration (EC50), which represents the potency of the compound, is determined from this curve.
Conclusion
Both this compound and vilanterol are potent and selective long-acting β2-adrenergic receptor agonists. The available in vitro data suggests that this compound has a high potency, comparable to that of vilanterol. Vilanterol has been extensively characterized and demonstrates high affinity, potency, and selectivity for the β2-AR, consistent with its clinical efficacy as a once-daily bronchodilator. While the development of this compound was discontinued, the initial preclinical data indicated a promising profile for a long-acting bronchodilator. This comparative guide provides a valuable resource for researchers in the field of respiratory drug discovery and development.
References
- 1. | BioWorld [bioworld.com]
- 2. PF-00610355 | β2 adrenoceptor agonist | Probechem Biochemicals [probechem.com]
- 3. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of PF-610355 and Short-Acting Beta-Agonists in Bronchodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the investigational long-acting beta-agonist (LABA) PF-610355 and established short-acting beta-agonists (SABAs) for the treatment of obstructive airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This document synthesizes available preclinical and clinical data to offer a comprehensive overview for researchers and professionals in the field.
Executive Summary
This compound is an inhaled ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) designed for once-daily administration.[1] It exhibits a prolonged duration of action, providing bronchodilation for 24 hours.[1] In contrast, short-acting beta-agonists (SABAs), such as salbutamol (B1663637) and albuterol, are rescue medications characterized by a rapid onset of action for immediate symptom relief, with a shorter duration of effect. While direct head-to-head clinical trial data comparing the efficacy of this compound with SABAs is limited, this guide consolidates available data on their individual performance metrics, particularly focusing on Forced Expiratory Volume in one second (FEV1), a key indicator of bronchodilator efficacy.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and SABAs. It is important to note that the data for each drug class are derived from separate studies and are not from direct comparative trials.
Table 1: Efficacy of this compound in Patients with Chronic Obstructive Pulmonary Disease (COPD)
| Efficacy Endpoint | Dose | Result | Study Population | Source |
| Trough FEV1 Improvement vs. Placebo | 50 µg (fine-particle dose) | >0.78 probability of achieving a >120 mL improvement | Moderate COPD | [2][3] |
| Average Trough FEV1 Improvement vs. Placebo | 28.1 µg (fine-particle dose) | Moderate probability of providing an average improvement >100 mL | Moderate COPD | [2][3] |
| Duration of Bronchodilation | 450 µg (inhaled dose) | 24 hours | Humans | [1] |
Table 2: Efficacy of Short-Acting Beta-Agonists (Salbutamol/Albuterol) in Patients with Obstructive Airway Disease
| Efficacy Endpoint | Drug/Dose | Result | Study Population | Source |
| Change in FEV1 | Salbutamol (cumulative 100-400 µg) | Increase from 2.53 L to 3.31 L | Adult Asthmatics | [4] |
| Net Change in FEV1 vs. Placebo | Controlled-release Salbutamol (8 mg twice daily for 6 weeks) | 95 mL | Clinically stable patients with predominantly non-reversible chronic airflow obstruction | [5] |
| Onset of Action | Salbutamol | Within 10 minutes | Patients with reversible obstructive airway disease | [6] |
| Duration of Action | Salbutamol | Up to 6 hours | Patients with reversible obstructive airway disease | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Beta-2 Adrenergic Receptor Agonists
Both this compound and SABAs exert their effects through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, a conformational change in the receptor activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow: In Vitro Guinea Pig Tracheal Strip Relaxation Assay
This workflow outlines a common preclinical method to assess the efficacy and duration of action of bronchodilators.
Caption: In Vitro Guinea Pig Tracheal Strip Assay Workflow.
Experimental Protocols
Assessment of Bronchodilator Efficacy in Humans (Clinical Trial)
Objective: To evaluate the bronchodilator effect of an inhaled beta-agonist by measuring changes in Forced Expiratory Volume in one second (FEV1).
Methodology:
-
Patient Selection: Recruit patients with a diagnosis of asthma or COPD, based on established guidelines (e.g., Global Initiative for Asthma [GINA] or Global Initiative for Chronic Obstructive Lung Disease [GOLD]).[7]
-
Baseline Measurements: Perform baseline spirometry to measure pre-bronchodilator FEV1. Patients should withhold their usual bronchodilator medications for a specified period before testing.[8]
-
Drug Administration: Administer a single dose of the investigational drug (e.g., this compound) or a comparator (e.g., a SABA like albuterol) via the specified inhalation device.[9]
-
Post-Dose Spirometry: Perform serial spirometry at predefined time points after drug administration (e.g., 15, 30, 60, 120, 180, 240, 300, and 360 minutes for SABAs, and extended time points up to 24 hours for long-acting agents like this compound).[9][10]
-
Data Analysis: Calculate the change in FEV1 from baseline at each time point. The primary efficacy endpoints often include the peak change in FEV1 and the area under the FEV1-time curve (AUC).[9] A positive bronchodilator response is typically defined as an increase in FEV1 of >10% of the predicted value.[11]
In Vitro Guinea Pig Tracheal Strip Relaxation Assay
Objective: To assess the potency and efficacy of a beta-agonist in relaxing pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings of 4-5 mm in length. The rings are then opened to form strips.[12][13]
-
Mounting: Mount the tracheal strips in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[12][14]
-
Equilibration: Allow the tissue to equilibrate under a constant tension (e.g., 1 gram) for at least 60 minutes.[15]
-
Contraction: Induce a sustained contraction of the tracheal strips using a contractile agent such as histamine (B1213489) or carbamylcholine.[14][15]
-
Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compound (e.g., this compound or a SABA) to the organ bath.
-
Measurement: Record the changes in isometric tension to measure the degree of relaxation.
-
Data Analysis: Plot the concentration-response curves to determine the EC50 (the concentration of the drug that produces 50% of the maximal response) and the maximum relaxation (Emax).[15]
In Vitro Beta-2 Adrenoceptor Functional Assay (cAMP Assay)
Objective: To determine the ability of a compound to activate the beta-2 adrenergic receptor and stimulate the production of cyclic AMP (cAMP).
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293 or CHO) that has been engineered to express the human beta-2 adrenergic receptor.[16][17]
-
Agonist Stimulation:
-
Prepare serial dilutions of the beta-2 agonist (e.g., this compound or a SABA).
-
Add a phosphodiesterase (PDE) inhibitor to the cells to prevent the degradation of cAMP.
-
Incubate the cells with the agonist dilutions for a specified period at 37°C.[16]
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Use a competitive binding assay where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific anti-cAMP antibody.[16]
-
-
Signal Measurement: The amount of labeled cAMP bound to the antibody is inversely proportional to the amount of cAMP produced by the cells. The signal is measured using an appropriate detection method (e.g., fluorescence or luminescence).
-
Data Analysis: Generate a standard curve to quantify the amount of cAMP produced at each agonist concentration. Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 and Emax values.[16]
References
- 1. | BioWorld [bioworld.com]
- 2. Longitudinal FEV1 dose-response model for inhaled PF-00610355 and salmeterol in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bronchodilating effects of salbutamol from a novel inhaler Airmax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of controlled-release salbutamol in predominantly non-reversible chronic airflow obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of bronchodilator responsiveness to salbutamol or ipratropium using different criteria in treatment-naïve patients with asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Guidelines for Bronchodilator Responsiveness in COPD: A Test in Search of a Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of the efficacy and tolerability of single doses of HFA 134a albuterol and CFC albuterol in mild-to-moderate asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Albuterol delivered by metered-dose inhaler (MDI), MDI with spacer, and Rotahaler device--a comparison of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ATS GUIDELINES Bundle - Routine Lung Function Tests [eguideline.guidelinecentral.com]
- 12. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A note on responses of isolated guinea-pig tracheal strip preparation to electrical stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolated guinea pig trachea relaxation assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
In Vitro Potency of PF-610355: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro potency of PF-610355 relative to other prominent β2-agonists. The data presented is compiled from various publicly available studies, and experimental protocols are provided to support the interpretation of these findings.
This compound is a potent, long-acting β2-adrenoceptor agonist (LABA) that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its in vitro efficacy is a critical determinant of its therapeutic potential. This guide summarizes key quantitative data to facilitate a comparative analysis against other well-established β2-agonists.
Comparative In Vitro Potency of β2-Agonists
The potency of β2-agonists is typically determined by their ability to stimulate the production of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the β2-adrenergic signaling pathway. The half-maximal effective concentration (EC50) is a standard measure of potency, representing the concentration of an agonist that elicits 50% of the maximal response. A lower EC50 value indicates higher potency.
The following table summarizes the in vitro potency (EC50) of this compound and other β2-agonists as determined by cAMP accumulation assays in various cell lines. It is important to note that direct comparison of absolute EC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, receptor expression levels, and specific assay protocols.
| Agonist | Cell Line | EC50 (nM) | Reference |
| This compound | Not Specified | 0.26 | [Probechem] |
| Salbutamol | Human Airway Smooth Muscle Cells | 600 | [1] |
| Human Eosinophils | 13.6 | [2] | |
| Salmeterol | Human Airway Smooth Muscle Cells | 1.2 | [1] |
| CHO-K1 cells (human β2-AR) | ~0.055 | ||
| Adult Type II Alveolar Cells | 11.4 | ||
| Formoterol | CHO-K1 cells (human β2-AR) | ~0.23 | [3] |
| Indacaterol | CHO-K1 cells (human β2-AR) | Not explicitly stated, but showed high potency | |
| Olodaterol | CHO cells (human β2-AR) | Not explicitly stated, but showed high potency | [2] |
| Vilanterol | CHO-K1 cells (human β2-AR) | Subnanomolar affinity, comparable to salmeterol |
Disclaimer: The data presented in this table is compiled from multiple sources and for informational purposes only. The experimental conditions under which these values were obtained may vary, potentially affecting the direct comparability of the data.
Experimental Protocols
The determination of in vitro potency for β2-agonists predominantly relies on robust and reproducible experimental assays. The most common method is the cAMP accumulation assay.
cAMP Accumulation Assay
This assay directly measures the production of cAMP following the stimulation of β2-adrenergic receptors by an agonist.
Principle: The activation of the Gs protein-coupled β2-adrenergic receptor by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase is then quantified, typically using a competitive immunoassay or a bioluminescent reporter system.
Detailed Methodology (using a commercially available assay kit, e.g., cAMP-Glo™ Assay):
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human β2-adrenergic receptor in the appropriate growth medium.
-
Seed the cells into a 96-well or 384-well white, opaque assay plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of the β2-agonists (e.g., this compound and other comparators) in a suitable assay buffer.
-
Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP.
-
Remove the culture medium from the cells and add the diluted agonist solutions.
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to stimulate cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Add a cell lysis reagent to each well to release the intracellular cAMP.
-
Add a detection solution containing a proprietary substrate and a kinase that is activated by cAMP. The amount of light produced by the subsequent enzymatic reaction is inversely proportional to the amount of cAMP present.
-
-
Signal Measurement and Data Analysis:
-
Measure the luminescence using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Interpolate the cAMP concentrations in the experimental wells from the standard curve.
-
Plot the agonist concentration versus the measured cAMP levels and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
-
Visualizing Key Processes
To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
References
Comparative Analysis of PF-610355: A Focus on Adrenergic Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of PF-610355, an investigational long-acting β2-adrenergic receptor agonist. While specific cross-reactivity data for this compound against other adrenergic receptor subtypes is not publicly available, this document outlines the importance of such studies and the standard experimental protocols used to determine compound selectivity.
Introduction to this compound
This compound is a potent and selective long-acting β2-adrenoceptor agonist (LABA) that was under development by Pfizer for the once-daily inhaled treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] As a β2-adrenergic receptor agonist, its primary mechanism of action is to stimulate these receptors in the lungs, leading to the relaxation of airway smooth muscle.[1][5] The development of this compound was discontinued (B1498344) in 2011.[1][2][4]
For any β2-agonist, selectivity is a critical attribute. Off-target activation of other adrenergic receptors, such as β1 receptors in the heart or α-adrenergic receptors, can lead to undesirable side effects like tachycardia or changes in blood pressure. Therefore, comprehensive cross-reactivity studies are a mandatory component of the preclinical safety assessment for this class of drugs.
Adrenergic Receptor Selectivity: A Comparative Overview
While specific quantitative data for this compound is not available in the public domain, the table below is a template illustrating how the selectivity profile of a hypothetical β2-agonist would be presented. The data is typically generated from in vitro radioligand binding assays (to determine binding affinity, Ki) or functional assays (to determine potency, EC50).
Table 1: Illustrative Selectivity Profile of a β2-Adrenergic Agonist
| Adrenergic Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| β2 (Primary Target) | < 1.0 | < 1.0 |
| β1 | > 1000 | > 1000 |
| β3 | > 1000 | > 1000 |
| α1A | > 10,000 | > 10,000 |
| α1B | > 10,000 | > 10,000 |
| α1D | > 10,000 | > 10,000 |
| α2A | > 10,000 | > 10,000 |
| α2B | > 10,000 | > 10,000 |
| α2C | > 10,000 | > 10,000 |
Note: Lower values indicate higher affinity/potency. A highly selective compound will have a very low Ki or EC50 for its primary target and significantly higher values for all other receptors.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cross-reactivity and functional activity of adrenergic receptor agonists.
Radioligand Competitive Binding Assay
This assay is considered the gold standard for determining the binding affinity of a test compound to a specific receptor.[6] It measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radioactively labeled ligand that is known to bind to the receptor with high affinity.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) engineered to express a high density of a specific human adrenergic receptor subtype (e.g., β1, α2A).[7] Alternatively, tissue homogenates rich in the receptor of interest can be used.[7]
-
Assay Setup: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177 for β-receptors, [3H]-Prazosin for α1-receptors) and varying concentrations of the unlabeled test compound.[7]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 30-37°C) for a set duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7][8]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand in the solution.[7][8]
-
Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand). The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional cAMP Assay
This assay measures the functional consequence of receptor activation. β2-adrenergic receptors are Gs-protein coupled, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, α2-adrenergic receptors are typically Gi-coupled and inhibit adenylyl cyclase.
Methodology:
-
Cell Culture: Whole cells (e.g., HEK293) expressing the adrenergic receptor of interest are plated in a multi-well format.[9]
-
Compound Addition: The cells are treated with varying concentrations of the test agonist (e.g., this compound). For Gi-coupled receptors, cells are typically co-stimulated with forskolin (B1673556) (an adenylyl cyclase activator) to induce a measurable cAMP level that can then be inhibited.[10]
-
Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production (or inhibition).[11]
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured. Common detection methods include:
-
HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay where endogenous cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[11]
-
Bioluminescence-based assays (e.g., GloSensor™): Utilizes a genetically encoded biosensor that emits light in the presence of cAMP.[11]
-
-
Data Analysis: A dose-response curve is generated by plotting the signal (proportional to cAMP levels) against the log of the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Caption: β2-adrenergic receptor signaling pathway via Gs-protein.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PF 610355 - AdisInsight [adisinsight.springer.com]
- 3. | BioWorld [bioworld.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. benchchem.com [benchchem.com]
Validating the Selectivity of PF-610355 for the β2-Adrenoreceptor: A Comparative Guide
Introduction
PF-610355 is a potent and long-acting β2-adrenoreceptor agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] The therapeutic efficacy of β2-agonists is derived from their ability to relax airway smooth muscle, leading to bronchodilation.[4][5] A critical attribute for any β2-agonist is high selectivity for the β2-adrenoreceptor over other β-adrenoceptor subtypes, namely β1 and β3. Activation of β1-receptors, predominantly found in the heart, can lead to undesirable cardiovascular side effects like tachycardia.[4][5] Therefore, a thorough validation of a compound's selectivity is paramount.
This guide provides an objective comparison of this compound's selectivity with other β-agonists, supported by experimental data and detailed methodologies.
Comparative Selectivity Profile
The selectivity of a compound is typically determined by comparing its binding affinity (Ki) or functional potency (EC50) across different receptor subtypes. A higher ratio of Ki or EC50 for the β1 receptor versus the β2 receptor indicates greater β2 selectivity.
Functional Potency (EC50) and Selectivity of β-Adrenoreceptor Agonists
| Compound | β2 EC50 (nM) | β1/β2 Selectivity Ratio | Reference |
| This compound | 0.26 | 220-fold | [1] |
| Salmeterol | - | High | [6] |
| Formoterol | - | High | [6] |
| Salbutamol | - | Moderate | [6] |
| Isoproterenol | - | Non-selective | [6] |
Note: Specific EC50 values for β1 and detailed comparative values for all compounds from a single study are not fully available in the provided search results. The selectivity for Salmeterol and Formoterol is described as high based on selective affinity.[6]
Based on available data, this compound demonstrates high potency at the β2-adrenoreceptor with an EC50 of 0.26 nM and a 220-fold selectivity over the β1-adrenoreceptor.[1] This indicates a strong preference for the target receptor, suggesting a potentially favorable safety profile with respect to β1-mediated cardiovascular effects.
Experimental Methodologies
The determination of receptor selectivity relies on robust in vitro assays. The two primary methods used are radioligand binding assays and functional assays, such as cAMP accumulation measurements.
Radioligand Binding Assays
These assays measure the affinity of a compound for a receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to the receptor.[7][8][9]
Detailed Protocol: Competition Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing a high concentration of the human β1, β2, or β3-adrenoreceptor subtype.[7][10]
-
Incubation: In a 96-well plate, the cell membranes (e.g., 50-120 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177) and varying concentrations of the unlabeled test compound (e.g., this compound).[6][10]
-
Equilibrium: The mixture is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[10]
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through a glass fiber filter.[10]
-
Quantification: The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[10]
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[10]
cAMP Accumulation Assays
These are functional assays that measure the physiological response following receptor activation. β-adrenoreceptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[11]
Detailed Protocol: HTRF-Based cAMP Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for measuring cAMP levels.[11][12] It's a competitive immunoassay where cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.[11][13]
-
Cell Preparation: Cells expressing the β-adrenoreceptor subtype of interest (e.g., HEK293 cells) are cultured and prepared in an appropriate assay buffer.[11]
-
Cell Dispensing: A specific number of cells (e.g., 5 µL of cell suspension) is dispensed into the wells of a 384-well plate.[11][12]
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations.[11][12]
-
Stimulation: The cells are incubated with the compound for a set period (e.g., 30 minutes) to stimulate cAMP production.[12]
-
Detection: HTRF detection reagents (a cAMP tracer labeled with d2 and an anti-cAMP antibody labeled with a cryptate) are added to the wells.[11][14]
-
Incubation: The plate is incubated for approximately 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[11]
-
Signal Reading: The plate is read on an HTRF-compatible reader, which measures the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm).[11]
-
Data Analysis: An increase in intracellular cAMP leads to a decrease in the HTRF signal.[12][13] The ratio of the two wavelengths is calculated and plotted against the compound concentration to determine the EC50 value, which represents the concentration required to elicit 50% of the maximal response.[11]
β2-Adrenoreceptor Signaling Pathway
Activation of the β2-adrenoreceptor by an agonist like this compound initiates a well-defined downstream signaling cascade.
The available in vitro data strongly supports the classification of this compound as a highly potent and selective β2-adrenoreceptor agonist. Its 220-fold functional selectivity over the β1-adrenoreceptor is a key characteristic, suggesting a reduced potential for cardiovascular side effects compared to less selective compounds. The validation of this selectivity is achieved through standardized and robust experimental protocols, including radioligand binding and cAMP accumulation assays, which form the cornerstone of pharmacological characterization for novel respiratory therapeutics.
References
- 1. PF-00610355 | β2 adrenoceptor agonist | Probechem Biochemicals [probechem.com]
- 2. Characterizing systemic exposure of inhaled drugs: application to the long-acting β2-agonist PF-00610355 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Predicted heart rate effect of inhaled PF-00610355, a long acting β-adrenoceptor agonist, in volunteers and patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. HTRF cAMP Gs Dynamic Detection Kit, 1,000 Assay Points | Revvity [revvity.com]
Comparative Analysis of β2-Adrenergic Receptor Internalization: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of drug-receptor interaction is paramount. This guide provides a comparative overview of the effects of the investigational drug PF-610355 and other long-acting β2-adrenergic receptor (β2AR) agonists on receptor internalization, a critical mechanism in determining drug efficacy and duration of action.
The β2-adrenergic receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating smooth muscle relaxation, making it a key target for treating respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Upon activation by an agonist, the receptor signaling cascade is initiated. Prolonged stimulation, however, leads to desensitization, a process where the receptor's response to the agonist diminishes over time. A key step in this process is receptor internalization, where the receptor is removed from the cell surface into the cell's interior. This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and β-arrestins.
This guide will delve into the comparative effects of different β2AR agonists on this internalization process, with a focus on the investigational compound this compound.
Comparison of β2-Adrenergic Receptor Agonists and Receptor Internalization
While direct experimental data on the effect of this compound on β2-adrenergic receptor internalization is not publicly available following the discontinuation of its development, we can infer its potential profile by comparing it with well-characterized long-acting β2-agonists (LABAs) such as salmeterol (B1361061) and formoterol (B127741).[1]
| Agonist | Receptor Internalization | Key Characteristics |
| This compound | Data not publicly available | An ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) developed for once-daily use in asthma and COPD.[1] Its development was discontinued.[1] One study noted a 13% reduction in the maximum effect on heart rate, suggesting some level of desensitization. |
| Salmeterol | Minimal to no internalization | A partial agonist that shows a dissociation between receptor phosphorylation and internalization. It stimulates GRK-mediated phosphorylation but does not significantly recruit β-arrestin or induce receptor endocytosis. |
| Formoterol | Significant internalization | A full agonist that promotes receptor internalization. |
Signaling Pathways and Experimental Workflow
The process of β2-adrenergic receptor activation and subsequent internalization is a complex cascade of molecular events. The diagrams below illustrate the key signaling pathways and a typical experimental workflow for studying receptor internalization.
Caption: β2-Adrenergic Receptor Signaling and Internalization Pathway.
Caption: Experimental Workflow for Receptor Internalization Assay.
Detailed Methodologies
The study of receptor internalization employs various sophisticated techniques to visualize and quantify the process. Below are summaries of common experimental protocols.
Fluorescence Microscopy
-
Objective: To visualize the translocation of the β2-adrenergic receptor from the cell membrane to intracellular compartments.
-
Method:
-
Cells (commonly HEK293) are transiently or stably transfected with a plasmid encoding the β2-adrenergic receptor tagged with a fluorescent protein (e.g., GFP, YFP).
-
The cells are cultured on glass-bottom dishes suitable for microscopy.
-
Cells are treated with the β2AR agonist of interest (e.g., this compound, salmeterol, formoterol) at a specific concentration.
-
Live-cell imaging or imaging of fixed cells is performed at different time points using a confocal or high-resolution fluorescence microscope.
-
Internalization is quantified by measuring the change in fluorescence intensity at the plasma membrane versus intracellular vesicles.
-
Radioligand Binding Assay
-
Objective: To quantify the number of receptors on the cell surface.
-
Method:
-
Cells expressing the β2-adrenergic receptor are cultured in multi-well plates.
-
Cells are treated with the agonist for a specific duration to induce internalization.
-
The cells are then washed to remove the agonist.
-
A hydrophilic radiolabeled antagonist (which cannot cross the cell membrane) is added to bind to the receptors remaining on the cell surface.
-
After incubation, the cells are washed to remove unbound radioligand.
-
The amount of radioactivity is measured using a scintillation counter, which is proportional to the number of surface receptors. A decrease in binding compared to untreated cells indicates receptor internalization.
-
Conclusion
The internalization of the β2-adrenergic receptor is a key determinant of the efficacy and duration of action of β2AR agonists. While the development of this compound was discontinued, understanding its potential interaction with the receptor in the context of internalization is valuable for the development of future respiratory therapeutics. Based on the limited available information suggesting some level of desensitization, it is plausible that this compound induces a degree of receptor internalization. However, without direct experimental evidence, this remains speculative. The established differences between salmeterol and formoterol highlight that even within the same drug class, significant variations in the ability to induce receptor internalization exist. Future research into novel long-acting β2-agonists should include a thorough characterization of their internalization profiles to better predict their clinical performance.
References
A Retrospective Meta-Analysis of PF-610355 Clinical Trial Data for COPD
A Look Back at a Promising Once-Daily Bronchodilator
For researchers, scientists, and drug development professionals, the landscape of chronic obstructive pulmonary disease (COPD) treatment is constantly evolving. This guide provides a retrospective meta-analysis of the clinical trial data for PF-610355, a once-daily inhaled long-acting beta2-adrenoceptor agonist (LABA) that was under development by Pfizer for the treatment of asthma and COPD. Despite showing promise in early trials, the development of this compound was discontinued (B1498344) in August 2011. This analysis aims to objectively present the available clinical data for this compound, compare its performance with other established LABAs of that era, and provide insights from its developmental journey.
Overview of this compound
This compound was designed as a novel, potent, and selective beta2-adrenoceptor agonist with an ultra-long duration of action, making it suitable for once-daily administration.[1] Preclinical studies suggested its potential for sustained bronchodilation with minimal systemic exposure, a desirable profile for inhaled therapies.[1]
Efficacy Data: A Comparative Look
Clinical trials for this compound demonstrated its efficacy in improving lung function in patients with moderate COPD. A meta-analysis of four studies, including data from 690 patients, characterized the dose-response relationship of this compound and compared it with salmeterol (B1361061), a twice-daily LABA.[2]
The primary efficacy endpoint in these trials was the change in forced expiratory volume in one second (FEV1). The results indicated that once-daily fine-particle doses of 50 μg of this compound had a greater than 78% probability of achieving a 120 mL improvement in trough FEV1 compared to placebo.[2]
| Treatment Group | Mean Improvement in Trough FEV1 vs. Placebo (mL) |
| This compound (28.1 µg fine-particle dose) | >100 (moderate probability)[2] |
| This compound (50 µg fine-particle dose) | >120 (high probability)[2] |
| Salmeterol (50 µg twice daily) | 73[3][4] |
| Indacaterol (B1671819) (75 µg once daily) | 120 - 140[2] |
| Indacaterol (150 µg once daily) | 170[5] |
Note: The data for this compound is based on simulations from a meta-analysis, while the data for salmeterol and indacaterol are from separate meta-analyses and head-to-head trials. Direct comparative trial data between this compound and indacaterol is not available.
Safety Profile: Focus on Cardiovascular Effects
A key consideration for beta2-agonists is their potential for cardiovascular side effects. An integrated analysis of ten clinical studies with 579 healthy volunteers, asthma, and COPD patients was conducted to assess the cardiovascular safety of this compound. The analysis concluded that at doses up to 280 μg once daily, this compound was not expected to have clinically relevant effects on heart rate in patients with COPD.[3][6] Simulations suggested a maximum placebo-corrected increase in heart rate of 2.7 beats per minute.[3][6]
Experimental Protocols
While the full, detailed protocols for the this compound clinical trials (NCT00830427, NCT00783406, NCT00808288) are not publicly available, key aspects of the study designs can be summarized from published data and trial registry information.
General Study Design: The Phase II trials were typically randomized, double-blind, placebo-controlled, and, in some cases, active-comparator controlled studies. The primary objective was to evaluate the efficacy, safety, and tolerability of different doses of inhaled this compound in patients with moderate to severe COPD.
Key Inclusion Criteria:
-
Diagnosis of moderate to severe COPD.
-
Specific age range (e.g., 40 years and older).
-
Smoking history (e.g., ≥10 pack-years).
-
Post-bronchodilator FEV1/FVC ratio < 0.70.
-
Post-bronchodilator FEV1 between a specified percentage of predicted normal.
Key Exclusion Criteria:
-
History of asthma or other significant respiratory diseases other than COPD.
-
Recent COPD exacerbation or respiratory tract infection.
-
Clinically significant cardiovascular conditions.
Efficacy Assessments:
-
The primary endpoint was typically the change from baseline in trough FEV1.
-
Secondary endpoints often included other spirometric measures (e.g., peak FEV1, FVC), patient-reported outcomes (e.g., symptom scores), and rescue medication use.
Safety Assessments:
-
Monitoring of adverse events, vital signs (including heart rate and blood pressure), electrocardiograms (ECGs), and clinical laboratory tests.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of beta2-agonists and a general workflow for a clinical trial evaluating a new inhaled therapy for COPD.
Caption: Mechanism of action of beta2-adrenergic agonists.
Caption: General workflow of a COPD clinical trial.
Discontinuation of this compound
Conclusion: Lessons from a Discontinued Candidate
The available data on this compound suggest it was a promising once-daily LABA with a favorable efficacy and cardiovascular safety profile in early clinical development. Its story underscores the rigorous and complex nature of drug development, where promising candidates may not always reach the market due to a variety of scientific and strategic factors. For researchers and drug developers, the case of this compound provides valuable data and insights into the development of long-acting bronchodilators and the importance of the evolving therapeutic landscape in shaping the trajectory of new drug candidates.
References
- 1. Effect of long-acting beta-agonists on the frequency of COPD exacerbations: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. New developments in the management of COPD: clinical utility of indacaterol 75 μg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved outcomes in patients with chronic obstructive pulmonary disease treated with salmeterol compared with placebo/usual therapy: results of a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved outcomes in patients with chronic obstructive pulmonary disease treated with salmeterol compared with placebo/usual therapy: results of a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Efficacy and safety of conventional long acting β2- agonists: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on PF-610355: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-acting β2-adrenoceptor agonist (LABA) PF-610355 with other alternatives, supported by available experimental data from published preclinical and clinical findings. The information is intended to assist researchers in understanding and potentially replicating key findings related to this compound.
Executive Summary
Data Presentation: this compound vs. Salmeterol (B1361061) in COPD
The following tables summarize the key efficacy and pharmacokinetic data for this compound in comparison to salmeterol, primarily derived from a longitudinal FEV1 dose-response modeling study that included data from 690 patients with moderate COPD.[2][3]
Table 1: Efficacy Comparison - Simulated FEV1 Improvement at Trough (24 hours post-dose)
| Treatment Group | Dose | Mean Improvement in FEV1 (mL) vs. Placebo | Probability of Achieving ≥120 mL Improvement vs. Placebo |
| This compound | 28.1 µg (fine-particle dose) | >100 | Moderate |
| This compound | 50 µg (fine-particle dose) | Not specified | > 0.78 |
| Salmeterol | 50 µg (twice daily) | Not directly specified in simulation | Not specified |
Note: The data for this compound is based on simulations from a kinetic-pharmacodynamic (K-PD) model.[2][3] The fine-particle dose refers to the amount of drug in particles small enough for lung delivery.[2]
Table 2: Pharmacokinetic Profile of this compound
| Parameter | Value | Species |
| Half-life (in vitro) | 17 minutes | Human liver microsomes |
| Conversion to glucuronide (t1/2) | 28 minutes | Human liver microsomes |
| Half-life (in vivo) | 3.5 hours | Rats |
| Oral bioavailability | < 5% | Rats |
| Major Metabolites | Phenol glucuronide, primary amide, carboxylic acid | Not specified |
Experimental Protocols
Bronchodilator Efficacy Assessment in Clinical Trials
The primary endpoint in the clinical trials evaluating this compound was the change in FEV1. A standardized protocol for assessing bronchodilator response is crucial for replicating these findings.
General Protocol for Spirometry Testing:
-
Patient Preparation:
-
Patients should withhold short-acting β2-agonists for at least 8 hours and long-acting β2-agonists for at least 24-48 hours prior to testing.
-
A baseline FEV1 is recorded.
-
-
Drug Administration:
-
The investigational drug (e.g., this compound), comparator (e.g., salmeterol), or placebo is administered via the specified inhalation device.
-
-
Post-Dose Measurements:
-
Spirometry is performed at predefined time points post-dose to measure FEV1. Common time points include 5, 15, 30 minutes, and 1, 2, 4, 6, 12, and 24 hours to capture the onset and duration of action.
-
-
Data Analysis:
-
The change from baseline in FEV1 is calculated for each treatment group.
-
The trough FEV1, measured at the end of the dosing interval (typically 24 hours for once-daily medications), is a key parameter for assessing sustained effect.
-
Statistical comparisons are made between the treatment groups and placebo.
-
In Vitro Metabolism Assay
To replicate the in vitro pharmacokinetic findings, the following general protocol can be followed:
-
Incubation:
-
This compound is incubated with human liver microsomes in the presence of necessary cofactors (e.g., NADPH, UDPGA).
-
-
Sampling:
-
Aliquots are taken at various time points.
-
-
Analysis:
-
The concentration of the parent compound and its metabolites is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Calculation:
-
The half-life of the parent compound and the rate of metabolite formation are calculated from the concentration-time data.
-
Visualizations
β2-Adrenergic Receptor Signaling Pathway
The mechanism of action of this compound involves the activation of the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a signaling cascade that leads to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Experimental Workflow: Clinical Trial for Bronchodilator Efficacy
This diagram illustrates a typical workflow for a clinical trial designed to assess the efficacy of an inhaled bronchodilator like this compound.
Caption: Workflow for a Bronchodilator Efficacy Clinical Trial.
Logical Relationship: Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
This diagram outlines the logical flow of a PK/PD modeling approach used to analyze data from clinical trials of inhaled bronchodilators.
Caption: Logical Workflow for PK/PD Modeling of Inhaled Bronchodilators.
References
Safety Operating Guide
Navigating the Safe Disposal of PF-610355: A Guide for Laboratory Professionals
Chemical and Physical Properties
A comprehensive understanding of a compound's properties is fundamental to its safe handling and disposal. Below is a summary of the known chemical and physical data for PF-610355.
| Property | Value |
| IUPAC Name | N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide |
| Molecular Formula | C₃₄H₃₉N₃O₆S |
| Molar Mass | 617.76 g·mol⁻¹[1] |
| CAS Number | 862541-45-5[1] |
| Synonyms | PF-00610355, PF-610,355[1] |
| Form | Crystalline solid[1] |
Disposal Protocol: A Step-by-Step Approach
In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to disposal is warranted. The following steps are based on general principles of laboratory chemical waste management.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical disposal procedures. Always consult and adhere to their specific protocols.
-
Waste Characterization: Based on its known properties, this compound is a complex organic molecule. While not classified as acutely hazardous, it should be treated as a chemical waste product. It should not be disposed of down the drain or in regular trash.
-
Segregation and Labeling:
-
Segregate this compound waste from other waste streams to prevent unintended reactions.
-
Collect solid waste in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and any known hazard warnings.
-
If this compound is in a solution, the solvent will dictate the appropriate waste container. Do not mix with incompatible solvents.
-
-
Personal Protective Equipment (PPE): When handling this compound for disposal, always wear appropriate PPE, including:
-
Safety glasses or goggles
-
Lab coat
-
Chemically resistant gloves
-
-
Arranging for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. They will have established procedures with licensed hazardous waste disposal vendors.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates a logical workflow for determining the proper disposal route for a research compound like this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
It is important to note that the development of this compound was discontinued (B1498344) by Pfizer in 2011.[1] As an investigational compound, it was intended for research purposes only and not for human consumption.[2] All handling and disposal procedures should reflect its status as a research chemical of unknown long-term environmental impact. Always err on the side of caution and consult with your institution's safety professionals.
References
Personal protective equipment for handling PF-610355
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of PF-610355, an inhalable ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA). Given that this compound is a potent, pharmacologically active compound, stringent adherence to safety protocols is mandatory to mitigate exposure risks. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent pharmaceutical ingredients in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the risk of inhalation of fine powders, a comprehensive PPE strategy is essential. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended. | Double-gloving with nitrile gloves. | A NIOSH-approved N95 or higher-rated respirator is mandatory. | Disposable lab coat with tight cuffs. |
| Solution Preparation | Chemical splash goggles. A face shield is recommended. | Double-gloving with nitrile gloves. | Required if not performed in a certified chemical fume hood. | Chemical-resistant lab coat. |
| In-vitro/In-vivo Dosing | Safety glasses with side shields or chemical splash goggles. | Nitrile gloves. | Recommended if there is a risk of aerosolization. | Lab coat. |
| Waste Disposal | Safety glasses with side shields. | Heavy-duty nitrile or butyl rubber gloves. | Not generally required if waste is properly contained. | Lab coat. |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls and Preparation:
-
Ventilation: All work with solid this compound must be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of the powder.[1][2]
-
Area Designation: Designate a specific area for handling this compound to prevent cross-contamination. This area should be clearly marked with warning signs.
-
Decontamination: Prepare a deactivating solution, if a known effective agent is available. If not, a standard laboratory detergent solution should be used for cleaning surfaces after handling.
2. Step-by-Step Handling Procedure:
-
Don PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.
-
Surface Preparation: Cover the work surface in the ventilated enclosure with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of this compound in the ventilated enclosure. Use tools and techniques that minimize dust generation.
-
Solution Preparation: If preparing a solution, add the solvent to the solid compound slowly to avoid splashing. Ensure the container is sealed before removing it from the ventilated enclosure.
-
Post-Handling: After handling, decontaminate all surfaces, equipment, and reusable PPE. Dispose of all single-use PPE and contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
3. Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, wipes, vials) and unused solid compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[3][4]
-
Incineration: The primary method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient.[5]
-
Regulatory Compliance: All waste disposal must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[3][4]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. escopharma.com [escopharma.com]
- 3. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
